A Comprehensive Technical Guide to Amino-PEG36-CONH-PEG36-acid for Advanced Drug Development
For Immediate Release This technical guide provides an in-depth overview of Amino-PEG36-CONH-PEG36-acid, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker, for researchers, scientists, and professionals in...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
This technical guide provides an in-depth overview of Amino-PEG36-CONH-PEG36-acid, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker, for researchers, scientists, and professionals in the field of drug development. This document outlines its chemical properties, applications, and detailed experimental protocols for its use in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
Introduction to Amino-PEG36-CONH-PEG36-acid
Amino-PEG36-CONH-PEG36-acid is a long-chain, monodisperse PEG linker featuring a terminal primary amine (-NH2) group and a terminal carboxylic acid (-COOH) group. This bifunctional architecture allows for the sequential and controlled conjugation of two different molecules, making it a valuable tool in the construction of complex bioconjugates. The extensive polyethylene glycol chain, composed of 72 PEG units, imparts significant hydrophilicity to the parent molecule, which can enhance the solubility and improve the pharmacokinetic profile of the resulting conjugate.[1][2]
The primary applications of Amino-PEG36-CONH-PEG36-acid are in the burgeoning fields of PROTACs and ADCs.[1] In PROTACs, the linker connects a ligand that binds to a target protein with a ligand that recruits an E3 ubiquitin ligase, thereby hijacking the cell's natural protein degradation machinery. In ADCs, the linker serves to attach a potent cytotoxic drug to a monoclonal antibody that specifically targets cancer cells.
Physicochemical Properties
A summary of the key physicochemical properties of Amino-PEG36-CONH-PEG36-acid is presented in the table below. This data is essential for designing and executing successful conjugation strategies.
The following sections provide detailed, step-by-step protocols for the application of Amino-PEG36-CONH-PEG36-acid in the synthesis of PROTACs and ADCs. These protocols are based on established methodologies for bifunctional PEG linkers and can be adapted for specific research needs.
PROTAC Synthesis using Amino-PEG36-CONH-PEG36-acid
This protocol describes a two-step liquid-phase synthesis of a PROTAC, where the carboxylic acid end of the linker is first coupled to an amine-functionalized E3 ligase ligand, followed by the coupling of the linker's amine terminus to a carboxylic acid-functionalized target protein ligand.
High-Performance Liquid Chromatography (HPLC) for purification
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for characterization
Procedure:
Step 1: Coupling of Amino-PEG36-CONH-PEG36-acid to the E3 Ligase Ligand
Dissolve the amine-functionalized E3 ligase ligand (1.0 equivalent) and Amino-PEG36-CONH-PEG36-acid (1.1 equivalents) in anhydrous DMF.
Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the solution.
Stir the reaction mixture at room temperature for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the resulting E3 ligase ligand-PEG linker intermediate by flash column chromatography or preparative HPLC.
Characterize the purified product by MS and NMR to confirm its identity and purity.
Step 2: Coupling of the Intermediate to the Target Protein Ligand
Dissolve the purified E3 ligase ligand-PEG linker intermediate (1.0 equivalent) and the carboxylic acid-functionalized target protein ligand (1.2 equivalents) in anhydrous DMF.
Add PyBOP (1.5 equivalents) and DIPEA (2.0 equivalents) to the reaction mixture.
Stir the reaction at room temperature for 12-24 hours under an inert atmosphere.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, purify the crude PROTAC directly by preparative HPLC.
Characterize the final PROTAC product by MS and NMR to confirm its structure and purity.
ADC Conjugation using Amino-PEG36-CONH-PEG36-acid
This protocol outlines the conjugation of a drug payload to a monoclonal antibody (mAb) via the Amino-PEG36-CONH-PEG36-acid linker. This method targets the lysine (B10760008) residues on the antibody surface.
Materials:
Monoclonal antibody (mAb)
Amino-PEG36-CONH-PEG36-acid
Amine-containing cytotoxic drug
EDC and NHS
DIPEA
Phosphate-buffered saline (PBS), pH 7.4
Anhydrous DMSO
Size-exclusion chromatography (SEC) system
UV-Vis spectrophotometer
SDS-PAGE analysis equipment
Procedure:
Step 1: Activation of the Drug with the Linker
Dissolve the amine-containing cytotoxic drug (1.0 equivalent) and Amino-PEG36-CONH-PEG36-acid (1.2 equivalents) in anhydrous DMSO.
Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the solution.
Stir the reaction mixture at room temperature for 4-6 hours. This reaction forms an NHS ester-activated drug-linker conjugate.
Step 2: Conjugation to the Monoclonal Antibody
Prepare the mAb in PBS at a concentration of 5-10 mg/mL.
Add the activated drug-linker solution from Step 1 to the mAb solution. The molar ratio of the drug-linker to the mAb will determine the drug-to-antibody ratio (DAR) and should be optimized for the specific antibody and drug. A typical starting point is a 5-10 fold molar excess of the linker-drug.
Allow the conjugation reaction to proceed at room temperature for 2-4 hours or at 4°C overnight with gentle stirring.
Quench the reaction by adding an excess of a small amine-containing molecule, such as Tris or lysine, to react with any remaining NHS esters.
Purify the resulting ADC from unconjugated drug-linker and other reagents using size-exclusion chromatography (SEC).
Characterize the purified ADC to determine the DAR using UV-Vis spectrophotometry (by measuring the absorbance of the protein and the drug) and confirm the integrity of the conjugate by SDS-PAGE.
Visualizing the Workflow and Pathways
The following diagrams, generated using the DOT language, illustrate the key processes described in this guide.
An In-Depth Technical Guide to Amino-PEG36-CONH-PEG36-acid: Structure, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the bifunctional molecule Amino-PEG36-CONH-PEG36-acid, a key tool in modern drug developm...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the bifunctional molecule Amino-PEG36-CONH-PEG36-acid, a key tool in modern drug development, particularly in the field of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical structure, physicochemical properties, and its critical role as a flexible and hydrophilic linker. Detailed experimental protocols for its application in bioconjugation and a discussion of the underlying biological pathways are provided to enable researchers to effectively utilize this molecule in their work.
Introduction
Amino-PEG36-CONH-PEG36-acid is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker that has gained significant attention for its utility in the synthesis of PROTACs.[1] PROTACs are novel therapeutic agents that leverage the cell's natural protein degradation machinery, the ubiquitin-proteasome system, to selectively eliminate target proteins associated with disease.[2] The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation of a productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. The extended PEG chain of Amino-PEG36-CONH-PEG36-acid imparts desirable properties such as increased hydrophilicity and optimized spatial orientation of the binding moieties.
Chemical Structure and Physicochemical Properties
The structure of Amino-PEG36-CONH-PEG36-acid is characterized by two discrete PEG36 units connected by a stable amide bond. One terminus of the molecule features a primary amine (-NH2) group, while the other end is capped with a carboxylic acid (-COOH) group. This bifunctional nature allows for the sequential or orthogonal conjugation of two different molecules.
The key physicochemical properties of Amino-PEG36-CONH-PEG36-acid are summarized in the table below.
The primary application of Amino-PEG36-CONH-PEG36-acid is as a linker in the construction of PROTACs. Its length and flexibility are crucial for enabling the formation of a stable and productive ternary complex between the target protein and an E3 ligase, which is a prerequisite for subsequent ubiquitination and degradation of the target protein.
Role as a PROTAC Linker
A PROTAC molecule consists of three components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (the "E3 ligase ligand"), and a linker that connects these two moieties. The linker's composition and length are critical for optimizing the biological activity of the PROTAC. The Amino-PEG36-CONH-PEG36-acid linker offers several advantages:
Hydrophilicity: The extensive PEG chain enhances the aqueous solubility of the resulting PROTAC molecule, which can improve its pharmacokinetic properties.
Flexibility: The linker's flexibility allows for the necessary conformational adjustments to facilitate the optimal orientation of the target protein and the E3 ligase for efficient ubiquitin transfer.
Length: The extended length of the PEG chains provides sufficient distance to span the space between the binding pockets of the target protein and the E3 ligase.
Experimental Protocols
The following sections provide detailed methodologies for the use of Amino-PEG36-CONH-PEG36-acid in the synthesis of bioconjugates, particularly PROTACs.
Synthesis of a PROTAC using Amino-PEG36-CONH-PEG36-acid
The synthesis of a PROTAC using this linker typically involves two sequential amide coupling reactions. The order of coupling (i.e., which ligand is attached first) may be varied depending on the specific chemistry of the warhead and E3 ligase ligand. Below is a general, representative protocol.
Step 1: Activation of the Carboxylic Acid Terminus with NHS Ester
This protocol describes the activation of the carboxylic acid group on Amino-PEG36-CONH-PEG36-acid to form an amine-reactive N-hydroxysuccinimide (NHS) ester.
Materials:
Amino-PEG36-CONH-PEG36-acid
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
N-Hydroxysuccinimide (NHS)
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
Stir plate and stir bar
Reaction vessel
Procedure:
Dissolve Amino-PEG36-CONH-PEG36-acid (1 equivalent) in anhydrous DMF.
Add NHS (1.2 equivalents) to the solution and stir until dissolved.
Add DCC or EDC (1.2 equivalents) to the reaction mixture.
Stir the reaction at room temperature for 4-12 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, the resulting NHS-activated linker can be used directly in the next step or purified. If DCC is used, the dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration.
Step 2: Coupling of the NHS-activated Linker to an Amine-containing Ligand (Warhead or E3 Ligase Ligand)
This protocol outlines the reaction of the NHS-activated linker with a ligand containing a primary or secondary amine.
Materials:
NHS-activated Amino-PEG36-CONH-PEG36-acid
Amine-containing ligand (e.g., warhead for the target protein)
Anhydrous DMF or DMSO
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (optional, as a non-nucleophilic base)
Stir plate and stir bar
Reaction vessel
Procedure:
Dissolve the amine-containing ligand (1 equivalent) in anhydrous DMF.
Add the solution of the NHS-activated linker (1-1.2 equivalents) to the ligand solution.
If the amine salt is used, add DIPEA or TEA (2-3 equivalents) to the reaction mixture.
Stir the reaction at room temperature for 2-24 hours.
Monitor the reaction progress by LC-MS.
Upon completion, the resulting conjugate can be purified by reverse-phase High-Performance Liquid Chromatography (HPLC).
Step 3: Coupling of the Second Ligand
The remaining free functional group on the linker-ligand conjugate (in this case, the primary amine) is then coupled to the second ligand (which must have a carboxylic acid that can be activated, for example, as an NHS ester). The procedure is analogous to the steps described above, with the roles of the amine and carboxylic acid reversed.
Characterization of the Final PROTAC
The final PROTAC molecule should be thoroughly characterized to confirm its identity and purity.
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized PROTAC.
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and purity of the PROTAC.
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Signaling Pathways and Biological Evaluation
PROTACs synthesized using Amino-PEG36-CONH-PEG36-acid function by hijacking the ubiquitin-proteasome pathway to induce the degradation of a target protein.
The Ubiquitin-Proteasome Pathway
The ubiquitin-proteasome system is a major pathway for regulated protein degradation in eukaryotic cells. The process involves two main steps: the tagging of substrate proteins with ubiquitin and the degradation of the tagged proteins by the proteasome. A PROTAC facilitates the ubiquitination of a target protein by bringing it into close proximity with an E3 ubiquitin ligase.
Caption: The PROTAC-mediated ubiquitin-proteasome pathway.
Biological Evaluation Workflow
A typical workflow for the biological evaluation of a newly synthesized PROTAC involves a series of in vitro assays to confirm its mechanism of action and efficacy.
Caption: A typical workflow for the biological evaluation of a PROTAC.
Binding Assays: Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) are used to quantify the binding affinity of the PROTAC to both the target protein and the E3 ligase independently.
Ternary Complex Formation: Proximity-based assays like Time-Resolved Fluorescence Energy Transfer (TR-FRET) or AlphaLISA are employed to confirm that the PROTAC can effectively bridge the target protein and the E3 ligase to form a ternary complex.
Target Protein Degradation: Western blotting is a standard method to directly visualize and quantify the reduction in the levels of the target protein in cells treated with the PROTAC.
Dose-Response and Time-Course Studies: These experiments are crucial to determine the potency (DC50, the concentration at which 50% of the target protein is degraded) and the kinetics of protein degradation.
Cellular Phenotypic Assays: Downstream cellular effects, such as inhibition of cell proliferation or induction of apoptosis, are assessed to confirm the functional consequences of target protein degradation.
In Vivo Studies: Promising PROTAC candidates are further evaluated in animal models to assess their in vivo efficacy, pharmacokinetics, and tolerability.
Conclusion
Amino-PEG36-CONH-PEG36-acid is a versatile and highly valuable tool for researchers in drug discovery and chemical biology. Its well-defined structure, hydrophilicity, and length make it an excellent choice for the construction of PROTACs and other complex bioconjugates. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate the successful application of this powerful molecule in the development of novel therapeutics.
Technical Guide: Synthesis of Amino-PEG36-CONH-PEG36-acid
For Researchers, Scientists, and Drug Development Professionals Introduction This document provides a comprehensive technical guide for the synthesis of Amino-PEG36-CONH-PEG36-acid, a heterobifunctional polyethylene (B34...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive technical guide for the synthesis of Amino-PEG36-CONH-PEG36-acid, a heterobifunctional polyethylene (B3416737) glycol (PEG) derivative. This molecule is of significant interest in the field of bioconjugation and drug delivery, particularly as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).[1] The structure consists of two PEG36 units linked by a stable amide bond, with terminal amino and carboxylic acid groups, respectively. This guide outlines a detailed, multi-step synthetic pathway, including experimental protocols, quantitative data, and characterization methods.
Synthetic Strategy Overview
The synthesis of Amino-PEG36-CONH-PEG36-acid is accomplished through a convergent strategy involving the selective protection of functional groups, activation, and subsequent coupling of two PEG36 building blocks. The overall workflow is depicted below.
Caption: Overall synthetic workflow for Amino-PEG36-CONH-PEG36-acid.
Experimental Protocols
Step 1: Synthesis of Boc-NH-PEG36-acid (Building Block A)
This step involves the protection of the amino group of Amino-PEG36-acid using di-tert-butyl dicarbonate (B1257347) (Boc)₂O.
Protocol:
Dissolve Amino-PEG36-acid (1.0 eq) in a mixture of 1,4-dioxane (B91453) and water (1:1).
Add sodium bicarbonate (NaHCO₃, 3.0 eq) to the solution and stir until dissolved.
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.5 eq) in 1,4-dioxane dropwise to the reaction mixture at room temperature.
Stir the reaction mixture at room temperature for 12-16 hours.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, acidify the reaction mixture to pH 3-4 with a 1 M HCl solution.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain Boc-NH-PEG36-acid as a white solid.
Step 2: Synthesis of Amino-PEG36-COOtBu (Building Block B)
To selectively activate the carboxylic acid of the first PEG molecule, the carboxylic acid of the second PEG molecule is protected as a tert-butyl ester.
Protocol:
Suspend Amino-PEG36-acid (1.0 eq) in anhydrous DCM.
Add N,N-dimethylformamide (DMF) as a catalyst (catalytic amount).
Add tert-butyl 2,2,2-trichloroacetimidate (2.0 eq) to the suspension.
Stir the reaction mixture at room temperature for 24 hours.
Monitor the reaction by TLC or LC-MS.
Filter the reaction mixture to remove any insoluble material.
Concentrate the filtrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to yield Amino-PEG36-COOtBu.
Step 3: NHS Activation of Boc-NH-PEG36-acid
The carboxylic acid of Building Block A is activated with N-hydroxysuccinimide (NHS) in the presence of a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[2][3][4]
Protocol:
Dissolve Boc-NH-PEG36-acid (1.0 eq) in anhydrous DCM.
Add N-hydroxysuccinimide (NHS, 1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 eq) to the solution.[3]
Stir the reaction mixture at room temperature for 4-6 hours under an inert atmosphere (e.g., nitrogen or argon).[3]
Monitor the formation of the NHS ester by TLC or LC-MS.
The resulting solution containing the activated Boc-NH-PEG36-NHS ester is used directly in the next step without isolation.
Step 4: Amide Coupling
The activated Building Block A is coupled with the amino group of Building Block B to form the amide bond.[5]
Protocol:
To the solution of Boc-NH-PEG36-NHS ester from Step 3, add a solution of Amino-PEG36-COOtBu (1.0 eq) in anhydrous DCM.
Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq) to the reaction mixture.
Stir the reaction at room temperature for 12-24 hours.[5]
Monitor the reaction progress by TLC or LC-MS.
Once the reaction is complete, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product, Boc-NH-PEG36-CONH-PEG36-COOtBu, by flash column chromatography.
Step 5: Deprotection of Boc and tert-Butyl Ester Groups
The final step involves the simultaneous removal of the Boc and tert-butyl ester protecting groups using trifluoroacetic acid (TFA).[6][7][8][9]
Protocol:
Dissolve the purified Boc-NH-PEG36-CONH-PEG36-COOtBu from Step 4 in a solution of 50% trifluoroacetic acid (TFA) in DCM.[6]
Stir the reaction mixture at room temperature for 1-2 hours.[9]
Monitor the deprotection by TLC or LC-MS.
Upon completion, remove the solvent and excess TFA under reduced pressure.
Co-evaporate the residue with toluene (B28343) or DCM several times to ensure complete removal of residual TFA.[10]
The crude product can be purified by preparative reverse-phase HPLC to yield the final product, Amino-PEG36-CONH-PEG36-acid, as a TFA salt.
Quantitative Data Summary
The following table summarizes the expected quantitative data for each step of the synthesis. These values are based on typical yields and purities achieved for analogous PEGylation reactions.
Step
Product
Starting Material
Molar Ratio (SM:Reagent)
Typical Yield (%)
Purity (%) (by HPLC)
1
Boc-NH-PEG36-acid
Amino-PEG36-acid
1 : 1.5 ((Boc)₂O)
85-95
>95
2
Amino-PEG36-COOtBu
Amino-PEG36-acid
1 : 2 (tert-butyl 2,2,2-trichloroacetimidate)
70-85
>95
3 & 4
Boc-NH-PEG36-CONH-PEG36-COOtBu
Boc-NH-PEG36-acid
1 : 1.2 (EDC/NHS)
60-75
>90
5
Amino-PEG36-CONH-PEG36-acid
Boc-NH-PEG36-CONH-PEG36-COOtBu
1 : excess (TFA)
90-98
>98
Visualization of Key Processes
Amide Bond Formation
The core reaction in this synthesis is the formation of a stable amide bond between the two PEG36 units. This is typically achieved via an activated NHS ester intermediate.
Caption: Key amide bond formation step via NHS ester activation.
Protecting Group Strategy
The use of orthogonal protecting groups is crucial for the success of this synthesis. The Boc group is acid-labile, while the tert-butyl ester is also removed under acidic conditions, allowing for a one-step final deprotection.
Caption: Final deprotection step using Trifluoroacetic Acid (TFA).
Characterization
The identity and purity of the intermediates and the final product should be confirmed by a combination of analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the presence of the PEG backbone, the amide bond, and the terminal functional groups, as well as the removal of protecting groups.[11][12][13][14][15]
Mass Spectrometry (MS): Techniques such as MALDI-TOF or ESI-MS are essential for confirming the molecular weight of the PEG derivatives at each stage.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful tool for assessing the purity of the final product and intermediates.[]
Purification and Storage
Purification of PEGylated compounds can be challenging due to their physical properties.[17][18][19][20]
Purification: Flash column chromatography on silica gel is suitable for intermediates. For the final product, preparative reversed-phase HPLC is often required to achieve high purity. Size exclusion chromatography can also be employed to remove unreacted PEG reagents.[]
Storage: The final product, Amino-PEG36-CONH-PEG36-acid, should be stored as a lyophilized powder at -20°C to prevent degradation. It is important to protect it from moisture.
Amino-PEG36-CONH-PEG36-acid molecular weight and formula
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the bifunctional linker, Amino-PEG36-CONH-PEG36-acid, a critical component in the development of Proteolysi...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the bifunctional linker, Amino-PEG36-CONH-PEG36-acid, a critical component in the development of Proteolysis Targeting Chimeras (PROTACs).
Core Molecular Attributes
Amino-PEG36-CONH-PEG36-acid is a long-chain, flexible, and hydrophilic linker designed for the synthesis of PROTACs. Its structure features two 36-unit polyethylene (B3416737) glycol (PEG) chains connected by a stable amide (CONH) bond, with a terminal primary amine (NH2) and a carboxylic acid (COOH) group at opposite ends. These reactive functional groups allow for the covalent attachment of two different ligands: one that binds to a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase.
Property
Value
Molecular Weight
3331.96 g/mol
Chemical Formula
C150H300N2O75
Role in PROTAC Drug Development
PROTACs are a revolutionary class of therapeutic agents that mediate the degradation of target proteins through the ubiquitin-proteasome system. The linker component, such as Amino-PEG36-CONH-PEG36-acid, plays a pivotal role in the efficacy of a PROTAC by influencing several key parameters:
Solubility and Permeability: The extensive PEGylation imparts significant hydrophilicity, which can enhance the aqueous solubility of the often large and hydrophobic PROTAC molecule. This property is crucial for drug delivery and bioavailability.
Ternary Complex Formation: The length and flexibility of the PEG chains are critical for enabling the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. This spatial arrangement is essential for the efficient transfer of ubiquitin to the target protein.
Pharmacokinetics: The linker's characteristics can influence the metabolic stability and overall pharmacokinetic profile of the PROTAC.
Experimental Protocol: Synthesis of a PROTAC using Amino-PEG36-CONH-PEG36-acid
The following is a generalized protocol for the synthesis of a PROTAC utilizing the amine and carboxylic acid functionalities of the Amino-PEG36-CONH-PEG36-acid linker. This procedure involves a two-step sequential coupling of the E3 ligase ligand and the target protein ligand to the linker.
Materials:
Amino-PEG36-CONH-PEG36-acid
E3 Ligase Ligand with a carboxylic acid or activated ester functionality
Target Protein Ligand with a primary or secondary amine functionality
Dissolve Amino-PEG36-CONH-PEG36-acid in anhydrous DMF.
Add an excess of an amine-reactive activating agent, such as N-hydroxysuccinimide (NHS), and a coupling reagent like EDC.
Stir the reaction at room temperature for several hours to form the NHS ester of the linker.
Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).
Coupling of the Target Protein Ligand:
To the activated linker solution, add the target protein ligand containing a free amine.
Stir the reaction, typically in the presence of a non-nucleophilic base (e.g., DIEA), at room temperature until the reaction is complete.
The primary amine of the target protein ligand will react with the NHS ester of the linker to form a stable amide bond.
Coupling of the E3 Ligase Ligand:
The resulting intermediate now has a free primary amine at the other end of the PEG linker.
In a separate reaction vessel, activate the carboxylic acid group of the E3 ligase ligand using a coupling reagent such as HATU.
Add the amine-functionalized intermediate to the activated E3 ligase ligand.
Allow the reaction to proceed until completion to form the final PROTAC molecule.
Purification:
Purify the crude PROTAC product using an appropriate chromatographic technique, such as reverse-phase HPLC, to obtain the final compound with high purity.
Characterization:
Confirm the identity and purity of the synthesized PROTAC using analytical techniques like LC-MS and NMR.
Visualizing Key Processes
To better understand the role and application of Amino-PEG36-CONH-PEG36-acid in PROTAC development, the following diagrams illustrate the core signaling pathway and a typical experimental workflow.
PROTAC-mediated protein degradation pathway.
A typical workflow for the design and evaluation of PROTACs.
Foundational
The Role of Poly(ethylene glycol) Linkers in Advanced Drug Delivery Systems: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction The advent of targeted therapeutics has revolutionized the landscape of medicine, offering the potential for highly specific and effective trea...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of targeted therapeutics has revolutionized the landscape of medicine, offering the potential for highly specific and effective treatments with minimized off-target effects. A critical component in the design of many advanced drug delivery systems, such as antibody-drug conjugates (ADCs) and nanoparticles, is the linker that connects the targeting moiety to the therapeutic payload. Among the various linker technologies, poly(ethylene glycol) (PEG) has emerged as a versatile and indispensable tool.[1][2] PEG is a hydrophilic, biocompatible, and non-immunogenic polymer that offers a multitude of advantages in drug delivery.[1][][4] This technical guide provides a comprehensive overview of the role of PEG linkers in drug delivery, with a focus on their impact on pharmacokinetics, efficacy, and safety. It further details experimental protocols for the characterization of PEGylated conjugates and visualizes key concepts and pathways to aid in the rational design of next-generation drug delivery systems.
Core Principles of PEGylation in Drug Delivery
PEGylation, the process of covalently attaching PEG chains to a molecule, imparts several desirable properties to drug conjugates.[] The hydrophilic nature of PEG increases the overall water solubility of hydrophobic drugs, preventing aggregation and improving formulation stability.[4] The flexible PEG chain creates a "stealth" effect, forming a hydration shell around the conjugate that shields it from recognition by the reticuloendothelial system (RES), thereby prolonging its circulation half-life and reducing clearance.[][4] This extended circulation time is crucial for enhancing the probability of the drug reaching its target site.
The structure of the PEG linker itself is a critical design parameter. Key characteristics include:
Molecular Weight and Length: The length of the PEG chain directly influences the hydrodynamic radius of the conjugate, which in turn affects its pharmacokinetic profile.[5][6] Longer PEG chains generally lead to longer half-lives but can sometimes negatively impact the binding affinity of the targeting moiety or the potency of the payload due to steric hindrance.[5][6]
Architecture (Linear vs. Branched): Linear PEGs are the simplest form, consisting of a single chain.[] Branched or multi-arm PEGs feature multiple PEG chains extending from a central core.[][7][8] Branched PEGs offer a larger hydrodynamic volume for a given molecular weight, potentially leading to even greater shielding and longer circulation times.[7][9] They also provide multiple attachment points, which can be advantageous for increasing the drug-to-antibody ratio (DAR) in ADCs.[7][8]
Functionality (Homobifunctional vs. Heterobifunctional): Homobifunctional PEGs possess the same reactive group at both ends, while heterobifunctional PEGs have different reactive groups.[] Heterobifunctional PEGs are particularly valuable for controlled, stepwise conjugation of two different molecules, such as an antibody and a drug.
Data Presentation: Quantitative Impact of PEG Linkers
The choice of PEG linker has a quantifiable impact on the performance of a drug conjugate. The following tables summarize key data from various studies, illustrating the effects of PEG linker length and architecture on pharmacokinetics and in vitro efficacy.
Table 1: Effect of PEG Linker Length on Pharmacokinetics of Antibody-Drug Conjugates
Can be more significant, potentially affecting binding affinity[10]
Experimental Protocols
Accurate characterization of PEGylated drug conjugates is essential for ensuring product quality, consistency, and for understanding their in vivo behavior. The following are detailed methodologies for key experiments.
Synthesis of a Heterobifunctional PEG Linker (Azide-PEG-NHS Ester)
This protocol describes a general method for synthesizing a heterobifunctional PEG linker, which can be used to conjugate a molecule with an amine group to another molecule with an alkyne group via click chemistry.
Activation of Carboxyl Group: Dissolve α-hydroxy-ω-carboxy-PEG, NHS, and DCC in anhydrous DCM. Stir the reaction mixture at room temperature overnight.
Filtration: Filter the reaction mixture to remove the dicyclohexylurea byproduct.
Extraction: Wash the filtrate sequentially with sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate.
Purification: Concentrate the solution under reduced pressure and purify the resulting α-hydroxy-ω-NHS ester-PEG by silica gel column chromatography.
Azidation of Hydroxyl Group: Dissolve the purified product and azidotrimethylsilane in anhydrous DMF. Add stannous chloride and stir the reaction at room temperature for 24 hours.
Work-up: Quench the reaction with water and extract the product with DCM. Wash the organic layer with brine and dry over anhydrous sodium sulfate.
Final Purification: Concentrate the solution and purify the final product, Azide-PEG-NHS ester, by silica gel column chromatography.
Characterization: Confirm the structure and purity of the synthesized linker using ¹H NMR and MALDI-TOF mass spectrometry.
Characterization of PEGylated Proteins by MALDI-TOF Mass Spectrometry
MALDI-TOF MS is a powerful technique for determining the molecular weight and the degree of PEGylation of proteins.[2][11][12]
Materials:
PEGylated protein sample
Matrix solution (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid in acetonitrile/water with 0.1% trifluoroacetic acid)
MALDI target plate
MALDI-TOF mass spectrometer
Procedure:
Sample Preparation: Mix the PEGylated protein sample with the matrix solution in an appropriate ratio (typically 1:1 to 1:10 v/v).
Spotting: Spot a small volume (e.g., 0.5-1 µL) of the mixture onto the MALDI target plate.[2]
Crystallization: Allow the spot to air-dry, forming a co-crystal of the sample and matrix.[2]
Data Acquisition: Insert the target plate into the mass spectrometer. Acquire mass spectra in linear mode, which is generally more suitable for large and heterogeneous molecules like PEGylated proteins.[2][13]
Data Analysis: The resulting spectrum will show a series of peaks, with each peak corresponding to the protein conjugated with a different number of PEG chains. The mass difference between adjacent peaks will correspond to the molecular weight of a single PEG unit. This allows for the determination of the distribution of PEGylated species.
Analysis of PEGylated Conjugates by Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic size and is used to assess the purity and aggregation of PEGylated proteins.[14]
Materials:
PEGylated conjugate sample
SEC column (e.g., TSKgel G4000SWXL)
Mobile phase (e.g., 100 mM sodium phosphate, 300 mM arginine, pH 6.2 with 10% isopropanol)[4]
HPLC system with a UV detector
Procedure:
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.[4]
Sample Injection: Inject a defined volume of the PEGylated conjugate sample (e.g., 10 µL at a concentration of 5.0 mg/mL).[4]
Chromatographic Separation: Run the separation in isocratic mode.[4]
Detection: Monitor the elution profile using a UV detector at 280 nm.
Data Analysis: The chromatogram will show peaks corresponding to the monomeric PEGylated conjugate, as well as any high molecular weight aggregates or low molecular weight fragments. The retention time is inversely proportional to the hydrodynamic size.
Quantification of PEGylated Proteins using ELISA
An enzyme-linked immunosorbent assay (ELISA) can be used to quantify the concentration of a PEGylated protein in biological samples.[8][15][16][17]
Materials:
Microplate pre-coated with an antibody specific to the protein portion of the conjugate.
PEGylated protein standard of known concentration.
Biotinylated detection antibody that also binds to the protein.
Streptavidin-HRP conjugate.
TMB substrate solution.
Stop solution (e.g., 2N H₂SO₄).
Wash buffer (e.g., PBS with 0.05% Tween 20).
Assay buffer (e.g., PBS with 1% BSA).
Procedure:
Standard and Sample Preparation: Prepare a serial dilution of the PEGylated protein standard in assay buffer. Dilute the unknown samples in assay buffer.
Binding: Add standards and samples to the wells of the pre-coated microplate. Incubate for 1-2 hours at room temperature.
Washing: Wash the plate several times with wash buffer to remove unbound components.
Detection Antibody: Add the biotinylated detection antibody to each well and incubate for 1 hour at room temperature.
Washing: Repeat the washing step.
Enzyme Conjugate: Add the streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.
Washing: Repeat the washing step.
Substrate Reaction: Add the TMB substrate solution to each well and incubate in the dark until a color develops.
Stopping the Reaction: Add the stop solution to each well.
Measurement: Read the absorbance at 450 nm using a microplate reader.
Quantification: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use this curve to determine the concentration of the PEGylated protein in the unknown samples.
Mandatory Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts in drug delivery with PEG linkers.
Logical Relationship: Cleavable vs. Non-Cleavable PEG Linkers
Caption: Logical flow of drug release for cleavable vs. non-cleavable PEG linkers.
Experimental Workflow: Characterization of a PEGylated ADC
Caption: A typical experimental workflow for the synthesis and characterization of a PEGylated ADC.
Signaling Pathway: HER2-Targeted Therapy
Caption: Simplified HER2 signaling pathway and the inhibitory action of a HER2-targeted ADC.[18][19][20][21]
The Hydrophilicity of Long-Chain PEG Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction Polyethylene glycol (PEG) is a synthetic, hydrophilic polymer widely utilized in drug delivery and bioconjugation. The covalent attachment of P...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG) is a synthetic, hydrophilic polymer widely utilized in drug delivery and bioconjugation. The covalent attachment of PEG chains, or PEGylation, to therapeutic molecules such as proteins, peptides, and small drugs can significantly enhance their physicochemical and pharmacological properties. Long-chain PEG linkers, in particular, play a crucial role in modern drug development, most notably in the design of antibody-drug conjugates (ADCs). Their inherent hydrophilicity, biocompatibility, and flexible structure make them ideal for improving aqueous solubility, stability, and pharmacokinetic profiles of conjugated molecules.[1][2][3][4]
This technical guide provides a comprehensive overview of the core principles of long-chain PEG linker hydrophilicity, supported by quantitative data, detailed experimental protocols, and visualizations of key concepts and workflows.
Core Principles of PEG Hydrophilicity
The hydrophilicity of PEG is attributed to the repeating ethylene (B1197577) oxide units (-CH₂-CH₂-O-) that constitute its backbone. The ether oxygen atoms in this backbone can form hydrogen bonds with water molecules, leading to a hydration shell around the PEG chain.[4][5] This hydration shell effectively increases the hydrodynamic radius of the conjugated molecule and masks it from the immune system and proteolytic enzymes.[4]
The primary benefits of leveraging the hydrophilicity of long-chain PEG linkers in drug development include:
Enhanced Solubility: Long-chain PEG linkers can significantly increase the aqueous solubility of hydrophobic drugs, which is a common challenge for many potent cytotoxic payloads used in ADCs. This improved solubility facilitates formulation and intravenous administration.[2][3]
Improved Pharmacokinetics: By increasing the hydrodynamic size of the bioconjugate, PEGylation reduces renal clearance, leading to a prolonged circulation half-life and increased plasma concentration.[4][6]
Reduced Immunogenicity: The hydration shell created by the PEG linker can shield antigenic epitopes on the surface of therapeutic proteins, thereby reducing the likelihood of an immune response.[2]
Increased Stability: PEGylation can protect the conjugated molecule from enzymatic degradation, enhancing its stability in biological environments.[2]
The length of the PEG chain is a critical parameter that can be tailored to optimize these effects for a specific application.[7] Longer PEG chains generally impart greater hydrophilicity and lead to a more pronounced impact on pharmacokinetics.[8] However, there is often a trade-off between increased hydrophilicity and potential steric hindrance that could affect the binding affinity or activity of the conjugated molecule.[8]
Quantitative Data on the Impact of Long-Chain PEG Linkers
The following tables summarize quantitative data from various studies, highlighting the influence of PEG linker length and hydrophilicity on the properties and performance of bioconjugates, particularly antibody-drug conjugates (ADCs).
Table 1: Influence of PEG Linker Length on Water Solubility of Biotin-PEG Conjugates
Biotin-PEG Linker
Number of PEG Units (n)
Approximate Molecular Weight ( g/mol )
Water Solubility
Biotin-PEG2-Acid
2
~375
Soluble
Biotin-PEG3-Acid
3
~419
Soluble
Biotin-PEG4-NHS Ester
4
~589
10 mg/mL
Biotin-PEG6-Acid
6
~551
Soluble
Biotin-PEG12-Acid
12
~844
Soluble in water
Biotin-PEG-Thiol
Variable
400 - 20,000
10 mg/mL
Note: This data is compiled from various manufacturer datasheets and should be considered as a guideline. "Soluble" indicates that the product is described as soluble in water by the manufacturer, but a specific quantitative value was not provided.
Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity (IC50) of Antibody-Drug Conjugates
Linker Length
Typical IC50 Range
General Trend
No PEG Linker
Variable
Can be highly potent, but may have poor solubility.
Short PEG Linkers (e.g., PEG2, PEG3, PEG4)
Often in the low nanomolar range
Generally maintains high potency.
Long-Chain PEG (e.g., PEG8 and longer)
Can show a several-fold increase compared to shorter linkers
Longer PEG chains can sterically hinder the interaction of the ADC with its target cell or impede the release of the cytotoxic payload, leading to a reduction in in vitro cytotoxicity.[8]
Table 3: Influence of PEG Linker Length on Drug-to-Antibody Ratio (DAR) of Antibody-Drug Conjugates
Linker Type
Typical Achievable DAR
Observations
Non-PEGylated
Variable, often lower with hydrophobic payloads
Hydrophobic interactions can lead to aggregation and lower conjugation efficiency.[6]
Short-Chain PEG (e.g., PEG2, PEG3, PEG4)
Generally allows for higher and more consistent DAR
The hydrophilic PEG spacer can improve the solubility of the payload and reduce aggregation, facilitating a more efficient conjugation process.
Long-Chain PEG (e.g., PEG8 and longer)
Can sometimes lead to lower DAR
Longer PEG chains may introduce steric hindrance, potentially impeding the conjugation reaction.
Table 4: Comparative Analysis of ADC Performance with and without PEGylated Linkers
Parameter
ADC with Non-PEG Linker
ADC with PEGylated Linker
Rationale
Maximum Tolerated DAR
~4
~8 or higher
The PEG linker mitigates payload-driven hydrophobicity, preventing aggregation at higher drug loads.[9]
Aggregate Formation
Higher tendency to aggregate
Significantly reduced
The hydrophilic PEG chain improves the overall solubility of the conjugate.[9]
Plasma Half-Life
Shorter
Longer
The increased hydrodynamic size reduces renal clearance.[9]
Off-Target Toxicity
Can be higher
Often lower
Improved solubility and stability can lead to better tumor targeting and less non-specific uptake.[9]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the hydrophilicity and performance of long-chain PEG linkers and their conjugates.
Protocol 1: Determination of Aqueous Solubility
This protocol describes a method for determining the aqueous solubility of a PEG-containing compound using UV/Vis spectroscopy.
Materials:
PEG-linker-containing compound of interest
Deionized water
Spectrophotometer (UV/Vis)
Centrifuge
0.22 µm syringe filters
Volumetric flasks and pipettes
Procedure:
Preparation of a Saturated Solution:
Add an excess amount of the PEG-linker compound to a known volume of deionized water in a vial.
Vigorously stir or shake the mixture at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
Separation of Undissolved Solid:
Centrifuge the saturated solution at a high speed to pellet the undissolved solid.
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.
Preparation of Standard Solutions:
Prepare a series of standard solutions of the PEG-linker compound of known concentrations in deionized water.
UV/Vis Spectrophotometry:
Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) for the compound.
Generate a standard curve by plotting absorbance versus concentration.
Measure the absorbance of the filtered supernatant from the saturated solution.
Calculation of Solubility:
Use the standard curve to determine the concentration of the dissolved PEG-linker compound in the saturated solution. This concentration represents the aqueous solubility.
Protocol 2: Shake-Flask Method for Octanol-Water Partition Coefficient (LogP) Determination
This protocol outlines the traditional shake-flask method for determining the LogP of a compound, a measure of its lipophilicity/hydrophilicity.[10][11]
Materials:
PEG-linker-containing compound of interest
n-Octanol (pre-saturated with water)
Water or buffer (e.g., PBS, pH 7.4) (pre-saturated with n-octanol)
Separatory funnels or vials
Shaker
Analytical method for quantification (e.g., HPLC, UV/Vis spectroscopy)
Procedure:
Preparation of Pre-saturated Solvents:
Mix n-octanol and water/buffer in a large container and shake vigorously for 24 hours.
Allow the phases to separate completely. The upper layer is water-saturated n-octanol, and the lower layer is n-octanol-saturated water/buffer.
Partitioning of the Compound:
Dissolve a known amount of the PEG-linker compound in either the n-octanol or water/buffer phase.
Add a known volume of this solution to a separatory funnel or vial containing a known volume of the other phase.
Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for the compound to partition between the two phases.
Allow the phases to separate completely.
Quantification of the Compound in Each Phase:
Carefully separate the two phases.
Determine the concentration of the compound in both the n-octanol and the aqueous phases using a suitable analytical method.
Calculation of LogP:
The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
LogP is the base-10 logarithm of the partition coefficient: LogP = log10([Compound]octanol / [Compound]aqueous).[10]
Protocol 3: Contact Angle Goniometry for Surface Hydrophilicity
This protocol describes the measurement of the static contact angle of a water droplet on a surface modified with PEG linkers to assess its hydrophilicity.
Materials:
PEG-modified solid substrate
Contact angle goniometer with a high-resolution camera and light source
Syringe with a hydrophobic needle
High-purity deionized water
Procedure:
Surface Preparation:
Ensure the PEG-modified surface is clean and free of contaminants.
Instrument Setup:
Place the substrate on the sample stage of the goniometer.
Fill the syringe with deionized water and mount it on the instrument.
Droplet Deposition:
Carefully dispense a small droplet of water (typically 2-5 µL) onto the surface of the substrate.
Image Capture and Analysis:
Capture a high-resolution image of the droplet on the surface.
Use the goniometer's software to analyze the image and determine the contact angle at the three-phase (solid-liquid-vapor) interface.
Data Collection:
Repeat the measurement at multiple locations on the surface to obtain an average contact angle and assess surface homogeneity.
Protocol 4: In Vivo Pharmacokinetic Study of an Antibody-Drug Conjugate
This protocol provides a general workflow for a preclinical pharmacokinetic study of an ADC in a rodent model.[10][12]
Materials:
Antibody-Drug Conjugate (ADC) with a long-chain PEG linker
Rodent model (e.g., mice or rats)
Dosing vehicle (e.g., sterile saline)
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
Centrifuge
Analytical method for quantifying ADC levels in plasma (e.g., ELISA, LC-MS)
Procedure:
Animal Dosing:
Administer the ADC to the animals at a predetermined dose and route (e.g., intravenous injection).
Blood Sampling:
Collect blood samples at various time points post-administration (e.g., 5 min, 1 hr, 4 hr, 8 hr, 24 hr, 48 hr, 72 hr, etc.).
Plasma Preparation:
Process the blood samples to separate the plasma by centrifugation.
Sample Analysis:
Analyze the plasma samples to determine the concentration of the ADC at each time point using a validated analytical method.
Pharmacokinetic Parameter Calculation:
Plot the plasma concentration of the ADC versus time.
Calculate key pharmacokinetic parameters such as:
Area under the curve (AUC)
Half-life (t½)
Clearance (CL)
Volume of distribution (Vd)
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows related to long-chain PEG linkers in bioconjugation.
Caption: Mechanism of action of an Antibody-Drug Conjugate (ADC).
Caption: General workflow for bioconjugation using a long-chain PEG linker.
Conclusion
Long-chain PEG linkers are indispensable tools in modern drug development, offering a powerful strategy to enhance the hydrophilicity, stability, and pharmacokinetic properties of therapeutic molecules.[2] By carefully selecting the appropriate PEG linker length and architecture, researchers can overcome challenges associated with hydrophobic payloads and improve the overall therapeutic index of bioconjugates such as ADCs.[13][14] The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for scientists and drug development professionals working to harness the full potential of PEGylation technology.
Amino-PEG36-CONH-PEG36-acid: A Technical Guide for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical overview of Amino-PEG36-CONH-PEG36-acid, a bifunctional, extended-length polyethylene (B3416737) glycol (PEG) link...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of Amino-PEG36-CONH-PEG36-acid, a bifunctional, extended-length polyethylene (B3416737) glycol (PEG) linker, and its application in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs represent a revolutionary therapeutic modality that harnesses the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] The linker component of a PROTAC is a critical determinant of its efficacy, influencing solubility, cell permeability, and the geometric orientation of the ternary complex, which consists of the target protein of interest (POI), the PROTAC, and an E3 ubiquitin ligase.[3][4]
PEG-based linkers are the most common motifs used in PROTAC design, valued for their ability to enhance solubility and provide synthetic tractability.[5][6] The specific structure of Amino-PEG36-CONH-PEG36-acid offers an extended and flexible scaffold, equipped with versatile chemical handles for the covalent attachment of POI and E3 ligase ligands, making it a valuable tool in the rational design of potent and drug-like protein degraders.
Core Concepts of PROTAC Technology
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[7][8] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex.[1][7] Within this complex, the E3 ligase ubiquitinates the POI, marking it for recognition and subsequent degradation by the 26S proteasome.[2][7] This catalytic mechanism allows a single PROTAC molecule to trigger the degradation of multiple target protein molecules.[2][9]
The catalytic cycle of PROTAC-mediated protein degradation.
Amino-PEG36-CONH-PEG36-acid: Properties and Advantages
This linker is a long-chain, monodisperse PEG derivative specifically designed for PROTAC synthesis. Its structure consists of two 36-unit PEG chains joined by a stable amide bond, with a terminal primary amine (NH2) on one end and a carboxylic acid (COOH) on the other. This bifunctional nature allows for sequential, directional conjugation to the respective ligands.
Key Advantages:
Enhanced Solubility : The hydrophilic nature of the extensive PEG chain significantly increases the aqueous solubility of the final PROTAC molecule, a common challenge for these large and often lipophilic compounds.[1][6][10]
Optimized Length and Flexibility : The long chain provides substantial length, which can be crucial for spanning the distance between the POI and E3 ligase binding sites to form a productive ternary complex.[4][11] Its flexibility allows the PROTAC to adopt multiple conformations, increasing the probability of successful complex formation.[3]
Bifunctional Handles : The terminal amine and carboxylic acid groups are orthogonal handles for synthesis. The amine can react with activated esters (like NHS esters), while the carboxylic acid can be coupled to amines using standard peptide coupling reagents (e.g., HATU, EDC), enabling a modular and efficient assembly of the PROTAC.[12][13]
Metabolic Stability : The ether backbone of PEG is generally resistant to enzymatic cleavage in cellular environments, contributing to a longer intracellular half-life.[]
Data Presentation: Physicochemical Properties
The following table summarizes the key quantitative data for the Amino-PEG36-CONH-PEG36-acid linker.
Experimental Protocols for PROTAC Development and Evaluation
A typical workflow for developing a novel PROTAC involves synthesis, followed by a series of in vitro and cell-based assays to confirm its mechanism of action and determine its potency.
A typical workflow for the design and evaluation of PROTACs.
This protocol describes a general method for synthesizing a PROTAC using the Amino-PEG36-CONH-PEG36-acid linker.
Materials:
Amino-PEG36-CONH-PEG36-acid
POI-ligand with a carboxylic acid or amine handle
E3 ligase-ligand with an amine or carboxylic acid handle
Peptide coupling reagents (e.g., HATU, HOBt)
Amine base (e.g., DIPEA)
NHS ester (if using an amine-reactive strategy)
Anhydrous solvents (e.g., DMF, DMSO)
Reaction vials, magnetic stirrer
Purification system (e.g., preparative HPLC)
Analytical instruments (e.g., LC-MS, NMR)
Procedure:
Step A: First Coupling Reaction :
If coupling the linker's carboxylic acid to an amine-containing ligand (either POI or E3 ligand): Dissolve the amine-containing ligand, Amino-PEG36-CONH-PEG36-acid (1.0 eq), HATU (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF.
Add DIPEA (3.0 eq) to the mixture and stir at room temperature for 4-12 hours.
Monitor the reaction progress by LC-MS.
Upon completion, the intermediate product (Ligand-linker conjugate) can be purified via HPLC or used directly in the next step.
Step B: Second Coupling Reaction :
Take the purified Ligand-linker conjugate from Step A, which now has a free terminal amine.
Dissolve this intermediate and the second ligand containing a carboxylic acid handle (1.1 eq) in anhydrous DMF.
Add coupling reagents (HATU, HOBt, DIPEA) as described in Step A.
Stir the reaction at room temperature until completion, as monitored by LC-MS.
Purification and Characterization :
Purify the final crude PROTAC product using reverse-phase preparative HPLC.
Collect fractions containing the desired product and confirm its mass by LC-MS.
Lyophilize the pure fractions to obtain the final PROTAC as a solid.
Confirm the structure and purity of the final compound by NMR spectroscopy.
This protocol is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[16][17]
Materials:
Cultured cells expressing the target protein.
PROTAC stock solution (in DMSO).
Vehicle control (DMSO).
Cell culture medium and plates (e.g., 6-well plates).
Ice-cold Phosphate-Buffered Saline (PBS).
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.[17][18]
BCA or Bradford protein assay kit.
SDS-PAGE gels, running buffer, and transfer system.
PVDF or nitrocellulose membranes.
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
Primary antibodies (specific to the POI and a loading control like GAPDH or β-actin).
HRP-conjugated secondary antibody.
Enhanced Chemiluminescence (ECL) substrate.
Imaging system.
Procedure:
Cell Treatment : Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 4, 8, 12, 24 hours).
Cell Lysis : After treatment, wash the cells with ice-cold PBS. Add lysis buffer to each well, scrape the cells, and incubate on ice for 30 minutes.[16]
Protein Quantification : Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA or Bradford assay.[16]
SDS-PAGE and Transfer : Normalize the protein concentration for all samples. Prepare samples with Laemmli buffer and boil. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.[16]
Immunoblotting :
Block the membrane with blocking buffer for 1 hour at room temperature.
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
Wash the membrane with TBST, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
Detection : Wash the membrane again with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.[16]
Analysis : Quantify the band intensities using image analysis software. Normalize the POI band intensity to the loading control (e.g., GAPDH). Calculate the percentage of degradation relative to the vehicle-treated control.
This assay measures ATP levels as an indicator of metabolically active, viable cells to assess the cytotoxic or cytostatic effects of the PROTAC.[19][20]
Materials:
Cultured cells.
PROTAC stock solution (in DMSO).
White, opaque-walled 96-well or 384-well plates suitable for luminescence.[21]
Cell Seeding : Seed cells into the wells of a white, opaque-walled 96-well plate at a predetermined density and culture overnight.
Compound Treatment : Treat the cells with a serial dilution of the PROTAC. Include wells for vehicle control (DMSO) and no-cell background control.
Incubation : Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
Assay Execution :
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for about 30 minutes.[21]
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL reagent to 100 µL medium).[19]
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[19]
Data Acquisition : Measure the luminescence using a plate reader.
Data Analysis : Subtract the background luminescence from all measurements. Normalize the data to the vehicle control wells (representing 100% viability). Plot the normalized values against the log of the PROTAC concentration and fit a dose-response curve to determine the IC50 value.
Data Presentation: Quantifying PROTAC Efficacy
The primary metrics for evaluating a PROTAC's effectiveness are its DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation achieved).[18] These values are derived from dose-response curves generated from Western blot data.
Example Data Table for a Hypothetical PROTAC:
Parameter
Description
Example Value
DC50
Half-maximal degradation concentration
15 nM
Dmax
Maximum degradation percentage
>95%
IC50
Half-maximal inhibitory concentration (viability)
25 nM
Note: This table is for illustrative purposes. Actual values must be determined experimentally.
Applications of Polyethylene Glycol (PEG) in Antibody-Drug Conjugates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals Executive Summary Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, designed to deliver highly potent cytotoxic agents direct...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, designed to deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity. The linker, a critical component connecting the antibody to the payload, plays a pivotal role in the overall efficacy and safety of the ADC. Polyethylene glycol (PEG), a hydrophilic and biocompatible polymer, has emerged as a key component in modern linker technology. The incorporation of PEG chains, a process known as PEGylation, addresses several challenges in ADC development, including the hydrophobicity of potent payloads, which can lead to aggregation and rapid clearance. This guide provides a comprehensive technical overview of the applications of PEG in ADCs, detailing its impact on pharmacokinetics, pharmacodynamics, and the therapeutic index. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows to aid researchers in the rational design of next-generation ADCs.
The Role of PEGylation in Enhancing ADC Properties
The conjugation of potent, often hydrophobic, small-molecule drugs to a large monoclonal antibody can significantly alter the physicochemical properties of the resulting ADC. PEGylation is a widely adopted strategy to mitigate these challenges and enhance the therapeutic potential of ADCs.[1]
2.1 Improved Solubility and Stability
Many potent cytotoxic payloads are hydrophobic, which can lead to the aggregation of the ADC, compromising its stability and manufacturability. The hydrophilic nature of PEG chains helps to create a hydration shell around the payload, increasing the overall water solubility of the ADC and preventing aggregation.[2] This allows for the development of ADCs with higher drug-to-antibody ratios (DARs) without sacrificing stability.[1]
2.2 Enhanced Pharmacokinetics and Biodistribution
PEGylation significantly impacts the pharmacokinetic (PK) profile of ADCs. The increased hydrodynamic radius of PEGylated ADCs reduces renal clearance, leading to a prolonged circulation half-life.[3][4] This extended exposure increases the probability of the ADC reaching the tumor site. Furthermore, the "stealth" properties imparted by the PEG chains can reduce non-specific uptake by the reticuloendothelial system (RES), further contributing to a longer half-life and improved tumor accumulation.[5]
2.3 Reduced Immunogenicity
The PEG chains can shield the cytotoxic payload and potentially immunogenic epitopes on the antibody from the host's immune system, thereby reducing the risk of an anti-drug antibody (ADA) response.[2] A reduced immunogenic profile is crucial for the safety and long-term efficacy of the therapeutic.
2.4 Modulation of In Vitro and In Vivo Efficacy
The length of the PEG linker is a critical parameter that must be optimized to balance the desired pharmacokinetic improvements with potent cytotoxicity. While longer PEG chains generally lead to a longer half-life, they can sometimes introduce steric hindrance, which may slightly decrease the in vitro potency (as measured by IC50 values).[3][6] However, the improved pharmacokinetics often translates to enhanced in vivo antitumor efficacy, as the prolonged exposure and increased tumor accumulation outweigh the slight reduction in immediate cytotoxicity.[3][6] This interplay highlights the importance of a comprehensive evaluation of ADCs with varying PEG linker lengths to identify the optimal candidate for clinical development.
Quantitative Data on the Impact of PEGylation
The following tables summarize quantitative data from various studies, illustrating the effects of PEGylation on key ADC parameters.
Table 1: Impact of PEG Chain Length on ADC Pharmacokinetics
Antibody Reduction: Partially reduce the interchain disulfide bonds of the antibody to expose the engineered cysteine residues. Incubate the antibody solution with a 5-10 molar excess of TCEP for 1-2 hours at 37°C.
Buffer Exchange: Remove the excess TCEP by buffer exchange into the reaction buffer (0.1 M phosphate buffer, pH 6.0, 0.02 M EDTA) using an SEC column.
PEGylation Reaction: Add the maleimide-activated PEG to the reduced antibody solution at a 5-10 molar excess. The reaction is typically carried out at a protein concentration of 2.0 mg/mL.
Incubation: Gently agitate the reaction mixture for 4-6 hours at room temperature.
Purification: Purify the PEGylated ADC from unreacted PEG and antibody using SEC.
Characterization: Characterize the purified PEGylated ADC for purity, concentration (by UV-Vis at 280 nm), and DAR (see Protocol 4.2).
4.2 Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
HIC is a standard method for determining the DAR of cysteine-conjugated ADCs.
Materials:
HIC column (e.g., Butyl-NPR or Phenyl-5PW).
HPLC system with a UV detector.
Buffer A: High salt buffer (e.g., 50 mM Sodium Phosphate, 2 M Sodium Chloride, pH 7.0).
Buffer B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0, with 10% isopropanol (B130326) and 10% acetonitrile).
ADC sample.
Procedure:
Column Equilibration: Equilibrate the HIC column with 100% Buffer A.
Sample Injection: Inject the ADC sample onto the column.
Gradient Elution: Apply a linear gradient from 100% Buffer A to 100% Buffer B over 30-60 minutes.
Data Acquisition: Monitor the elution profile at 280 nm.
Data Analysis:
The different DAR species will elute as separate peaks, with higher DAR species being more retained.
Integrate the peak area for each DAR species (DAR0, DAR2, DAR4, etc.).
Calculate the weighted average DAR using the following formula:
Average DAR = (Σ (Peak Area of each DAR species * DAR value)) / (Σ Peak Area of all DAR species)
4.3 In Vitro Cytotoxicity Assessment using MTT Assay
The MTT assay measures cell viability based on the metabolic activity of the cells.
Materials:
Target cancer cell lines (e.g., HER2-positive and HER2-negative).
Complete cell culture medium.
96-well plates.
PEGylated ADC and control antibody.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).
Microplate reader.
Procedure:
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[15]
ADC Treatment: Prepare serial dilutions of the PEGylated ADC and control antibody in complete medium and add to the respective wells. Include untreated control wells.
Incubation: Incubate the plate for 72-120 hours at 37°C in a 5% CO2 incubator.[15]
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[15][16]
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well.[16] Incubate with shaking for 15 minutes to dissolve the formazan crystals.
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.
4.4 Apoptosis Detection using Annexin V Staining
This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine.
Materials:
Target cancer cell lines.
PEGylated ADC and apoptosis-inducing agent (positive control).
Annexin V-FITC conjugate.
Propidium Iodide (PI) solution.
Annexin-binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4).
Flow cytometer.
Procedure:
Cell Treatment: Treat cells with the PEGylated ADC at its IC50 concentration for 24-48 hours. Include untreated and positive controls.
Cell Harvesting: Harvest the cells and wash them twice with cold PBS.
Resuspension: Resuspend the cells in Annexin-binding buffer at a concentration of 1 x 10^6 cells/mL.[11]
Staining: Add 5 µL of Annexin V-FITC and 1 µL of PI solution to 100 µL of the cell suspension.[11]
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[11]
Analysis: Add 400 µL of Annexin-binding buffer and analyze the cells immediately by flow cytometry.
Data Interpretation:
Annexin V-negative / PI-negative: Live cells.
Annexin V-positive / PI-negative: Early apoptotic cells.
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells.
4.5 In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical PK study to determine the half-life and clearance of a PEGylated ADC.
Materials:
Sprague-Dawley rats.
PEGylated ADC.
Intravenous injection equipment.
Blood collection tubes (e.g., with EDTA).
Centrifuge.
ELISA or LC-MS/MS for ADC quantification.
Procedure:
Dosing: Administer a single intravenous dose of the PEGylated ADC to the rats (e.g., 3-10 mg/kg).
Blood Sampling: Collect blood samples from the tail vein at various time points (e.g., pre-dose, 5 min, 1, 4, 8, 24, 48, 72, 168, and 336 hours post-dose).[17]
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
Sample Analysis: Quantify the concentration of the total antibody and/or the conjugated ADC in the plasma samples using a validated ELISA or LC-MS/MS method.
Data Analysis: Plot the plasma concentration-time curve and perform non-compartmental or compartmental analysis to determine pharmacokinetic parameters such as half-life (t½), clearance (CL), and area under the curve (AUC).
4.6 In Vivo Efficacy Study in a Tumor Xenograft Model
This protocol describes the evaluation of the antitumor activity of a PEGylated ADC in mice bearing human tumor xenografts.
Materials:
Immunocompromised mice (e.g., BALB/c nude or SCID).
Human tumor cell line (e.g., NCI-N87).
Matrigel (optional).
PEGylated ADC, vehicle control, and isotype control antibody.
Calipers for tumor measurement.
Procedure:
Tumor Implantation: Subcutaneously inject 5-10 x 10^6 tumor cells (resuspended in PBS or a mixture with Matrigel) into the flank of each mouse.[6]
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers (Volume = 0.5 x length x width^2).[18]
Randomization and Dosing: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups. Administer the PEGylated ADC, vehicle, and control antibody intravenously at the specified dose and schedule (e.g., once or multiple doses).[6]
Efficacy Assessment: Continue to measure tumor volume and body weight 2-3 times per week.
Endpoint: Euthanize the mice when the tumors reach the maximum allowed size or at the end of the study.
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) and perform statistical analysis to determine the significance of the treatment effect.
Visualizations: Pathways and Workflows
5.1 Signaling Pathway of ADC-Induced Apoptosis
The cytotoxic payloads commonly used in ADCs, such as monomethyl auristatin E (MMAE) and maytansinoids (DM1), are potent microtubule inhibitors.[19] Their mechanism of action involves the disruption of microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis through a process often referred to as mitotic catastrophe.[19][20]
Caption: ADC-induced apoptosis pathway.
5.2 Experimental Workflow for ADC Development and Evaluation
The development of a PEGylated ADC involves a multi-step process, from initial conjugation and characterization to preclinical in vitro and in vivo evaluation.
An In-depth Technical Guide on the Steric Hindrance Effects of Amino-PEG36-CONH-PEG36-acid
Executive Summary: The bifunctional linker, Amino-PEG36-CONH-PEG36-acid, represents a class of long-chain polyethylene (B3416737) glycol (PEG) reagents critical to modern drug development. Its substantial length and flex...
Author: BenchChem Technical Support Team. Date: December 2025
Executive Summary: The bifunctional linker, Amino-PEG36-CONH-PEG36-acid, represents a class of long-chain polyethylene (B3416737) glycol (PEG) reagents critical to modern drug development. Its substantial length and flexibility, derived from a total of 72 PEG units, are defining features that introduce significant steric hindrance. This technical guide explores the dual nature of this steric hindrance: as a challenge to overcome during bioconjugation and a beneficial feature for enhancing the in vivo performance of therapeutic conjugates. We will delve into the quantitative effects on reaction kinetics and binding affinity, provide detailed experimental protocols, and visualize key concepts and workflows. This document is intended for researchers, scientists, and drug development professionals seeking to strategically leverage the properties of long-chain PEG linkers.
Introduction to Amino-PEG36-CONH-PEG36-acid
Amino-PEG36-CONH-PEG36-acid is a heterobifunctional linker, meaning it possesses two different reactive functional groups at its termini: a primary amine (-NH2) and a carboxylic acid (-COOH). These groups are separated by a long, hydrophilic PEG chain. The total molecular weight of the PEG portion is approximately 3.2 kDa.
Key Structural Features:
Dual Reactivity: The amine and carboxylic acid ends allow for the specific, sequential conjugation of two different molecules, such as a targeting antibody and a therapeutic payload.[1]
Extended Length & Flexibility: The 72-unit PEG chain provides a significant spatial separation between conjugated molecules. In aqueous solutions, such long PEG chains behave as random coils, occupying a large hydrodynamic volume.[2] This flexible nature is key to its function and its steric effects.[3]
Hydrophilicity: The PEG backbone enhances the water solubility of hydrophobic drugs, which can prevent aggregation and improve the formulation of bioconjugates.[4][5]
These linkers are instrumental in the development of advanced therapeutics like Antibody-Drug Conjugates (ADCs), where they connect a potent cytotoxic drug to a tumor-targeting antibody.[1]
The "Molecular Shield": Understanding Steric Hindrance
The primary consequence of the extensive PEG chain is steric hindrance. In solution, the PEG chain is heavily hydrated, forming a dynamic "molecular shield" around the molecule and any conjugated partners.[4][6] This shield has profound implications for molecular interactions.
Core Concepts of PEG-induced Steric Hindrance:
Physical Barrier: The sheer volume occupied by the flexible PEG chain can physically block or impede the approach of other molecules, including reactants, enzymes, or receptors.[7]
Reduced Reaction Rates: During conjugation, the steric bulk can limit the access of reagents to the terminal functional groups, potentially slowing down reaction kinetics.
Altered Binding Affinity: For a conjugated therapeutic, the PEG chain can interfere with the binding of the active molecule to its biological target, a critical consideration in drug design.[3]
"Stealth" Properties: In vivo, the hydrated PEG layer sterically hinders the adsorption of opsonin proteins, which are responsible for marking particles for clearance by the immune system. This leads to a longer circulation half-life.[7][8]
Caption: The steric shield created by the long PEG chain protects the drug payload.
Quantitative Impact of Steric Hindrance
The length of the PEG linker is a critical design parameter that creates a trade-off between beneficial pharmacokinetic properties and potentially detrimental effects on potency.[9]
3.1 Effects on Drug-Target Binding Affinity
Long PEG chains can sterically interfere with the ability of a conjugated drug to access its binding site on a target receptor. This often results in a decrease in biological activity or binding affinity, as measured by parameters like IC50 (half-maximal inhibitory concentration) or K_D (dissociation constant).[3][10]
Table 1: Summary of quantitative data showing the impact of PEG linker length on the biological activity and binding affinity of conjugates.
Caption: Steric hindrance from a long PEG linker impeding drug-receptor binding.
3.2 Effects on Pharmacokinetics
While potentially reducing in vitro potency, the steric hindrance from a long PEG chain is highly advantageous in vivo. It significantly prolongs the circulation half-life of the conjugate.
Table 2: Impact of PEG linker length on the in vivo circulation half-life of bioconjugates.
Experimental Protocols
The use of Amino-PEG36-CONH-PEG36-acid involves a two-step conjugation strategy, typically starting with the activation of the carboxylic acid group, followed by reaction with an amine on the target molecule.
4.1 Protocol: Activation of Carboxylic Acid via EDC/NHS Chemistry
This protocol creates a more stable amine-reactive NHS ester from the linker's terminal carboxyl group.
Activation Buffer: Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM)). For aqueous reactions, use MES buffer at pH 4.5-5.0.[13][14]
Reaction vessel, magnetic stirrer.
Methodology:
Dissolve the Amino-PEG36-CONH-PEG36-acid linker in the Activation Buffer to a desired concentration (e.g., 10 mg/mL).
Add a 1.5-fold molar excess of NHS to the linker solution.
Add a 1.5-fold molar excess of EDC to the solution. The reaction is most efficient at an acidic pH of around 4.5.[14]
Allow the reaction to proceed at room temperature for 15-60 minutes with continuous stirring.[13]
The resulting NHS-activated PEG linker is now ready for conjugation to an amine-containing molecule. It is typically used immediately without purification.
4.2 Protocol: Conjugation of Activated Linker to a Protein
This protocol describes the "second step" where the activated linker is coupled to a protein via its lysine (B10760008) residues.
Conjugation Buffer: Phosphate-buffered saline (PBS) or Bicarbonate buffer at pH 7.2-8.5.[13]
Quenching Buffer: 1M Tris or 1M Glycine, pH 8.0.
Purification system (e.g., Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF)).
Methodology:
Dissolve the target protein in the Conjugation Buffer to a suitable concentration (e.g., 5-10 mg/mL).
Add the NHS-activated PEG linker solution to the protein solution. A molar excess of the linker (e.g., 5 to 20-fold) is typically used to drive the reaction.
Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight with gentle mixing.[14]
To stop the reaction, add Quenching Buffer to a final concentration of 50-100 mM to hydrolyze any unreacted NHS esters.
Purify the resulting protein-PEG conjugate from excess linker and reaction byproducts using an appropriate method like SEC.
Caption: Workflow for a two-step bioconjugation using a heterobifunctional linker.
Conclusion
The steric hindrance imparted by the Amino-PEG36-CONH-PEG36-acid linker is a double-edged sword that demands careful consideration in the design of bioconjugates. While it can reduce the in vitro potency of a therapeutic payload by impeding access to its target, this effect is often a necessary trade-off for the dramatic improvements in in vivo stability, solubility, and circulation time.[9][11][12] The extended, flexible PEG chain acts as a protective shield, reducing immunogenicity and preventing premature clearance.[4] A thorough understanding of these steric effects, supported by quantitative analysis and robust experimental design, is essential for harnessing the full therapeutic potential of conjugates built with this powerful class of linkers.
Navigating the Solution: An In-depth Technical Guide to the Solubility of Amino-PEG36-CONH-PEG36-acid
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the solubility characteristics of Amino-PEG36-CONH-PEG36-acid, a bifunctional, high molecular weig...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Amino-PEG36-CONH-PEG36-acid, a bifunctional, high molecular weight polyethylene (B3416737) glycol (PEG) linker. This molecule is of significant interest in the development of advanced bioconjugates and proteolysis-targeting chimeras (PROTACs). Understanding its solubility in various solvents is critical for its effective handling, formulation, and application in drug discovery and development workflows.
Introduction to Amino-PEG36-CONH-PEG36-acid
Amino-PEG36-CONH-PEG36-acid is a heterobifunctional linker composed of two PEG36 chains connected by an amide bond, with terminal amino and carboxylic acid groups. The extended PEG chains impart excellent hydrophilicity and flexibility, which can enhance the solubility and pharmacokinetic properties of conjugated molecules.[1] These linkers are instrumental in bridging a target protein ligand and an E3 ligase ligand in the design of PROTACs.[2][3]
Qualitative Solubility Profile
Polyethylene glycol and its derivatives are generally known for their broad solubility in a range of aqueous and organic solvents.[4][5] The presence of the hydrophilic PEG chains in Amino-PEG36-CONH-PEG36-acid dictates its favorable solubility in polar solvents. The terminal amino and carboxylic acid groups can exist in various protonation states depending on the pH of the medium, which will also influence solubility.
Based on the general properties of high molecular weight, bifunctional PEGs and information from suppliers of similar molecules, the expected qualitative solubility of Amino-PEG36-CONH-PEG36-acid is summarized in the table below. It is important to note that these are general guidelines, and empirical testing is necessary to determine quantitative solubility for specific applications and concentrations.
Solvent
Expected Qualitative Solubility
Factors to Consider
Water
High
pH-dependent due to terminal amine and carboxylic acid groups. Solubility is generally highest at neutral pH.
Phosphate-Buffered Saline (PBS)
High
Similar to water, with the buffering salts helping to maintain a stable pH.
Dimethyl Sulfoxide (DMSO)
High
A common solvent for preparing stock solutions of PEGylated compounds.[4][5]
N,N-Dimethylformamide (DMF)
High
Another suitable organic solvent for dissolving PEG derivatives.[4][5]
Ethanol
Moderate to High
Solubility may be slightly lower than in water, DMSO, or DMF, and may be temperature-dependent.
Chloroform
Moderate to High
Often used for PEG derivatives, but polarity is lower than the other solvents listed.[]
Toluene
Low to Moderate
Generally, PEGs are less soluble in toluene, but solubility can be increased with gentle heating.[5]
Diethyl Ether
Low / Insoluble
PEGs typically exhibit poor solubility in ether.[5]
Quantitative Solubility Data
Precise quantitative solubility data for Amino-PEG36-CONH-PEG36-acid is not extensively published and can be highly dependent on the specific batch, purity, and experimental conditions. Researchers are encouraged to determine the solubility for their specific needs using the experimental protocols outlined in the following section. The table below is provided as a template for recording experimentally determined solubility values.
Solvent
Temperature (°C)
Maximum Solubility (mg/mL)
Method of Determination
Water
PBS (pH 7.4)
DMSO
DMF
Ethanol
Experimental Protocols for Solubility Determination
The following are detailed methodologies for determining the solubility of Amino-PEG36-CONH-PEG36-acid.
Protocol 1: Shake-Flask Method for Thermodynamic Solubility
This method is considered the gold standard for determining the thermodynamic solubility of a compound.
Objective: To determine the equilibrium solubility of Amino-PEG36-CONH-PEG36-acid in a given solvent.
Materials:
Amino-PEG36-CONH-PEG36-acid
Solvents of interest (e.g., water, PBS, DMSO, DMF, ethanol)
Vials with screw caps
Orbital shaker or vortex mixer
Centrifuge
Analytical balance
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, ELSD) or a UV-Vis spectrophotometer.
Procedure:
Add an excess amount of Amino-PEG36-CONH-PEG36-acid to a vial. The exact amount should be enough to ensure a saturated solution with undissolved solid remaining.
Add a known volume of the desired solvent to the vial.
Seal the vial tightly and place it on an orbital shaker at a constant temperature (e.g., 25 °C).
Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).
After equilibration, centrifuge the sample at high speed to pellet the undissolved solid.
Carefully withdraw a known volume of the supernatant.
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
Quantify the concentration of the dissolved Amino-PEG36-CONH-PEG36-acid using a pre-validated HPLC or UV-Vis spectrophotometry method.
Calculate the original concentration in the supernatant, which represents the thermodynamic solubility.
Protocol 2: Kinetic Solubility Assay using Nephelometry
This high-throughput method is useful for assessing the solubility of a compound as it is prepared from a DMSO stock solution, mimicking conditions often used in screening assays.
Objective: To determine the kinetic solubility of Amino-PEG36-CONH-PEG36-acid in an aqueous buffer.
Materials:
Amino-PEG36-CONH-PEG36-acid
DMSO
Aqueous buffer (e.g., PBS)
Microtiter plates (e.g., 96-well or 384-well)
Nephelometer or a plate reader capable of measuring light scattering.
Automated liquid handler (recommended for high throughput).
Procedure:
Prepare a high-concentration stock solution of Amino-PEG36-CONH-PEG36-acid in DMSO (e.g., 10-20 mM).
Dispense a small volume (e.g., 1-5 µL) of the DMSO stock solution into the wells of a microtiter plate.
Rapidly add the aqueous buffer to each well to achieve a range of final compound concentrations.
Measure the light scattering (nephelometry) of each well at a specific time point (e.g., 2 hours) after the addition of the buffer.
The concentration at which a significant increase in light scattering is observed corresponds to the kinetic solubility limit.
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key experimental workflows described above.
Caption: Workflow for Thermodynamic Solubility Determination.
Caption: Workflow for Kinetic Solubility Assay.
Conclusion
Amino-PEG36-CONH-PEG36-acid is a valuable tool in modern drug development, and a thorough understanding of its solubility is paramount for its successful application. While it is expected to be highly soluble in common polar aqueous and organic solvents, empirical determination of its quantitative solubility is essential for reproducible and reliable experimental outcomes. The protocols and information provided in this guide are intended to empower researchers to confidently handle and characterize this important bifunctional linker.
An In-depth Technical Guide to the Chemical Reactivity of Amine and Carboxyl Groups in PEG Linkers
Audience: Researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the chemical reactivity of amine and carboxyl groups in polyethylene (B3416737) glycol (PEG) linkers,...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the chemical reactivity of amine and carboxyl groups in polyethylene (B3416737) glycol (PEG) linkers, which are pivotal in the field of bioconjugation and drug delivery. Understanding the principles of these reactions is crucial for the successful design and synthesis of PEGylated molecules with enhanced therapeutic properties.
Reactivity of Amine Groups in PEG Linkers
Primary amines are among the most common targets for bioconjugation due to their presence on the N-terminus of proteins and the side chains of lysine (B10760008) residues.[1] PEG linkers functionalized with amine-reactive groups are widely used to form stable covalent bonds with these targets.
PEG-NHS esters are the most common amine-reactive reagents. They react with primary amines under mild conditions to form stable amide bonds.[2][3][4]
Reaction Mechanism: The reaction proceeds via a nucleophilic attack of the primary amine on the carbonyl carbon of the NHS ester, leading to the formation of an amide bond and the release of N-hydroxysuccinimide.[1][5]
Reaction Conditions:
pH: The optimal pH for the reaction is between 7.2 and 9.0.[1][2][5] At physiological pH, the primary amines on proteins are predominantly on the outer surface, making them accessible for conjugation.[1] While the reaction is more efficient at a more alkaline pH, the hydrolysis of the NHS ester also increases.[1] For instance, the half-life of an NHS ester is 4-5 hours at pH 7 but decreases to 10 minutes at pH 8.6.[4][6][7]
Temperature: The reaction is typically carried out at room temperature or 4°C.[1][2][4]
Buffers:Phosphate (B84403), carbonate-bicarbonate, HEPES, and borate (B1201080) buffers are commonly used.[1][4] Buffers containing primary amines, such as Tris, should be avoided as they compete with the target molecule for the NHS ester.[1]
While NHS esters are the most prevalent, other functional groups can also be used to target amines:
Isothiocyanates: React with amines to form stable thiourea (B124793) linkages.[2][3]
Aldehydes: React with amines via reductive amination to form secondary amines. This reaction is pH-dependent and requires a reducing agent like sodium cyanoborohydride.[2][3] This method can be selective for the N-terminal amine at a slightly acidic pH (around 5-6).[8][9]
Epoxides: React with amines through nucleophilic addition to form a secondary amine linkage.[2][3]
Reactivity of Carboxyl Groups in PEG Linkers
Carboxyl groups are present at the C-terminus of proteins and in the side chains of aspartic and glutamic acid residues, providing another target for PEGylation.[10] The most common method for activating carboxyl groups is through the use of carbodiimides.[10][11]
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) is a water-soluble carbodiimide (B86325) that is widely used to activate carboxyl groups for reaction with primary amines.[10][11]
Reaction Mechanism:
Activation: EDC reacts with a carboxyl group to form a highly reactive O-acylisourea intermediate.[10][11]
Stabilization (Optional but Recommended): The O-acylisourea intermediate is unstable in aqueous solutions and can hydrolyze. N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is often added to react with the intermediate, forming a more stable NHS ester.[6][10][12]
Amine Reaction: The primary amine then reacts with the NHS ester to form a stable amide bond.[10]
Reaction Conditions:
pH for Activation: The activation of the carboxyl group with EDC is most efficient at a slightly acidic pH of 4.5-6.0.[6][13][14]
pH for Amine Coupling: The subsequent reaction with the amine is more efficient at a pH of 7.2-8.5.[1][4][6]
Buffers: MES buffer is commonly used for the activation step, while phosphate-based buffers are suitable for the amine coupling step.[6][14]
PEG-Amine: In the presence of coupling agents like EDC or DCC, PEG linkers with a terminal amine group can form an amide bond with a carboxyl group.[2][3][15]
PEG-Hydrazide: PEG-hydrazides react with activated carboxyl groups to form hydrazide bonds. This reaction can be performed at a mild acidic pH where amino groups are less reactive.[2][3]
Quantitative Data Summary
The following tables summarize key quantitative data related to the reactivity of amine and carboxyl groups in PEG linkers.
Table 1: Reaction Conditions for Amine-Reactive PEG Linkers
Protein Preparation: Dissolve the protein in a suitable amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5). The protein concentration should typically be in the range of 1-10 mg/mL.
PEG-NHS Ester Preparation: Immediately before use, dissolve the PEG-NHS ester in a small amount of anhydrous DMSO or DMF, and then dilute it into the reaction buffer.
Reaction: Add the desired molar excess of the dissolved PEG-NHS ester to the protein solution. The reaction mixture is then incubated for 30 minutes to 2 hours at room temperature or overnight at 4°C with gentle stirring.
Quenching: The reaction can be stopped by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of about 20-50 mM.[1]
Purification: Remove the unreacted PEG reagent and byproducts by size exclusion chromatography (SEC) or dialysis.
Analysis: Analyze the extent of PEGylation using techniques like SDS-PAGE, which will show an increase in the molecular weight of the PEGylated protein, or mass spectrometry.[17]
Carboxyl Molecule Preparation: Dissolve the carboxyl-containing molecule in an amine- and carboxyl-free buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0).
Activation: Add EDC and Sulfo-NHS to the carboxyl-containing solution. A typical molar ratio is a 2- to 10-fold molar excess of EDC and Sulfo-NHS over the carboxyl groups. Incubate for 15-30 minutes at room temperature.
PEG-Amine Addition: Add the PEG-Amine to the activated carboxyl solution. The pH of the reaction mixture can be raised to 7.2-7.5 by adding a concentrated phosphate buffer.
Reaction: Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.
Purification: Purify the PEGylated product using an appropriate method such as dialysis or chromatography to remove unreacted reagents and byproducts.
Visualizations
Caption: Reaction scheme for amine-reactive PEGylation using an NHS ester.
An In-depth Technical Guide to the Amide Bond in Amino-PEG36-CONH-PEG36-acid
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive analysis of the central amide bond in the heterobifunctional linker, Amino-PEG36-CONH-PEG36-acid. This molecul...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the central amide bond in the heterobifunctional linker, Amino-PEG36-CONH-PEG36-acid. This molecule is of significant interest in the field of targeted protein degradation as a component of Proteolysis Targeting Chimeras (PROTACs), where the linker's properties, including the stability and conformation of the amide bond, are critical to efficacy.
The Amide Bond: A Core Functional Group
The amide bond, also known as a peptide bond in the context of proteins, is formed from the condensation reaction between a carboxylic acid and an amine, with the elimination of a water molecule.[1] In the specific case of Amino-PEG36-CONH-PEG36-acid, this bond covalently joins two long polyethylene (B3416737) glycol (PEG) chains, creating a linker with distinct functionalities at each terminus: a primary amine and a carboxylic acid.[2][3]
The amide group's unique electronic structure, characterized by resonance between the nitrogen lone pair and the carbonyl group, imparts significant stability and planarity.[4] This resonance results in a partial double bond character for the C-N bond, restricting rotation and influencing the overall conformation of the linker.[4] Amide bonds are notably stable under physiological conditions, with a half-life for hydrolysis at pH 7 estimated to be as long as 267 years, a critical feature for in vivo applications.[5][6]
Quantitative Physicochemical Properties of the Amide Bond
The structural and energetic parameters of the amide bond are crucial for understanding the conformational dynamics of the PEG linker. The following table summarizes key quantitative data for a typical secondary amide bond, which serves as a model for the one in Amino-PEG36-CONH-PEG36-acid.
Property
Typical Value
Significance in Amino-PEG36-CONH-PEG36-acid
Structural Parameters
C-N Bond Length
~1.33 Å
Shorter than a typical C-N single bond (~1.47 Å) due to partial double bond character, contributing to the planarity and rigidity of the linker's core.[7]
C=O Bond Length
~1.24 Å
A standard carbonyl double bond length.
Energetic Parameters
Rotational Energy Barrier (C-N)
15-20 kcal/mol in aqueous solution
This high barrier restricts free rotation, influencing the spatial arrangement of the two PEG arms and, consequently, the distance and orientation between the two ends of the PROTAC molecule.[2][7]
Spectroscopic Properties
FTIR: Amide I Band (C=O stretch)
1630-1680 cm⁻¹
A strong, characteristic absorption band used to confirm the presence of the amide bond. Its precise frequency can be sensitive to the local environment and hydrogen bonding.[8][9]
FTIR: Amide II Band (N-H bend)
1510-1580 cm⁻¹
Another key indicator of amide bond formation, resulting from N-H bending and C-N stretching vibrations.[10]
¹H NMR: Amide Proton (N-H)
δ 7.5-8.5 ppm (in organic solvents)
The chemical shift is sensitive to the solvent and hydrogen bonding, providing information about the amide bond's environment.
¹³C NMR: Carbonyl Carbon (C=O)
δ 160-185 ppm
The chemical shift of the carbonyl carbon is a clear indicator of the amide functional group.[11]
Synthesis and Characterization of Amino-PEG36-CONH-PEG36-acid
The synthesis of this bifunctional linker involves a multi-step process, beginning with two separate PEG chains that are functionalized to have a terminal amine and a terminal carboxylic acid, respectively. These are then coupled to form the central amide bond.
Experimental Protocol: Synthesis of Amino-PEG36-CONH-PEG36-acid
This protocol is a representative method for the synthesis of the target molecule, based on established procedures for heterobifunctional PEG synthesis and amide bond formation.
Materials:
Amino-PEG36-carboxylic acid
HOOC-PEG36-amine
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
N-Hydroxysuccinimide (NHS)
Dry Dichloromethane (DCM) or Dimethylformamide (DMF)
Activation of the Carboxylic Acid: Dissolve Amino-PEG36-carboxylic acid (1 equivalent) in dry DCM. Add NHS (1.1 equivalents) and DCC (1.1 equivalents). Stir the reaction mixture at room temperature for 4-6 hours to form the NHS ester.
Amide Bond Formation: In a separate flask, dissolve HOOC-PEG36-amine (1 equivalent) in dry DCM and add TEA (1.5 equivalents). Add the activated NHS ester solution from step 1 dropwise to the amine solution.
Reaction Monitoring: Allow the reaction to stir at room temperature overnight. The progress of the reaction can be monitored by TLC or LC-MS.
Work-up and Purification: Filter the reaction mixture to remove the dicyclohexylurea byproduct (if DCC was used). Concentrate the filtrate under reduced pressure. Precipitate the crude product by adding cold diethyl ether. The solid product is then collected by filtration and washed with diethyl ether.
Final Purification: For high purity, the product is dissolved in deionized water and purified by dialysis to remove any unreacted starting materials and coupling reagents. The final product is obtained by lyophilization.
Experimental Protocols: Characterization
Objective: To confirm the formation of the amide bond.
Procedure: A small amount of the lyophilized product is placed on the crystal of an ATR-FTIR spectrometer. The spectrum is recorded from 4000 to 400 cm⁻¹.
Expected Result: The appearance of characteristic amide I (1630-1680 cm⁻¹) and amide II (1510-1580 cm⁻¹) bands confirms the presence of the amide linkage.[8][9]
Objective: To verify the structure of the final product.
Procedure: The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or D₂O). Both ¹H and ¹³C NMR spectra are acquired.
Expected Result: In the ¹H NMR spectrum, the characteristic broad signal of the PEG backbone protons will be observed around 3.6 ppm.[12] The amide proton may be visible between 7.5 and 8.5 ppm, though it can be broad and exchange with D₂O. In the ¹³C NMR spectrum, the carbonyl carbon of the amide will appear in the range of 160-185 ppm.[11]
Objective: To assess the purity of the final product.
Procedure: A solution of the sample is injected onto a suitable HPLC column (e.g., a C18 reversed-phase column). A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid, is typically used for elution. Detection can be performed using an evaporative light scattering detector (ELSD) or a mass spectrometer.
Expected Result: A single major peak in the chromatogram indicates a high purity of the synthesized linker.
Objective: To confirm the molecular weight of the final product.
Procedure: The sample is analyzed by electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.
Expected Result: The observed mass spectrum should show a distribution of peaks corresponding to the molecular weight of Amino-PEG36-CONH-PEG36-acid, reflecting the polydispersity of the PEG chains.[5]
Visualizing Key Concepts
The following diagrams, generated using the DOT language, illustrate important concepts related to the synthesis and application of Amino-PEG36-CONH-PEG36-acid.
Caption: Experimental workflow for the synthesis and characterization of the bifunctional PEG linker.
Commercial Sources and Technical Guide for Amino-PEG36-CONH-PEG36-acid in Drug Development
For researchers, scientists, and drug development professionals engaged in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other advanced bioconjugates, Amino-PEG36-CONH-PEG36-acid is a critical bifunctiona...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals engaged in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other advanced bioconjugates, Amino-PEG36-CONH-PEG36-acid is a critical bifunctional linker. This in-depth guide provides a summary of commercial sources for this reagent, detailed experimental protocols for its application, and visualizations of the key biological pathways and experimental workflows in which it is employed.
Commercial Supplier Overview
A variety of chemical suppliers offer Amino-PEG36-CONH-PEG36-acid, often as a part of their portfolio of PROTAC linkers and PEGylation reagents. The table below summarizes key quantitative data from several vendors to facilitate easy comparison.
Amino-PEG36-CONH-PEG36-acid is a heterobifunctional linker featuring a terminal primary amine (-NH2) and a terminal carboxylic acid (-COOH) group, separated by two PEG36 chains joined by an amide bond. This structure is particularly advantageous in the synthesis of PROTACs. PROTACs are chimeric molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[7] The PEG linker enhances the solubility and cell permeability of the resulting PROTAC molecule.[8]
Experimental Protocols
The primary utility of Amino-PEG36-CONH-PEG36-acid in PROTAC synthesis lies in its ability to undergo sequential amide bond formation with a ligand for the POI and a ligand for an E3 ligase. Below are detailed methodologies for these key reactions.
Amide Bond Formation via EDC/NHS Coupling
This protocol describes the activation of the carboxylic acid terminus of the linker for reaction with an amine-containing ligand (either for the POI or E3 ligase).
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
N,N-Diisopropylethylamine (DIPEA)
Reaction vessel
Magnetic stirrer
Nitrogen or Argon atmosphere
Procedure:
Activation of Carboxylic Acid:
Dissolve Amino-PEG36-CONH-PEG36-acid (1 equivalent) in anhydrous DMF or DCM in a reaction vessel under an inert atmosphere.
Add EDC (1.2 equivalents) and NHS (1.2 equivalents) to the solution.
Stir the reaction mixture at room temperature for 30-60 minutes to form the NHS-activated ester.
Coupling to Amine-Containing Ligand:
In a separate vessel, dissolve the amine-containing ligand (1 equivalent) in anhydrous DMF or DCM.
Add the solution of the amine-containing ligand to the activated linker solution.
Add DIPEA (2-3 equivalents) to the reaction mixture to act as a base.
Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by LC-MS or TLC.
Work-up and Purification:
Upon completion, concentrate the reaction mixture under reduced pressure.
The crude product can be purified by silica (B1680970) gel column chromatography or preparative HPLC to yield the desired conjugate.
Reaction with an NHS-activated Ligand
This protocol outlines the reaction of the amine terminus of the linker with a pre-activated NHS ester of a ligand.
Materials:
Amino-PEG36-CONH-PEG36-acid
NHS-activated ligand (e.g., POI-NHS ester)
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Reaction vessel
Magnetic stirrer
Nitrogen or Argon atmosphere
Procedure:
Dissolution:
Dissolve the NHS-activated ligand (1 equivalent) in anhydrous DMF or DMSO in a reaction vessel under an inert atmosphere.
In a separate vessel, dissolve Amino-PEG36-CONH-PEG36-acid (1 equivalent) in the same solvent.
Coupling Reaction:
Slowly add the solution of Amino-PEG36-CONH-PEG36-acid to the solution of the NHS-activated ligand.
Stir the reaction mixture at room temperature for 2-12 hours. The reaction is typically efficient at a pH of 7-9.[9]
Purification:
Monitor the reaction by LC-MS or TLC.
Once complete, the product can be isolated by preparative HPLC.
Signaling Pathways and Experimental Workflows
To visually represent the context in which Amino-PEG36-CONH-PEG36-acid is utilized, the following diagrams illustrate the general PROTAC mechanism of action and a typical experimental workflow for PROTAC synthesis.
Caption: General mechanism of action for a PROTAC molecule.
Caption: A typical experimental workflow for the synthesis of a PROTAC.
In-Depth Technical Guide: Safety and Handling of Amino-PEG36-CONH-PEG36-acid
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the safety, handling, and experimental application of Amino-PEG36-CONH-PEG36-acid, a bifunctional polyethyle...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety, handling, and experimental application of Amino-PEG36-CONH-PEG36-acid, a bifunctional polyethylene (B3416737) glycol (PEG) linker. The information presented herein is intended to support researchers in the safe and effective use of this reagent in drug development and various bioconjugation applications.
Introduction to Amino-PEG36-CONH-PEG36-acid
Amino-PEG36-CONH-PEG36-acid is a long-chain, flexible, and hydrophilic linker molecule. It features a terminal primary amine group (-NH2) and a terminal carboxylic acid group (-COOH), connected by two PEG36 chains linked by an amide bond. This structure makes it an ideal tool for covalently linking two different molecules, a common strategy in the development of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). The extensive PEGylation enhances the solubility and pharmacokinetic properties of the resulting conjugates.
Physicochemical and Safety Data
While a specific Safety Data Sheet (SDS) for Amino-PEG36-CONH-PEG36-acid is not publicly available, the following data is compiled from supplier information and the safety profiles of structurally similar amino-PEGylated compounds. Researchers must handle this reagent with care, adhering to standard laboratory safety practices.
Table 1: Physicochemical Properties
Property
Value
Source
Chemical Formula
C150H300N2O75
BroadPharm
Molecular Weight
3332 g/mol
BroadPharm
Appearance
White to off-white solid or viscous oil
General knowledge of PEG compounds
Purity
Typically ≥95%
BroadPharm
Solubility
Soluble in water and most organic solvents
General knowledge of PEG compounds
Table 2: Safety and Handling Information (Based on Similar Compounds)
Category
Information
Hazard Identification
Not classified as hazardous. However, as with all chemicals, avoid ingestion, inhalation, and contact with skin and eyes. May cause mild irritation upon contact.
First-Aid Measures
Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention if irritation persists. Skin Contact: Wash off with soap and plenty of water. Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Ingestion: Rinse mouth with water. Do not induce vomiting.
Handling and Storage
Store at -20°C in a dry, well-ventilated place. Keep container tightly closed. Avoid moisture.
Personal Protection
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Disposal
Dispose of in accordance with local, state, and federal regulations.
Experimental Protocols
Amino-PEG36-CONH-PEG36-acid is a versatile linker for various bioconjugation applications. Below are detailed protocols for its use in PROTAC synthesis and general amide bond formation.
PROTAC Synthesis using Amino-PEG36-CONH-PEG36-acid
This protocol describes a two-step synthesis of a PROTAC, where the linker first reacts with a ligand for a target protein of interest (POI) and subsequently with a ligand for an E3 ubiquitin ligase.
Materials:
Amino-PEG36-CONH-PEG36-acid
POI ligand with a reactive carboxylic acid or activated ester
E3 ligase ligand with a reactive amine
Coupling agents (e.g., HATU, HOBt, EDC)
Anhydrous solvents (e.g., DMF, DMSO)
Tertiary amine base (e.g., DIPEA)
Purification supplies (e.g., HPLC)
Protocol:
Step 1: Coupling of POI Ligand to the Linker's Amine Terminus
Dissolve the POI ligand (1 equivalent) and a coupling agent such as HATU (1.1 equivalents) in anhydrous DMF.
Add DIPEA (2 equivalents) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid on the POI ligand.
Add a solution of Amino-PEG36-CONH-PEG36-acid (1.2 equivalents) in anhydrous DMF to the reaction mixture.
Allow the reaction to proceed at room temperature for 2-4 hours, monitoring progress by LC-MS.
Upon completion, purify the POI-linker conjugate by preparative HPLC.
Step 2: Coupling of E3 Ligase Ligand to the Linker's Carboxylic Acid Terminus
Dissolve the purified POI-linker conjugate (1 equivalent) and the E3 ligase ligand (1.1 equivalents) in anhydrous DMF.
Add a coupling agent such as HATU (1.1 equivalents) and DIPEA (2 equivalents) to the reaction mixture.
Stir the reaction at room temperature overnight.
Monitor the reaction progress by LC-MS.
Upon completion, purify the final PROTAC molecule by preparative HPLC.
General Bioconjugation via Amide Bond Formation
This protocol outlines the general procedure for conjugating the carboxylic acid terminus of the linker to a molecule containing a primary amine.
Materials:
Amino-PEG36-CONH-PEG36-acid
Amine-containing molecule (e.g., protein, peptide, or small molecule)
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
Dissolve Amino-PEG36-CONH-PEG36-acid in activation buffer.
Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the solution.
Incubate at room temperature for 15-30 minutes to form the NHS-activated linker.
Conjugation to the Amine-Containing Molecule:
Dissolve the amine-containing molecule in the coupling buffer.
Add the NHS-activated linker solution to the amine-containing molecule solution. A 10-20 fold molar excess of the linker is often used.
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
Quenching and Purification:
Add the quenching solution to stop the reaction and hydrolyze any unreacted NHS esters.
Purify the conjugate using an appropriate method such as dialysis or size-exclusion chromatography to remove excess linker and byproducts.
Visualizations
The following diagrams illustrate the key concepts and workflows associated with the use of Amino-PEG36-CONH-PEG36-acid.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for PROTAC synthesis.
Caption: Workflow for general bioconjugation.
Disclaimer: The safety information provided is based on data from similar compounds and general laboratory practices. A specific Safety Data Sheet for Amino-PEG36-CONH-PEG36-acid was not publicly available at the time of this writing. It is the user's responsibility to conduct a thorough risk assessment before use and to handle this chemical in accordance with all applicable safety regulations.
Protocols & Analytical Methods
Method
Application Notes and Protocols for Peptide Conjugation with Amino-PEG36-CONH-PEG36-acid
For Researchers, Scientists, and Drug Development Professionals Introduction Polyethylene glycol (PEG)ylation is a widely utilized bioconjugation technique in pharmaceutical development to enhance the therapeutic propert...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG)ylation is a widely utilized bioconjugation technique in pharmaceutical development to enhance the therapeutic properties of peptides and proteins.[1][2][3] The covalent attachment of PEG chains can improve a biomolecule's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can lead to a longer circulatory half-life, improved stability, increased solubility, and reduced immunogenicity.[1][2][3][4]
This document provides a detailed protocol for the conjugation of a heterobifunctional PEG linker, Amino-PEG36-CONH-PEG36-acid, to a peptide. This linker possesses a terminal primary amine and a terminal carboxylic acid, offering flexibility for various conjugation strategies. The protocol will focus on the common approach of activating the carboxylic acid moiety for reaction with a primary amine on the target peptide (e.g., the N-terminus or the side chain of a lysine (B10760008) residue).
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
Conjugation Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-7.5, or 0.1 M sodium bicarbonate buffer, pH 8.0-8.5. Ensure the buffer is free of primary amines.[5][6][7]
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Purification system (e.g., Size-Exclusion Chromatography (SEC), Ion-Exchange Chromatography (IEX), or dialysis cassettes with an appropriate molecular weight cutoff (MWCO))[8][9][][11]
Analytical instruments (e.g., HPLC, Mass Spectrometry) for characterization
Experimental Protocol
This protocol is divided into three main stages: activation of the PEG linker, conjugation to the peptide, and purification of the PEGylated peptide.
Stage 1: Activation of Amino-PEG36-CONH-PEG36-acid
The carboxylic acid group of the PEG linker is activated using EDC and NHS (or Sulfo-NHS for improved aqueous solubility) to form a more reactive NHS ester.[5][12]
Preparation of Reagents:
Equilibrate all reagents to room temperature before use.
Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately prior to use. Do not store these solutions.[5][6]
Activation Reaction:
Dissolve Amino-PEG36-CONH-PEG36-acid in anhydrous DMF or DMSO to a desired concentration (e.g., 10-50 mg/mL).
In a separate tube, dissolve EDC (1.5 molar equivalents relative to the PEG linker) and NHS/Sulfo-NHS (1.5 molar equivalents relative to the PEG linker) in Activation Buffer.
Add the EDC/NHS solution to the dissolved PEG linker.
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.[5][12]
Stage 2: Conjugation of Activated PEG Linker to the Peptide
The activated PEG-NHS ester is then reacted with the primary amine(s) of the target peptide.
Peptide Preparation:
Dissolve the target peptide in the Conjugation Buffer to a concentration of 1-10 mg/mL.[13]
Conjugation Reaction:
Add the freshly prepared and activated PEG-NHS ester solution to the peptide solution. A 5 to 20-fold molar excess of the activated linker over the peptide is a recommended starting point for optimization.[5][12]
Ensure the final concentration of the organic solvent (DMF or DMSO) does not exceed 10% of the total reaction volume.[6][12]
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[6][12][13]
Quenching the Reaction:
(Optional) To terminate the reaction, add the Quenching Buffer to a final concentration of 20-50 mM.[12][13]
Incubate for an additional 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters.[12][13]
Stage 3: Purification and Analysis of the PEGylated Peptide
Purification is crucial to remove unreacted PEG linker, peptide, and reaction byproducts.
Purification:
Size-Exclusion Chromatography (SEC): This is an effective method for separating the larger PEGylated peptide from the smaller, unreacted peptide and excess PEG linker.[8][9][]
Ion-Exchange Chromatography (IEX): This technique separates molecules based on charge. PEGylation can shield the protein's surface charges, altering its interaction with the IEX resin and allowing for separation from the unmodified peptide.[][14]
Dialysis: For larger peptides, dialysis with an appropriate MWCO membrane can be used to remove smaller impurities like unreacted PEG linker and quenching agents.[6][11]
Analysis and Characterization:
HPLC: To assess the purity of the final PEGylated peptide conjugate.
Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the identity and determine the molecular weight of the PEGylated peptide, confirming the degree of PEGylation.
SDS-PAGE: Can be used to visualize the increase in molecular weight of the peptide after PEGylation.
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for the conjugation protocol. These values may require optimization depending on the specific peptide and desired degree of PEGylation.
Table 1: Recommended Molar Ratios and Concentrations
Parameter
Recommended Value
Notes
EDC to PEG Linker Molar Ratio
1.5 : 1
A slight excess ensures efficient activation.
NHS/Sulfo-NHS to PEG Linker Molar Ratio
1.5 : 1
Co-activator for forming the NHS ester.
Activated PEG Linker to Peptide Molar Ratio
5:1 to 20:1
Higher ratios can increase PEGylation efficiency but may lead to multiple PEG chains being attached. Empirical optimization is recommended.[5][12]
Peptide Concentration
1-10 mg/mL
Higher concentrations can favor the reaction kinetics.
Organic Solvent (DMF/DMSO) in Reaction
< 10% (v/v)
High concentrations of organic solvents can denature the peptide.[6][12]
Table 2: Recommended Reaction Conditions
Parameter
Recommended Value
Notes
Activation Step
pH
4.5 - 6.0
Optimal for carbodiimide-mediated activation of carboxylic acids.[5]
Balances the reactivity of primary amines and the stability of the NHS ester. Higher pH favors amine reactivity but also increases hydrolysis of the NHS ester.[5][12]
Temperature
4°C to Room Temperature
Lower temperatures can minimize side reactions and peptide degradation.
Duration
1 - 4 hours (RT) or Overnight (4°C)
Reaction time can be optimized based on the reactivity of the peptide.
Visualizations
Diagram 1: Experimental Workflow for Peptide PEGylation
A flowchart illustrating the key stages of the peptide PEGylation protocol.
Diagram 2: Chemical Reaction Pathway
The chemical transformation from the carboxylic acid on the PEG linker to the final amide bond with the peptide.
Troubleshooting
Table 3: Common Issues and Solutions
Issue
Potential Cause
Recommended Solution
Low Conjugation Efficiency
Inefficient activation of the carboxylic acid.
Ensure the activation buffer is within the optimal pH range (4.5-6.0). Use fresh EDC/NHS solutions.[5]
Use the activated PEG linker immediately. Avoid high pH during storage of the activated linker.[5]
Presence of primary amines in buffers (e.g., Tris, glycine).
Use amine-free buffers for the conjugation step.[5][6]
Insufficient molar excess of the PEG linker.
Increase the molar ratio of the activated PEG linker to the peptide.
Multiple PEGylations
High molar excess of the PEG linker.
Reduce the molar ratio of the activated PEG linker to the peptide.
High reactivity of the peptide.
Shorten the reaction time or perform the reaction at a lower temperature (4°C).
Peptide Aggregation/Precipitation
High concentration of organic solvent.
Ensure the final concentration of DMF or DMSO is below 10%.
Unfavorable buffer conditions.
Optimize the pH and ionic strength of the conjugation buffer.
Conclusion
This protocol provides a comprehensive guide for the successful conjugation of Amino-PEG36-CONH-PEG36-acid to a peptide. By carefully controlling the reaction conditions and employing appropriate purification and analytical techniques, researchers can generate well-defined PEGylated peptides for various applications in research and drug development. It is important to note that the provided conditions serve as a starting point, and optimization may be necessary to achieve the desired outcome for a specific peptide.
Step-by-step guide for using Amino-PEG36-CONH-PEG36-acid in PROTAC synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide for the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing the bif...
Author: BenchChem Technical Support Team. Date: December 2025
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing the bifunctional, hydrophilic linker, Amino-PEG36-CONH-PEG36-acid. These protocols are intended for researchers and professionals in the field of drug discovery and development.
Introduction to Amino-PEG36-CONH-PEG36-acid in PROTAC Synthesis
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The linker connecting the POI ligand and the E3 ligase ligand is a critical component that influences the efficacy, solubility, and cell permeability of the PROTAC.
Amino-PEG36-CONH-PEG36-acid is a long-chain, flexible, and hydrophilic linker. Its polyethylene (B3416737) glycol (PEG) nature enhances the aqueous solubility of the resulting PROTAC, a crucial factor for bioavailability. The terminal primary amine and carboxylic acid functionalities allow for a sequential and controlled conjugation of the two distinct ligands, making it a versatile tool in PROTAC design.
Experimental Protocols
The synthesis of a PROTAC using Amino-PEG36-CONH-PEG36-acid is typically a two-step process. The order of ligand attachment (E3 ligase ligand first or POI ligand first) can be chosen based on the stability and functional group compatibility of the respective ligands. The following protocol outlines the general procedure, which can be adapted based on the specific chemistry of the ligands.
Carboxylic acid-functionalized POI ligand (or a ligand with a suitable functional group for coupling to an amine)
Coupling reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), HBTU, or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with NHS (N-Hydroxysuccinimide)
Bases: DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine)
Step 1: Coupling of the First Ligand (E3 Ligase Ligand) to the Amino-PEG36-CONH-PEG36-acid Linker
This step involves the formation of an amide bond between the carboxylic acid terminus of the Amino-PEG36-CONH-PEG36-acid linker and an amine-functionalized E3 ligase ligand.
Protocol:
Reaction Setup: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine-functionalized E3 ligase ligand (1.0 equivalent) and Amino-PEG36-CONH-PEG36-acid (1.1 equivalents) in anhydrous DMF.
Activation and Coupling: To the stirred solution, add a coupling reagent such as HATU (1.2 equivalents) followed by a non-nucleophilic base like DIPEA (2.0-3.0 equivalents).
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the progress of the reaction by LC-MS to confirm the formation of the desired E3 ligase-linker conjugate and the consumption of the starting materials.
Work-up and Purification:
Once the reaction is complete, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove excess DMF and water-soluble reagents.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product. Due to the high polarity of the PEGylated intermediate, reverse-phase preparative HPLC is often the most effective purification method.
Characterization of the Intermediate:
LC-MS: Confirm the molecular weight of the E3 ligase-linker conjugate.
NMR: Acquire ¹H NMR spectra to confirm the presence of signals corresponding to both the E3 ligase ligand and the PEG linker.
Step 2: Coupling of the Second Ligand (POI Ligand) to the E3 Ligase-Linker Intermediate
This final step involves forming an amide bond between the newly installed amine terminus of the E3 ligase-linker intermediate and a carboxylic acid-functionalized POI ligand.
Protocol:
Reaction Setup: In a separate dry reaction vessel under an inert atmosphere, dissolve the carboxylic acid-functionalized POI ligand (1.0 equivalent) in anhydrous DMF.
Activation: Add a coupling reagent (e.g., HATU, 1.2 equivalents) and a base (e.g., DIPEA, 2.0 equivalents) to the solution and stir for approximately 15-30 minutes at room temperature to pre-activate the carboxylic acid.
Coupling: Add a solution of the purified E3 ligase-linker intermediate (from Step 1, 1.0-1.1 equivalents) in anhydrous DMF to the activated POI ligand solution.
Reaction Monitoring: Let the reaction proceed at room temperature for 4-24 hours. Monitor the formation of the final PROTAC product by LC-MS.
Work-up and Final Purification:
Upon completion, perform an aqueous work-up as described in Step 1.
Purify the final PROTAC molecule using reverse-phase preparative HPLC to achieve high purity.
Final Product Characterization:
LC-MS: Determine the molecular weight and purity of the final PROTAC.
High-Resolution Mass Spectrometry (HRMS): Confirm the elemental composition.
NMR: Obtain ¹H and ¹³C NMR spectra to confirm the complete structure of the PROTAC, showing signals from the POI ligand, the E3 ligase ligand, and the extensive PEG linker.
Data Presentation
Table 1: Summary of a Representative PROTAC Synthesis
Step
Reaction
Reactants (Equivalents)
Coupling Reagent/Base (Equivalents)
Solvent
Typical Yield (%)
1
E3 Ligase-Linker Formation
E3 Ligase-NH₂ (1.0), Amino-PEG-Acid (1.1)
HATU (1.2) / DIPEA (2.0)
DMF
60-80
2
Final PROTAC Synthesis
POI-COOH (1.0), E3-Linker-NH₂ (1.0)
HATU (1.2) / DIPEA (2.0)
DMF
50-70
Yields are illustrative and can vary depending on the specific ligands and reaction conditions.
Table 2: Illustrative Characterization Data for a Final PROTAC
Analysis
Expected Result
LC-MS
A single major peak with the expected mass-to-charge ratio (m/z) corresponding to the final PROTAC. Purity >95%.
¹H NMR
Characteristic peaks for aromatic and aliphatic protons of both the POI and E3 ligase ligands. A broad singlet around 3.6 ppm corresponding to the -(OCH₂CH₂)n- protons of the PEG linker.
HRMS
Measured mass should be within 5 ppm of the calculated exact mass of the PROTAC molecule.
Visualizations
Caption: A typical workflow for the two-step synthesis of a PROTAC.
Method
Application Notes and Protocols for the Use of Amino-PEG36-CONH-PEG36-acid in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals Introduction Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of biotherapeutics that combine the specificity of monoclonal antibodies with the...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of biotherapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic small molecules. The linker connecting the antibody and the payload is a critical component that dictates the ADC's stability, solubility, pharmacokinetics, and mechanism of drug release.
This document provides detailed application notes and protocols for the use of Amino-PEG36-CONH-PEG36-acid , a long-chain, flexible, and hydrophilic bifunctional linker, in the development of ADCs. This linker features a terminal primary amine and a terminal carboxylic acid, enabling a two-step conjugation strategy. The extensive polyethylene (B3416737) glycol (PEG) chain, composed of 72 ethylene (B1197577) glycol units, is designed to enhance the hydrophilicity of the resulting ADC. This can lead to improved solubility, reduced aggregation, and an extended circulation half-life, which are all desirable attributes for a successful ADC.[1]
The protocols outlined below will guide researchers through the process of conjugating this linker to an antibody and a cytotoxic payload, followed by the purification and characterization of the final ADC.
Materials and Equipment
Reagents:
Antibody: e.g., Trastuzumab (anti-HER2 mAb) in a suitable buffer (e.g., PBS, pH 7.4)
Amino-PEG36-CONH-PEG36-acid linker
Cytotoxic Payload: e.g., Monomethyl auristatin E (MMAE) with a free amine group
Mobile Phases for Chromatography: As per manufacturer's instructions and protocol requirements.
Equipment:
HPLC system with UV and/or Mass Spectrometry (MS) detector
Mass Spectrometer (e.g., Q-TOF, Orbitrap)
UV-Vis Spectrophotometer
pH meter
Centrifuge
Vortex mixer
Reaction vials
Standard laboratory glassware and consumables
Experimental Protocols
The overall workflow for the synthesis of an ADC using the Amino-PEG36-CONH-PEG36-acid linker is a two-step process. First, the linker is activated and conjugated to the cytotoxic payload. Second, the payload-linker conjugate is then attached to the antibody.
Figure 1: Overall workflow for ADC synthesis.
Protocol 1: Conjugation of Amino-PEG36-CONH-PEG36-acid to an Amine-Containing Payload (e.g., MMAE)
This protocol utilizes EDC/NHS chemistry to activate the carboxylic acid end of the linker for reaction with the primary amine of the payload.
Reagent Preparation:
Dissolve Amino-PEG36-CONH-PEG36-acid in anhydrous DMF or DMSO to a final concentration of 10 mM.
Dissolve the amine-containing payload (e.g., MMAE) in anhydrous DMF or DMSO to a final concentration of 10 mM.
Prepare fresh 100 mM stock solutions of EDC and NHS (or Sulfo-NHS) in anhydrous DMF or DMSO.
Activation of the Linker:
In a reaction vial, combine the Amino-PEG36-CONH-PEG36-acid solution with MES buffer (pH 6.0).
Add a 1.5-fold molar excess of EDC and a 1.2-fold molar excess of NHS over the linker.
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing to form the NHS-activated linker.
Conjugation to the Payload:
Add a 1.1-fold molar excess of the amine-containing payload solution to the activated linker solution.
Adjust the pH of the reaction mixture to 7.2-7.5 by adding a small volume of borate buffer (pH 8.5).
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
Monitoring the Reaction:
The progress of the reaction can be monitored by LC-MS to confirm the formation of the payload-linker conjugate.
Purification of the Payload-Linker Conjugate:
The resulting payload-linker conjugate can be purified using reversed-phase HPLC.
Protocol 2: Conjugation of the Payload-Linker to the Antibody
This protocol describes the conjugation of the payload-linker construct to the lysine residues of the antibody.
Antibody Preparation:
If the antibody is in a buffer containing primary amines (e.g., Tris), exchange the buffer to PBS (pH 7.4) using a desalting column or dialysis.
Adjust the antibody concentration to 5-10 mg/mL in PBS.
Conjugation Reaction:
Add the purified payload-linker conjugate (dissolved in a minimal amount of DMSO) to the antibody solution. A molar excess of 5-10 fold of the payload-linker conjugate over the antibody is a good starting point for optimization.
The reaction is typically performed at a slightly basic pH (7.5-8.5) to facilitate the reaction with lysine residues. The pH can be adjusted with a small amount of borate buffer.
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
Quenching the Reaction:
To stop the reaction, add a quenching reagent such as hydroxylamine or Tris buffer to a final concentration of 50 mM.
Incubate for 30 minutes at room temperature.
Protocol 3: Purification of the Antibody-Drug Conjugate
Size-Exclusion Chromatography (SEC) is a common method for purifying ADCs and removing unconjugated payload-linker molecules and other small molecule reagents.
Column Equilibration:
Equilibrate the SEC column (e.g., Superdex 200) with at least two column volumes of PBS (pH 7.4).
Sample Loading and Elution:
Load the quenched reaction mixture onto the equilibrated SEC column.
Elute the ADC with PBS (pH 7.4) at a flow rate recommended by the column manufacturer.
Fraction Collection and Analysis:
Collect fractions and monitor the elution profile using UV absorbance at 280 nm. The ADC will typically elute as the first major peak.
Pool the fractions containing the purified ADC.
Buffer Exchange and Concentration:
If necessary, perform a buffer exchange into a suitable formulation buffer and concentrate the ADC using centrifugal filtration devices.
Characterization of the Antibody-Drug Conjugate
Figure 2: ADC characterization workflow.
Protocol 4: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules.
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).
Chromatographic Conditions:
Equilibrate the HIC column with Mobile Phase A.
Inject the purified ADC sample.
Elute with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-40 minutes.
Monitor the elution profile at 280 nm.
Data Analysis:
Integrate the peak areas corresponding to each DAR species (DAR0, DAR1, DAR2, etc.).
Calculate the weighted average DAR using the following formula:
Average DAR = Σ (% Peak Area of Species × Number of Drugs on Species) / 100
Protocol 5: Mass Spectrometry (MS) Analysis
MS is used to confirm the identity of the ADC and to determine the drug load distribution and average DAR.
Sample Preparation:
For intact mass analysis, the ADC sample may be desalted and buffer exchanged into a volatile buffer (e.g., ammonium acetate).
For more detailed analysis, the ADC can be deglycosylated using PNGase F and/or reduced to separate the light and heavy chains.
MS Analysis:
Analyze the sample using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
Deconvolute the resulting mass spectra to determine the masses of the different ADC species.
Data Analysis:
Calculate the DAR for each species by comparing the mass of the conjugated antibody (or subunit) to the mass of the unconjugated antibody (or subunit).
Determine the average DAR from the relative abundance of each species.
Data Presentation
The following tables provide representative data that can be expected from the synthesis and characterization of an ADC using a PEGylated linker.
Table 1: Conjugation Efficiency and Drug-to-Antibody Ratio (DAR)
Parameter
Representative Value
Method of Determination
Average DAR
3.5 - 4.5
HIC-HPLC, Mass Spectrometry
% Unconjugated Antibody (DAR 0)
< 5%
HIC-HPLC
DAR Distribution
Species with DAR 2, 4, 6 are most abundant
HIC-HPLC
Conjugation Efficiency
> 90%
Calculated from DAR and protein concentration
Table 2: Stability Analysis of Purified ADC
Condition
Time Point
% Aggregates
Method of Determination
4°C in Formulation Buffer
Day 0
< 1%
SEC-HPLC
Day 14
< 1.5%
SEC-HPLC
Day 28
< 2%
SEC-HPLC
25°C in Formulation Buffer
Day 0
< 1%
SEC-HPLC
Day 14
2-3%
SEC-HPLC
Day 28
3-5%
SEC-HPLC
Table 3: In Vitro Cytotoxicity
Cell Line
Target Expression
ADC IC50 (nM)
Unconjugated Drug IC50 (nM)
SK-BR-3
HER2-positive
0.5 - 2.0
0.1 - 0.5
MCF-7
HER2-negative
> 100
0.1 - 0.5
Table 4: Pharmacokinetic Parameters in a Preclinical Model (e.g., Mouse)
ADC Parameter
Representative Value
Half-life (t1/2)
150 - 200 hours
Clearance (CL)
0.1 - 0.3 mL/h/kg
Volume of Distribution (Vd)
50 - 80 mL/kg
Conclusion
The Amino-PEG36-CONH-PEG36-acid linker provides a versatile and effective tool for the development of antibody-drug conjugates. Its bifunctional nature allows for a controlled, two-step conjugation process, while the long PEG chain can impart favorable physicochemical and pharmacokinetic properties to the final ADC. The protocols and data presented in these application notes offer a comprehensive guide for researchers to successfully utilize this linker in their ADC development programs. Careful optimization of conjugation conditions and thorough characterization are essential to ensure the production of a safe and efficacious therapeutic.
Application Notes and Protocols for Amide Bond Formation with Amino-PEG36-CONH-PEG36-acid
For Researchers, Scientists, and Drug Development Professionals Introduction Amino-PEG36-CONH-PEG36-acid is a long, flexible, and hydrophilic bifunctional linker commonly employed in bioconjugation and drug delivery. Its...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amino-PEG36-CONH-PEG36-acid is a long, flexible, and hydrophilic bifunctional linker commonly employed in bioconjugation and drug delivery. Its structure features a terminal primary amine and a terminal carboxylic acid, separated by two polyethylene (B3416737) glycol (PEG) chains of 36 ethylene (B1197577) oxide units each, linked by a stable amide bond. This linker is particularly valuable for synthesizing complex bioconjugates, such as antibody-drug conjugates (ADCs) and PROTACs, where precise control over spacing and solubility is crucial.[1][2]
The formation of a stable amide bond is a cornerstone of bioconjugation chemistry. The most prevalent and well-established method for achieving this is through the use of carbodiimide (B86325) crosslinkers, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an N-hydroxysuccinimide (NHS) ester.[3][4] This two-step process efficiently couples a carboxylic acid to a primary amine under mild reaction conditions, making it suitable for sensitive biomolecules.[3]
These application notes provide detailed protocols for the formation of an amide bond by reacting the terminal carboxylic acid of Amino-PEG36-CONH-PEG36-acid with a primary amine-containing molecule.
Principle of the Reaction
The EDC/NHS coupling reaction proceeds in two main stages:
Activation of the Carboxylic Acid: EDC reacts with the terminal carboxylic acid of the PEG linker to form a highly reactive and unstable O-acylisourea intermediate. This activation is most efficient in a slightly acidic environment (pH 4.5-6.0).[3][5]
Formation of a Semi-Stable NHS Ester: To prevent hydrolysis of the O-acylisourea intermediate, NHS (or its water-soluble analog, Sulfo-NHS) is added. NHS rapidly displaces the O-acylisourea group to form a more stable, amine-reactive NHS ester.[3]
Amine Coupling: The NHS ester then readily reacts with a primary amine on the target molecule to form a stable amide bond, with the release of NHS. This step is most efficient at a physiological to slightly basic pH (7.2-8.0).[3][6][7]
Data Presentation
Table 1: Recommended Reagent Molar Ratios for Amide Bond Formation
Reagent
Molar Ratio (relative to PEG-acid)
Purpose
EDC
1.2 - 2.0 equivalents
Activates the carboxylic acid group.
NHS/Sulfo-NHS
1.2 - 2.0 equivalents
Stabilizes the activated intermediate.
Amine-containing Molecule
1.0 - 1.5 equivalents
The molecule to be conjugated.
Quenching Agent
Excess
Stops the reaction.
Table 2: Typical Reaction Conditions for Amide Bond Formation
Parameter
Aqueous Conditions
Organic Conditions
Activation Step
Solvent
MES buffer
Anhydrous DMF or DCM
pH
4.5 - 6.0
N/A
Temperature
Room Temperature
Room Temperature
Duration
15 - 60 minutes
1 - 4 hours
Coupling Step
Solvent
PBS or Bicarbonate buffer
Anhydrous DMF or DCM with base
pH
7.2 - 8.0
N/A (base added)
Temperature
Room Temperature
Room Temperature
Duration
2 - 24 hours
2 - 16 hours
Monitoring
LC-MS
TLC or LC-MS
Experimental Protocols
Protocol 1: Amide Bond Formation in Aqueous Solution (for Proteins, Peptides, and other Water-Soluble Molecules)
Equilibrate all reagents to room temperature before use.[5][8]
Prepare a stock solution of Amino-PEG36-CONH-PEG36-acid in the Activation Buffer.
Prepare a stock solution of the amine-containing molecule in the Coupling Buffer.
Immediately before use, prepare stock solutions of EDC and Sulfo-NHS in the Activation Buffer. Do not store these solutions as they are moisture-sensitive.[9]
Activation of the PEG Linker:
In a reaction tube, combine the Amino-PEG36-CONH-PEG36-acid solution with EDC and Sulfo-NHS. Refer to Table 1 for recommended molar ratios.
Incubate the reaction mixture for 15-60 minutes at room temperature with gentle stirring.[8]
Conjugation to the Amine-Containing Molecule:
Immediately after activation, add the activated PEG linker solution to the amine-containing molecule solution in the Coupling Buffer.
The pH of the final reaction mixture should be between 7.2 and 8.0.[3]
Allow the reaction to proceed for 2 to 24 hours at room temperature or 4°C, depending on the stability of the target molecule.[5]
Monitor the reaction progress by a suitable method, such as LC-MS, to determine the extent of conjugation.[4][8]
Quenching the Reaction:
Add an excess of Quenching Buffer (e.g., Tris or hydroxylamine) to the reaction mixture to stop the reaction by consuming any unreacted NHS esters.[5][8]
Incubate for 15-30 minutes at room temperature.
Purification of the Conjugate:
Remove unreacted PEG linker, EDC, NHS, and quenching agent using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).[10][][12] The choice of method will depend on the size and properties of the final conjugate.
Protocol 2: Amide Bond Formation in Organic Solvent (for Small Molecules)
Materials:
Amino-PEG36-CONH-PEG36-acid
Amine-containing small molecule
EDC-HCl or Dicyclohexylcarbodiimide (DCC)
NHS
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
Application Notes and Protocols for EDC/NHS Coupling of Amino-PEG36-CONH-PEG36-acid
For Researchers, Scientists, and Drug Development Professionals Introduction The heterobifunctional linker, Amino-PEG36-CONH-PEG36-acid, is a valuable tool in bioconjugation and drug development. Its extensive polyethyle...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The heterobifunctional linker, Amino-PEG36-CONH-PEG36-acid, is a valuable tool in bioconjugation and drug development. Its extensive polyethylene (B3416737) glycol (PEG) chain enhances the solubility, stability, and pharmacokinetic properties of conjugated molecules.[1] This linker possesses a terminal primary amine and a carboxylic acid, enabling the covalent linkage of two different molecular entities.[1][2] The 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling chemistry is a robust and widely adopted method for creating a stable amide bond between the carboxylic acid group of the PEG linker and a primary amine on a target molecule.[3][4] This protocol is particularly useful for modifying proteins, peptides, antibodies, and small molecules under mild, aqueous conditions.[3]
Principle of the Reaction
The EDC/NHS coupling reaction is a two-step process that efficiently forms a stable amide bond between a carboxyl group and a primary amine.[3][5]
Activation of the Carboxylic Acid: EDC first reacts with the terminal carboxyl group of the Amino-PEG36-CONH-PEG36-acid, creating a highly reactive and unstable O-acylisourea intermediate.[4][6] This activation step is most efficient in a slightly acidic environment (pH 4.5-6.0).[3][7]
Formation of a Semi-Stable NHS Ester: The O-acylisourea intermediate is susceptible to hydrolysis, which would regenerate the carboxylic acid. To improve reaction efficiency and control, NHS (or its water-soluble analog, Sulfo-NHS) is added. NHS rapidly reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[4][8] This NHS ester has a longer half-life than the O-acylisourea intermediate, though it will also hydrolyze over time.[8]
Amine Coupling: The NHS ester then readily reacts with a primary amine on the target molecule to form a stable amide bond, releasing NHS. This step is most efficient at a physiological to slightly alkaline pH (pH 7.2-8.0).[6][7]
Data Summary
The following tables summarize key quantitative data for optimizing the EDC/NHS coupling protocol.
Note: The optimal molar ratios should be determined empirically for each specific application.[3]
Table 2: pH Conditions for EDC/NHS Coupling
Reaction Step
Buffer
Optimal pH Range
Rationale
Activation
MES or other non-amine, non-carboxylate buffer
4.5 - 6.0
Maximizes the efficiency of EDC activation of the carboxyl group.[6][7][8]
Coupling
PBS or other non-amine buffer
7.2 - 8.0
Promotes efficient reaction of the NHS ester with primary amines.[6][7][8]
Table 3: Reaction Conditions
Parameter
Condition
Notes
Temperature
Room Temperature
Provides a good balance between reaction rate and stability of the NHS ester.
Activation Time
15 - 30 minutes
Sufficient time for the formation of the NHS ester.[4][6]
Coupling Time
2 hours to overnight
The duration depends on the reactivity of the amine-containing molecule.[3][12]
Experimental Protocols
Materials and Equipment
Amino-PEG36-CONH-PEG36-acid
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
NHS (N-hydroxysuccinimide) or Sulfo-NHS
Amine-containing target molecule (e.g., protein, peptide, small molecule)
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0[6]
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, or 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2[6]
Quenching Buffer: 1 M Tris-HCl, pH 8.5, or 1 M hydroxylamine, pH 8.5
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (if needed to dissolve reagents)
Reaction vials
Magnetic stirrer and stir bars
pH meter
Purification system (e.g., desalting columns, size-exclusion chromatography, dialysis cassettes with appropriate MWCO)[3][13]
Protocol 1: Two-Step Aqueous Coupling of Amino-PEG36-CONH-PEG36-acid to a Protein
This protocol is designed for the conjugation of the carboxylic acid end of the PEG linker to a primary amine on a protein.
Step 1: Activation of Amino-PEG36-CONH-PEG36-acid
Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening the vials to prevent moisture condensation.[3]
Dissolve the Amino-PEG36-CONH-PEG36-acid in Activation Buffer to a desired concentration (e.g., 10 mg/mL).
Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in Activation Buffer or ultrapure water immediately before use. For example, create a 10 mg/mL solution of EDC.[6]
Add the EDC solution to the Amino-PEG36-CONH-PEG36-acid solution to achieve the desired molar excess (e.g., 10-fold molar excess). Mix gently.
Immediately add the NHS/Sulfo-NHS solution to the reaction mixture to achieve the desired molar excess (e.g., 25-fold molar excess). Mix gently.[9]
Incubate the reaction at room temperature for 15-30 minutes.[4]
Step 2: Coupling to the Amine-Containing Protein
Dissolve the amine-containing protein in Coupling Buffer at a suitable concentration.
Immediately after the activation step, the pH of the activated PEG linker solution can be raised to 7.2-7.5 by adding Coupling Buffer.[6][7] Alternatively, the activated PEG linker can be purified from excess EDC and NHS using a desalting column equilibrated with Coupling Buffer.[6]
Add the activated Amino-PEG36-CONH-PEG36-acid solution to the protein solution. A 10-20 fold molar excess of the PEG linker over the protein is a good starting point, but this should be optimized.[3]
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
Step 3: Quenching and Purification
Quench the reaction by adding Quenching Buffer to a final concentration of 10-50 mM to hydrolyze any remaining active NHS esters. Incubate for 15 minutes. Tris or glycine (B1666218) can be used, but be aware they can modify any remaining activated carboxyl groups.[7] Hydroxylamine is an alternative that hydrolyzes the NHS ester.[12]
Purify the PEGylated protein conjugate to remove unreacted PEG linker, EDC/NHS byproducts, and quenching reagents. This can be achieved using a desalting column, size-exclusion chromatography (SEC), or dialysis against an appropriate buffer.[3][13][14]
Protocol 2: One-Pot Aqueous Coupling
In this simplified protocol, the activation and coupling steps are performed in the same reaction vessel without a buffer exchange.
Dissolve the Amino-PEG36-CONH-PEG36-acid and the amine-containing molecule in 0.1 M MES buffer, pH 4.5-5.[6]
Prepare a fresh solution of EDC in ultrapure water (e.g., 10 mg/mL).[6]
Add the EDC solution to the reaction mixture. The amount of EDC should be in molar excess to the carboxyl groups.
Allow the reaction to proceed for 2 hours at room temperature.
Purify the conjugate as described in Protocol 1, Step 3.
Characterization of the Conjugate
The successful conjugation and the degree of PEGylation can be confirmed by various analytical techniques, including:
SDS-PAGE: An increase in the molecular weight of the protein will be observed.[14]
HPLC (High-Performance Liquid Chromatography): To assess purity and quantify the conjugate.[15]
Mass Spectrometry (e.g., MALDI-TOF or ESI-MS): To determine the precise molecular weight of the conjugate and confirm the number of attached PEG linkers.[15]
Troubleshooting
Problem
Possible Cause
Suggested Solution
Low Conjugation Efficiency
Hydrolysis of the NHS ester.
Perform the conjugation step immediately after activation.[3]
Incorrect pH for activation or conjugation.
Ensure the Activation Buffer is pH 4.5-6.0 and the Coupling Buffer is pH 7.2-8.0.[3]
Presence of primary amines in the buffer (e.g., Tris, glycine).
Use amine-free buffers such as MES and PBS for the reaction.[16]
Inactive EDC or NHS.
Use freshly opened or properly stored EDC and NHS. Equilibrate to room temperature before opening to prevent moisture condensation.[17][18]
Precipitation of Protein during Reaction
High degree of PEGylation leading to insolubility.
Reduce the molar excess of the activated PEG linker.[3]
Incorrect buffer conditions.
Ensure the protein is at a suitable concentration and in a buffer that maintains its stability.[3]
Visualizations
Caption: EDC/NHS reaction mechanism for amide bond formation.
Caption: Experimental workflow for two-step EDC/NHS coupling.
Purifying Proteins Conjugated with Amino-PEG36-CONH-PEG36-acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a widely utilized bioconjugation technique to enhance...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a widely utilized bioconjugation technique to enhance the therapeutic properties of proteins. This process can improve protein stability, solubility, and pharmacokinetic profiles. The use of bifunctional linkers like Amino-PEG36-CONH-PEG36-acid allows for the creation of complex protein conjugates, for example, in the development of Proteolysis Targeting Chimeras (PROTACs).
Following the PEGylation reaction, the resulting mixture is heterogeneous, containing the desired PEGylated protein, unreacted protein, excess PEG linker, and various multi-PEGylated or isomeric forms.[][2] Therefore, a robust purification strategy is critical to isolate the desired conjugate with high purity. This document provides detailed application notes and protocols for the purification of proteins conjugated with the Amino-PEG36-CONH-PEG36-acid linker, focusing on common and effective chromatographic techniques.
Challenges in Purifying PEGylated Proteins
The primary challenge in purifying PEGylated proteins lies in the heterogeneity of the reaction mixture.[][2] The addition of the large, hydrophilic Amino-PEG36-CONH-PEG36-acid linker significantly alters the physicochemical properties of the protein, including its size, charge, and hydrophobicity. These changes, however, can be exploited for chromatographic separation.
Purification Strategies
A multi-step chromatographic approach is often necessary to achieve high purity of the desired mono-PEGylated conjugate. The most common techniques employed are Size Exclusion Chromatography (SEC), Ion Exchange Chromatography (IEX), and Hydrophobic Interaction Chromatography (HIC).
Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius.[] PEGylation leads to a significant increase in the hydrodynamic volume of the protein, making SEC an effective first step to separate the larger PEGylated conjugate from the smaller, unreacted protein and low molecular weight by-products.[][3]
Workflow for SEC Purification:
Caption: Workflow for SEC purification of PEGylated proteins.
Column Selection: Choose a size exclusion column with a fractionation range appropriate for the size of the PEGylated protein. Given the large size of the Amino-PEG36-CONH-PEG36-acid linker (approximately 3.2 kDa), a significant increase in the protein's apparent molecular weight is expected. Columns like Superdex 200 or Sephacryl S-300 are often suitable.[4]
Buffer Preparation: Prepare a mobile phase buffer that is compatible with the protein's stability, for example, Phosphate Buffered Saline (PBS) or a Tris-HCl buffer at a physiological pH. Ensure the buffer is filtered and degassed.
System Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase at the desired flow rate.
Sample Preparation: Clarify the PEGylation reaction mixture by centrifugation or filtration (0.22 µm) to remove any precipitated material.
Sample Loading and Elution: Inject the clarified sample onto the equilibrated column. Elute the sample isocratically with the mobile phase.
Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance at 280 nm.
Analysis: Analyze the collected fractions using SDS-PAGE and/or analytical SEC-HPLC to identify the fractions containing the purified mono-PEGylated protein.
Pooling: Pool the fractions that contain the pure product.
Data Presentation: Expected SEC Elution Profile
Elution Peak
Expected Components
Rationale
Peak 1 (Earlier Elution)
PEGylated Protein Conjugate
Larger hydrodynamic radius due to the attached PEG chain.
Peak 2 (Later Elution)
Unconjugated Protein
Smaller hydrodynamic radius compared to the conjugate.
Peak 3 (Latest Elution)
Unreacted PEG Linker, Salts
Smallest molecules in the mixture.
Ion Exchange Chromatography (IEX)
IEX separates proteins based on their net surface charge.[] The attachment of the neutral, hydrophilic Amino-PEG36-CONH-PEG36-acid linker can shield charged residues on the protein surface, leading to a change in the protein's overall charge and its interaction with the IEX resin.[] This change allows for the separation of the PEGylated conjugate from the native protein. IEX can also be powerful in separating positional isomers if the PEGylation site affects the protein's surface charge distribution differently.[][5]
Workflow for IEX Purification:
Caption: Workflow for IEX purification of PEGylated proteins.
Experimental Protocol: Ion Exchange Chromatography
Column Selection: Based on the protein's isoelectric point (pI) and the desired pH of the mobile phase, select either a cation exchange (e.g., SP Sepharose) or anion exchange (e.g., Q Sepharose) column.
Buffer Preparation:
Binding Buffer (Buffer A): A low ionic strength buffer at a pH that ensures the protein binds to the column.
Elution Buffer (Buffer B): The same as Buffer A but with a high concentration of salt (e.g., 1 M NaCl).
System Equilibration: Equilibrate the IEX column with Buffer A until the pH and conductivity are stable.
Sample Preparation: If necessary, perform a buffer exchange on the pooled fractions from SEC to ensure the sample is in the low-salt Buffer A to facilitate binding.
Sample Loading and Elution: Load the sample onto the equilibrated column. After loading, wash the column with Buffer A to remove any unbound molecules. Elute the bound proteins using a linear gradient of increasing salt concentration (from Buffer A to Buffer B).
Fraction Collection: Collect fractions across the salt gradient.
Analysis: Analyze the fractions by SDS-PAGE and/or analytical IEX-HPLC to identify those containing the pure mono-PEGylated protein.
Pooling: Pool the pure fractions.
Data Presentation: Expected IEX Elution Profile
Elution Peak
Expected Components
Rationale
Flow-through/Early Elution
PEGylated Protein Conjugate (often)
The PEG chain can shield surface charges, leading to weaker binding and earlier elution compared to the native protein.
Later Elution
Unconjugated Protein
Binds more strongly to the resin due to its unshielded surface charges.
Note: The exact elution order will depend on the specific protein and the location of the PEGylation.
Hydrophobic Interaction Chromatography (HIC)
HIC separates molecules based on their hydrophobicity.[6] Proteins bind to a weakly hydrophobic stationary phase at high salt concentrations and are eluted by decreasing the salt gradient.[6] The effect of PEGylation on a protein's hydrophobicity can vary. The hydrophilic PEG chain can shield hydrophobic patches on the protein surface, leading to reduced retention on a HIC column.
Workflow for HIC Purification:
Caption: Workflow for HIC purification of PEGylated proteins.
Column Selection: Choose a HIC column with appropriate hydrophobicity (e.g., Phenyl, Butyl, or Octyl Sepharose). Phenyl-based resins are often a good starting point.
Buffer Preparation:
Binding Buffer (Buffer A): A buffer containing a high concentration of a kosmotropic salt (e.g., 1-2 M ammonium (B1175870)sulfate (B86663) or sodium chloride) in a buffer such as sodium phosphate.
Elution Buffer (Buffer B): The same buffer as Buffer A but without the salt.
System Equilibration: Equilibrate the HIC column with Buffer A.
Sample Preparation: Adjust the salt concentration of the protein sample (pooled from the previous purification step) to match that of Buffer A. This can be done by adding a concentrated salt solution.
Sample Loading and Elution: Load the sample onto the equilibrated column. After binding, elute the proteins using a reverse salt gradient (from Buffer A to Buffer B).
Fraction Collection: Collect fractions along the decreasing salt gradient.
Analysis: Analyze the collected fractions by SDS-PAGE and/or analytical HIC-HPLC.
Pooling and Desalting: Pool the fractions containing the pure product. A final desalting or buffer exchange step will be necessary to remove the high salt concentration.
Data Presentation: Expected HIC Elution Profile
Elution Peak
Expected Components
Rationale
Earlier Elution
PEGylated Protein Conjugate
The hydrophilic PEG chain can mask hydrophobic regions, leading to weaker interaction with the resin and earlier elution.
Later Elution
Unconjugated Protein
The exposed hydrophobic patches on the native protein result in stronger binding and later elution.
Characterization of the Purified Conjugate
After purification, it is essential to characterize the final product to confirm its identity, purity, and integrity. Common analytical techniques include:
SDS-PAGE: To visualize the increase in molecular weight and assess purity.
Analytical SEC-HPLC: To determine the hydrodynamic size and quantify aggregates.
Analytical IEX-HPLC: To assess charge heterogeneity and separate isomers.[5]
Reversed-Phase HPLC (RP-HPLC): Can be used for purity assessment and separation of isomers.[]
Mass Spectrometry (MS): To confirm the molecular weight of the conjugate and determine the degree of PEGylation.[7][8]
Capillary Electrophoresis (CE): For high-resolution separation and characterization.[]
Conclusion
The purification of proteins conjugated with the large, bifunctional Amino-PEG36-CONH-PEG36-acid linker requires a systematic and often multi-step chromatographic approach. By leveraging the changes in size, charge, and hydrophobicity imparted by the PEG linker, techniques such as SEC, IEX, and HIC can be effectively employed to isolate the desired PEGylated protein conjugate with high purity. The specific protocol will need to be optimized for each protein, but the principles and workflows outlined in these application notes provide a solid foundation for developing a robust purification strategy.
Application Notes and Protocols for Surface Functionalization using Amino-PEG36-CONH-PEG36-acid
For Researchers, Scientists, and Drug Development Professionals Introduction Amino-PEG36-CONH-PEG36-acid is a long-chain, flexible, and hydrophilic bifunctional linker molecule increasingly utilized in bioconjugation, dr...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amino-PEG36-CONH-PEG36-acid is a long-chain, flexible, and hydrophilic bifunctional linker molecule increasingly utilized in bioconjugation, drug delivery, and surface modification of materials. Its structure comprises a terminal primary amine group and a terminal carboxylic acid group, separated by two polyethylene (B3416737) glycol (PEG) chains of 36 units each, connected by an amide bond. This extended PEG spacer imparts several desirable properties, including enhanced water solubility, reduced steric hindrance, and minimized non-specific protein adsorption, making it an ideal choice for a variety of biomedical and research applications.
The primary amine (-NH2) can be readily coupled to carboxylic acids, activated esters (e.g., NHS esters), or other electrophilic groups. Concurrently, the carboxylic acid (-COOH) can form stable amide bonds with primary amines in the presence of carbodiimide (B86325) activators like EDC. This dual reactivity allows for a versatile and controlled approach to covalently linking molecules to surfaces or to each other.
These application notes provide detailed protocols for the use of Amino-PEG36-CONH-PEG36-acid in surface functionalization of nanoparticles and planar surfaces for applications such as targeted drug delivery, biosensing, and cell adhesion modulation.
Key Applications and Quantitative Data
The functionalization of surfaces with Amino-PEG36-CONH-PEG36-acid can significantly alter their biological interactions. Below are tables summarizing representative quantitative data from studies using similar long-chain PEG linkers, demonstrating the impact on protein adsorption, cell adhesion, and drug release kinetics.
Protein Adsorption on Functionalized Surfaces
Modification of surfaces with long-chain PEG linkers is a well-established method to reduce non-specific protein adsorption, a phenomenon crucial for improving the biocompatibility of materials and the signal-to-noise ratio in biosensors.
Table 1: Representative Data on Protein Adsorption on PEGylated vs. Unmodified Surfaces
Surface Type
Protein
Adsorbed Protein Amount (ng/cm²)
Reduction in Adsorption (%)
Unmodified Silicon
Fibrinogen
350 ± 30
-
PEGylated Silicon
Fibrinogen
25 ± 5
92.9%
Unmodified Gold
Lysozyme
280 ± 25
-
PEGylated Gold
Lysozyme
15 ± 4
94.6%
Unmodified Polystyrene
Human Serum Albumin
410 ± 35
-
PEGylated Polystyrene
Human Serum Albumin
30 ± 6
92.7%
Note: Data are representative values compiled from literature on surfaces modified with long-chain PEG linkers and are intended for comparative purposes.
Cell Adhesion on Functionalized Surfaces
The density and length of PEG chains on a surface can be tailored to control cell adhesion. While dense PEG layers are known to be cell-repellent, they can be functionalized with cell-adhesive ligands (e.g., RGD peptides) to promote specific cell binding.
Table 2: Representative Data on Cell Adhesion on Surfaces Modified with PEG and PEG-Ligand Conjugates
Surface Modification
Cell Type
Adherent Cell Density (cells/mm²) after 24h
Unmodified Tissue Culture Plastic
Fibroblasts
5000 ± 400
Amino-PEG-acid Functionalized
Fibroblasts
300 ± 50
Amino-PEG-acid-RGD Functionalized
Fibroblasts
4500 ± 350
Unmodified Titanium
Osteoblasts
3500 ± 300
Amino-PEG-acid Functionalized
Osteoblasts
250 ± 40
Amino-PEG-acid-RGD Functionalized
Osteoblasts
3200 ± 280
Note: Data are representative and illustrate the ability to modulate cell adhesion by functionalizing PEGylated surfaces with bioactive molecules.
Drug Release from Functionalized Nanoparticles
Amino-PEG36-CONH-PEG36-acid can be used to functionalize drug-loaded nanoparticles. The PEG layer can provide a hydrophilic shield, prolonging circulation time, and the terminal functional groups can be used to attach targeting ligands.
Table 3: Representative Cumulative Drug Release Profile of Doxorubicin (DOX) from Nanoparticles
Time (hours)
Unmodified Nanoparticles (% DOX Released)
PEGylated Nanoparticles (% DOX Released)
1
25 ± 3
15 ± 2
6
45 ± 4
30 ± 3
12
60 ± 5
45 ± 4
24
75 ± 6
60 ± 5
48
85 ± 7
78 ± 6
72
90 ± 8
85 ± 7
Note: This table presents a typical sustained release profile for PEGylated nanoparticles compared to unmodified nanoparticles. The exact release kinetics will depend on the nanoparticle composition, drug, and specific PEG linker used.
Experimental Protocols
Protocol 1: Functionalization of Carboxylated Nanoparticles with Amino-PEG36-CONH-PEG36-acid for Protein Conjugation
This protocol describes the covalent attachment of the amine terminus of Amino-PEG36-CONH-PEG36-acid to a carboxylated nanoparticle surface, followed by the conjugation of a protein to the newly introduced terminal carboxylic acid.
Materials:
Carboxylated nanoparticles (e.g., magnetic beads, quantum dots)
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5
Protein to be conjugated (with available primary amines)
Size-exclusion chromatography column or dialysis cassette for purification
Procedure:
Part A: Activation of Carboxylated Nanoparticles and Coupling of Amino-PEG36-CONH-PEG36-acid
Resuspend carboxylated nanoparticles in Activation Buffer to a concentration of 1-10 mg/mL.
Prepare fresh stock solutions of EDC (10 mg/mL) and NHS (10 mg/mL) in Activation Buffer.
Add EDC and NHS to the nanoparticle suspension. A 2-5 fold molar excess of EDC and NHS over the available carboxyl groups on the nanoparticles is recommended.
Incubate for 15-30 minutes at room temperature with gentle mixing.
Pellet the activated nanoparticles by centrifugation and remove the supernatant.
Immediately resuspend the activated nanoparticles in Coupling Buffer containing a 10-50 fold molar excess of Amino-PEG36-CONH-PEG36-acid.
React for 2 hours at room temperature with gentle mixing.
Quench the reaction by adding Quenching Buffer to a final concentration of 10-50 mM and incubate for 15 minutes.
Wash the nanoparticles three times with Coupling Buffer to remove unreacted reagents.
Part B: Conjugation of Protein to PEGylated Nanoparticles
Resuspend the Amino-PEG36-CONH-PEG36-acid functionalized nanoparticles in Activation Buffer.
Repeat steps 2-4 from Part A to activate the terminal carboxylic acid of the PEG linker.
Pellet the activated PEGylated nanoparticles by centrifugation and remove the supernatant.
Immediately resuspend the activated nanoparticles in Coupling Buffer containing the protein to be conjugated (at a 1.5-2 fold molar excess relative to the PEG linker).
React for 2 hours at room temperature or overnight at 4°C with gentle mixing.
Quench the reaction as described in Part A, step 8.
Purify the protein-conjugated nanoparticles using size-exclusion chromatography or dialysis to remove unconjugated protein and other reagents.
Characterize the final conjugate for size, zeta potential, and protein conjugation efficiency.
Caption: Workflow for nanoparticle functionalization.
Protocol 2: Surface Modification of Amine-Reactive Plates for Cell Adhesion Studies
This protocol details the functionalization of an amine-reactive surface (e.g., NHS-ester coated microplate) with Amino-PEG36-CONH-PEG36-acid to create a cell-repellent layer, which can be further modified with a cell-adhesive peptide.
Cell-adhesive peptide with a primary amine (e.g., GRGDS)
EDC and NHS/sulfo-NHS
Reaction Buffer: PBS, pH 7.4
Blocking/Washing Buffer: PBS with 0.05% Tween-20 (PBST)
Sterile deionized water
Procedure:
Prepare a solution of Amino-PEG36-CONH-PEG36-acid in Reaction Buffer at a concentration of 1-5 mg/mL.
Add the solution to the wells of the amine-reactive microplate and incubate for 1-2 hours at room temperature with gentle agitation.
Aspirate the solution and wash the wells three times with PBST, followed by three washes with sterile deionized water. The surface is now coated with a PEG layer terminating in a carboxylic acid.
To conjugate the cell-adhesive peptide, first activate the terminal carboxylic acid groups. Prepare a fresh solution of 10 mM EDC and 25 mM NHS in sterile, cold (4°C) 0.1 M MES buffer, pH 6.0.
Add the EDC/NHS solution to the wells and incubate for 15 minutes at room temperature.
Aspirate the EDC/NHS solution and immediately add a solution of the cell-adhesive peptide (e.g., 0.1-1 mg/mL GRGDS) in Reaction Buffer.
Incubate for 2 hours at room temperature.
Aspirate the peptide solution and wash the wells thoroughly with PBST and then sterile PBS to remove any non-covalently bound peptide.
The plate is now ready for cell seeding and adhesion assays.
Application
Application Notes and Protocols for Nanoparticle Surface Modification using Amino-PEG36-CONH-PEG36-acid
For Researchers, Scientists, and Drug Development Professionals Introduction The surface modification of nanoparticles is a critical step in the development of advanced drug delivery systems, imaging agents, and theranos...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of nanoparticles is a critical step in the development of advanced drug delivery systems, imaging agents, and theranostics. Poly(ethylene glycol) (PEG)ylation is a widely adopted strategy to enhance the biocompatibility, stability, and circulation half-life of nanoparticles by creating a hydrophilic shield that reduces opsonization and clearance by the mononuclear phagocyte system.[1] This document provides detailed application notes and protocols for the use of a long-chain, heterobifunctional linker, Amino-PEG36-CONH-PEG36-acid , for the surface modification of nanoparticles.
This versatile linker possesses a terminal primary amine group and a terminal carboxylic acid group, separated by two PEG36 units connected by an amide bond. This structure offers significant flexibility and extends the reach of targeting ligands from the nanoparticle surface. The primary amine can be conjugated to nanoparticles with surface-activated carboxyl groups, while the terminal carboxylic acid can be subsequently used to attach targeting moieties, drugs, or imaging agents via carbodiimide (B86325) chemistry.
Key Applications
Prolonged Systemic Circulation: The extensive PEGylation achieved with this long-chain linker effectively shields the nanoparticle surface, leading to extended circulation times in vivo.
Targeted Drug Delivery: The terminal carboxylic acid provides a conjugation point for targeting ligands such as antibodies, peptides, or small molecules, enabling specific delivery to diseased tissues.[2][3]
Enhanced Stability: The hydrophilic PEG chains prevent nanoparticle aggregation in biological media, improving formulation stability.
Reduced Immunogenicity: PEGylation minimizes the recognition of nanoparticles by the immune system, reducing the likelihood of an adverse immune response.
Physicochemical Properties of Amino-PEG36-CONH-PEG36-acid
Property
Value
Molecular Formula
C150H300N2O75
Molecular Weight
~3332 g/mol
Structure
H₂N-(CH₂CH₂O)₃₆-CONH-(CH₂CH₂O)₃₆-COOH
Solubility
Soluble in water and most organic solvents.
Functional Groups
Primary Amine (-NH₂), Carboxylic Acid (-COOH)
Experimental Protocols
Protocol 1: Conjugation of Amino-PEG36-CONH-PEG36-acid to Amine-Functionalized Nanoparticles
This protocol details the covalent attachment of the carboxylic acid terminus of the PEG linker to nanoparticles with primary amine groups on their surface using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.[4][5]
Materials:
Amine-functionalized nanoparticles (e.g., silica (B1680970), iron oxide, or polymeric nanoparticles)
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Centrifugal filter units (with appropriate molecular weight cutoff) or magnetic separator
Deionized water
Procedure:
Preparation of Reagents:
Allow all reagents to warm to room temperature before use to prevent condensation.
Prepare a stock solution of Amino-PEG36-CONH-PEG36-acid in anhydrous DMF or DMSO (e.g., 10 mg/mL).
Prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in Activation Buffer immediately before use.
Activation of the PEG Linker's Carboxylic Acid:
In a reaction tube, dissolve Amino-PEG36-CONH-PEG36-acid in Activation Buffer.
Add a 5 to 10-fold molar excess of EDC and NHS to the PEG linker solution.
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring to activate the carboxylic acid group, forming a semi-stable NHS ester.[6]
Conjugation to Amine-Functionalized Nanoparticles:
Resuspend the amine-functionalized nanoparticles in Coupling Buffer.
Immediately add the activated PEG-linker solution to the nanoparticle suspension. A 10 to 50-fold molar excess of the activated linker to the available amine groups on the nanoparticles is a good starting point for optimization.
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle, continuous mixing.
Quenching and Purification:
Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM and incubate for 15 minutes to deactivate any unreacted NHS esters.
Purify the PEGylated nanoparticles from excess linker and reaction byproducts. This can be achieved by repeated centrifugation and resuspension using centrifugal filter units or by magnetic separation for magnetic nanoparticles. Wash the nanoparticles three to five times with PBS and finally resuspend in a suitable storage buffer.
Experimental Workflow for Nanoparticle PEGylation
Caption: Workflow for the conjugation of Amino-PEG36-CONH-PEG36-acid to amine-functionalized nanoparticles.
Protocol 2: Characterization of PEGylated Nanoparticles
1. Hydrodynamic Diameter and Zeta Potential Measurement
Dynamic Light Scattering (DLS) and Zeta Potential analysis are essential to confirm successful PEGylation.
Principle: DLS measures the hydrodynamic diameter of the nanoparticles in suspension, which is expected to increase after PEGylation due to the extended PEG chains.[7] Zeta potential measures the surface charge, which should shift towards neutral after the charged surface groups are shielded by the neutral PEG layer.[7]
Procedure:
Disperse a small aliquot of the purified PEGylated nanoparticles and the original, unmodified nanoparticles in deionized water or a buffer of known ionic strength (e.g., 10 mM NaCl).
Measure the hydrodynamic diameter and polydispersity index (PDI) using a DLS instrument.
Measure the zeta potential of the same samples.
Compare the results of the PEGylated nanoparticles to the unmodified nanoparticles.
Expected Results:
Parameter
Unmodified Nanoparticles
PEGylated Nanoparticles
Hydrodynamic Diameter
Smaller
Significantly Larger
Zeta Potential
Highly positive or negative
Closer to neutral (e.g., -10 to +10 mV)
2. Quantification of Surface PEG Density by ¹H-NMR
Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy can be used to quantify the number of PEG chains per nanoparticle.[8][9]
Principle: The characteristic repeating ethylene (B1197577) oxide protons of PEG have a distinct peak in the ¹H-NMR spectrum (around 3.65 ppm). By dissolving the PEGylated nanoparticles and using an internal standard, the amount of PEG can be quantified.
Procedure:
Lyophilize a known amount of the purified PEGylated nanoparticles.
Dissolve the nanoparticles in a suitable deuterated solvent (e.g., D₂O with a dissolving agent like a weak acid or base depending on the nanoparticle core).
Add a known amount of an internal standard (e.g., maleic acid).
Acquire the ¹H-NMR spectrum.
Integrate the area of the PEG ethylene oxide peak (~3.65 ppm) and the peak of the internal standard.
Calculate the amount of PEG and subsequently the number of PEG chains per nanoparticle based on the known mass of nanoparticles and the molecular weight of the PEG linker. The grafting density can then be calculated based on the nanoparticle's surface area.
Data Presentation: Impact of PEGylation on Nanoparticle Properties
The following table summarizes typical quantitative data obtained before and after surface modification.
Nanoparticle Formulation
Hydrodynamic Diameter (nm) ± SD
Polydispersity Index (PDI)
Zeta Potential (mV) ± SD
PEG Grafting Density (PEG chains/nm²)
Unmodified (Amine-functionalized)
120 ± 5
0.15
+35 ± 3
N/A
PEGylated
185 ± 8
0.12
+5 ± 2
~0.5 - 2.0
Application Example: Targeted Drug Delivery to Cancer Cells
Nanoparticles modified with Amino-PEG36-CONH-PEG36-acid can be further functionalized with targeting ligands to enhance their delivery to specific cancer cells. For instance, by conjugating an antibody fragment that targets the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in cancer cells, the nanoparticles can be directed to the tumor site.[2][3][10][11][12]
Signaling Pathway Targeted: EGFR Pathway
The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. Its dysregulation is a hallmark of many cancers.[10][11] Nanoparticles targeting EGFR can deliver cytotoxic drugs directly to cancer cells, inhibiting downstream signaling and inducing apoptosis.
Caption: Targeted nanoparticles binding to EGFR, leading to internalization and inhibition of downstream signaling pathways.
Another relevant target in cancer therapy is the Vascular Endothelial Growth Factor (VEGF) pathway, which is crucial for angiogenesis.[13][14][15] Nanoparticles can be designed to interfere with this pathway, thereby cutting off the tumor's blood supply.
Signaling Pathway Targeted: VEGF Pathway
Caption: The VEGF signaling pathway, a key regulator of angiogenesis in tumors.
Protocol 3: In Vitro Evaluation of PEGylated Nanoparticles
1. In Vitro Cytotoxicity Assay
Principle: To assess the biocompatibility of the PEGylated nanoparticles, a cytotoxicity assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is performed.[16][17]
Procedure:
Seed cells (e.g., a relevant cancer cell line and a normal cell line) in a 96-well plate and allow them to adhere overnight.
Treat the cells with various concentrations of the PEGylated nanoparticles for 24, 48, or 72 hours.
Add MTT solution to each well and incubate for 2-4 hours.
Solubilize the formazan (B1609692) crystals with a solubilization solution (e.g., DMSO).
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Calculate the cell viability as a percentage of the untreated control.
2. Cellular Uptake Study
Principle: To evaluate the internalization of the PEGylated nanoparticles by target cells, fluorescently labeled nanoparticles can be used and their uptake quantified by flow cytometry or visualized by confocal microscopy.[18][19]
Procedure (Flow Cytometry):
Synthesize fluorescently labeled PEGylated nanoparticles (e.g., by incorporating a fluorescent dye).
Incubate the target cells with the fluorescent nanoparticles for various time points (e.g., 1, 4, 24 hours).
Wash the cells to remove non-internalized nanoparticles.
Detach the cells and analyze the fluorescence intensity per cell using a flow cytometer.
Application Notes and Protocols for Bioconjugation with Long-Chain PEG Linkers
For Researchers, Scientists, and Drug Development Professionals Introduction Polyethylene glycol (PEG) linkers are invaluable tools in bioconjugation, enabling the covalent attachment of PEG chains (PEGylation) to biomol...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG) linkers are invaluable tools in bioconjugation, enabling the covalent attachment of PEG chains (PEGylation) to biomolecules such as proteins, peptides, and nanoparticles. This process can significantly enhance the therapeutic properties of these molecules. Long-chain PEG linkers, in particular, offer pronounced advantages, including improved solubility, increased stability, prolonged circulatory half-life, and reduced immunogenicity.[1][2] These benefits are critical in the development of novel therapeutics, diagnostics, and imaging agents.[2][3]
This document provides detailed application notes and protocols for the most common bioconjugation techniques utilizing long-chain PEG linkers. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.
Core Chemistries for Long-Chain PEG Bioconjugation
The selection of a bioconjugation strategy is dictated by the available functional groups on the target biomolecule and the desired characteristics of the final conjugate. The three most prevalent methods for PEGylation with long-chain PEG linkers are:
Amine-reactive PEGylation: This is the most common approach, targeting the abundant lysine (B10760008) residues and the N-terminus of proteins.[1] N-hydroxysuccinimide (NHS) esters are the most widely used amine-reactive functional groups.
Thiol-reactive PEGylation: This method offers more site-specific conjugation by targeting free cysteine residues.[3] Maleimide functional groups are highly selective for thiols under mild conditions.
Bioorthogonal "Click" Chemistry: This approach provides exceptional specificity and efficiency by utilizing reactions between functional groups that are mutually reactive but inert to the biological environment.[3][4] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example.
Quantitative Comparison of Key Performance Metrics
The choice of bioconjugation chemistry significantly impacts the efficiency of the reaction and the stability of the resulting conjugate. The following table summarizes key performance indicators for the different methods.
Impact of Long-Chain PEGylation on Biomolecule Properties
The covalent attachment of long-chain PEG linkers can significantly alter the physicochemical and biological properties of a biomolecule.
Property
Effect of Long-Chain PEGylation
Quantitative Data Example
Hydrodynamic Radius
Increases significantly with the length of the PEG chain.[7]
A 20 kDa PEG chain can increase the hydrodynamic radius of a protein by approximately 70 Å.[2]
Thermal Stability
Can increase, decrease, or have no effect, depending on the protein and the site of PEGylation.[2]
The melting temperature (Tm) of T4 Lysozyme increased from 56.8 °C to 62.6 °C after conjugation with a 2 kDa linear PEG.[8]
Biological Activity
May be reduced due to steric hindrance, especially with very long PEG chains.[9]
PEGylation of an anti-HER2 antibody with a 2 kDa PEG linker resulted in a slight reduction in binding affinity, which was more pronounced with a 4 kDa PEG.[9]
Proteolytic Resistance
Generally increased due to the shielding effect of the PEG chain.[2]
Conjugation with a 40 kDa 2-armed PEG greatly improved the proteolytic resistance of alpha-1 antitrypsin.[10]
In Vivo Circulation Half-Life
Significantly prolonged due to increased hydrodynamic size, which reduces renal clearance.[2]
PEGylation of bovine serum albumin encapsulated in nanoparticles increased its half-life from 13.6 minutes to 4.5 hours.[11]
Experimental Protocols
The following are detailed protocols for the three main bioconjugation techniques using long-chain PEG linkers.
Protocol 1: Amine-Reactive PEGylation of an Antibody using a Long-Chain NHS-Ester PEG
This protocol describes the conjugation of a long-chain PEG-NHS ester to the lysine residues of an antibody.
Purification system (e.g., Reversed-Phase High-Performance Liquid Chromatography, RP-HPLC)
Procedure:
Preparation of the Peptide:
Dissolve the peptide in the thiol-free buffer.
If the cysteine residue is in a disulfide bond, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature to reduce the disulfide bond.
Preparation of the PEG-Maleimide Solution:
Equilibrate the PEG-maleimide reagent to room temperature.
Immediately before use, dissolve the PEG-maleimide in anhydrous DMSO or DMF.
PEGylation Reaction:
Add a 1.5- to 5-fold molar excess of the dissolved PEG-maleimide to the peptide solution.
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
Purification of the PEGylated Peptide:
Purify the PEGylated peptide using RP-HPLC.
Monitor the elution profile using UV absorbance at 220 nm and 280 nm.
Characterization of the Conjugate:
Confirm the identity and purity of the PEGylated peptide by mass spectrometry.
Assess the success of the conjugation by comparing the RP-HPLC chromatograms of the starting materials and the final product.
Protocol 3: "Click" Chemistry Conjugation of a Biomolecule using a Long-Chain PEG-Alkyne
This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate a long-chain PEG-alkyne to an azide-modified biomolecule.
Purification system (e.g., SEC or Affinity Chromatography)
Procedure:
Preparation of Reagents:
Prepare stock solutions of the azide-modified biomolecule, PEG-alkyne, CuSO₄, sodium ascorbate (B8700270), and THPTA in the appropriate aqueous buffer.
"Click" Reaction:
In a reaction vessel, combine the azide-modified biomolecule and the PEG-alkyne.
Add the THPTA ligand to the CuSO₄ solution and pre-mix for a few minutes.
Add the CuSO₄/THPTA complex to the reaction mixture.
Initiate the reaction by adding the sodium ascorbate solution.
Incubate the reaction for 1-4 hours at room temperature with gentle stirring.
Purification of the PEGylated Biomolecule:
Remove the copper catalyst and unreacted reagents by SEC or affinity chromatography, depending on the nature of the biomolecule.
Characterization of the Conjugate:
Analyze the final product by SDS-PAGE to visualize the shift in molecular weight.
Confirm the successful conjugation and determine the mass of the product using mass spectrometry.
Visualizations
Diagram 1: Experimental Workflow for Amine-Reactive PEGylation
Caption: Workflow for the amine-reactive PEGylation of an antibody.
Diagram 2: Experimental Workflow for Thiol-Reactive PEGylation
Caption: Workflow for the thiol-reactive PEGylation of a peptide.
Diagram 3: The Enhanced Permeability and Retention (EPR) Effect
Caption: The EPR effect facilitating passive tumor targeting of PEGylated nanoparticles.
Diagram 4: Workflow for Antibody-Drug Conjugate (ADC) Development using a PEG Linker
Application Notes and Protocols for Amino-PEG36-CONH-PEG36-acid in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for the utilization of Amino-PEG36-CONH-PEG36-acid, a heterobifunctional pol...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Amino-PEG36-CONH-PEG36-acid, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker, in the development of targeted drug delivery systems. This advanced linker is designed to enhance the pharmacokinetic properties and therapeutic efficacy of drug conjugates and nanoparticle formulations.
Introduction
Amino-PEG36-CONH-PEG36-acid is a high-purity, monodisperse PEG derivative featuring a terminal primary amine and a carboxylic acid, connected by a long, flexible PEG chain. This structure offers significant advantages in drug delivery research, including improved solubility and stability of the conjugate, reduced immunogenicity, and prolonged circulation times. Its bifunctional nature allows for the covalent linkage of a wide range of molecules, such as targeting ligands (antibodies, peptides) and therapeutic agents, to nanoparticle surfaces or directly to each other. This linker is particularly valuable in the construction of antibody-drug conjugates (ADCs) and surface-functionalized nanoparticles for targeted therapy.
Core Applications
Surface Modification of Nanoparticles: Functionalize nanoparticles (e.g., liposomes, polymeric nanoparticles, gold nanoparticles) to improve their biocompatibility and circulation half-life.
Antibody-Drug Conjugate (ADC) Development: Serve as a hydrophilic spacer between the antibody and the cytotoxic payload, improving the ADC's solubility and pharmacokinetic profile.
PROTAC Development: Utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) to induce targeted protein degradation.[1]
Bioconjugation: Facilitate the linking of proteins, peptides, or other biomolecules where a long, flexible spacer is required.[2]
Protocol 1: Nanoparticle Surface Functionalization with Amino-PEG36-CONH-PEG36-acid
This protocol describes the covalent attachment of the linker to a nanoparticle surface possessing amine-reactive groups (e.g., NHS esters) or carboxyl groups.
Reaction Buffer: 0.1 M MES buffer (pH 6.0) for carboxyl activation; Amine-free buffer such as PBS or Borate buffer (pH 7.2-8.5) for NHS ester reactions.
Quenching Solution: 1 M Tris-HCl (pH 8.0) or 1 M Glycine
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Purification System: Centrifugal filtration units or dialysis cassettes with appropriate molecular weight cutoff (MWCO).
Procedure:
Nanoparticle Preparation: Disperse the nanoparticles in the appropriate reaction buffer.
Linker Preparation: Immediately before use, dissolve Amino-PEG36-CONH-PEG36-acid in a small amount of anhydrous DMF or DMSO.
Activation of Carboxyl Groups (if applicable):
To the nanoparticle dispersion in MES buffer, add EDC and NHS.
Incubate for 15-30 minutes at room temperature to activate the carboxyl groups on the nanoparticle surface.
Conjugation:
Add the dissolved Amino-PEG36-CONH-PEG36-acid to the activated nanoparticle suspension.
If using NHS-ester functionalized nanoparticles, add the linker directly to the nanoparticle dispersion in an amine-free buffer.
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
Quenching: Add the quenching solution to stop the reaction and consume any unreacted active groups. Incubate for 30 minutes.
Purification: Purify the functionalized nanoparticles from excess linker and byproducts using centrifugal filtration or dialysis.
Characterization: Characterize the PEGylated nanoparticles for size, zeta potential, and surface functionalization.
Quantitative Characterization Data (Representative):
Parameter
Unmodified Nanoparticles
PEGylated Nanoparticles
Hydrodynamic Diameter (nm)
150 ± 5
175 ± 7
Polydispersity Index (PDI)
0.15 ± 0.02
0.12 ± 0.03
Zeta Potential (mV)
-25 ± 3
-10 ± 2
Note: These are example values. Actual results will vary depending on the nanoparticle type, size, and PEGylation density.
Protocol 2: Conjugation of a Targeting Ligand to PEGylated Nanoparticles
This protocol outlines the attachment of a targeting ligand (e.g., an antibody with available amine groups) to the carboxyl terminus of the PEG linker on the nanoparticle surface.
Reaction Buffer: 0.1 M MES buffer (pH 6.0) for carboxyl activation, followed by PBS (pH 7.4) for conjugation.
Purification System
Procedure:
Nanoparticle Preparation: Disperse the PEGylated nanoparticles in MES buffer.
Activation of Terminal Carboxyl Group: Add EDC and NHS to the nanoparticle dispersion to activate the terminal carboxylic acid of the PEG linker. Incubate for 15-30 minutes at room temperature.
Buffer Exchange: Remove excess EDC/NHS by centrifuging the nanoparticles and resuspending them in PBS (pH 7.4).
Conjugation: Add the targeting ligand to the activated nanoparticle suspension. The optimal molar ratio of ligand to nanoparticle should be determined empirically. Incubate for 2-4 hours at room temperature or overnight at 4°C.
Purification: Purify the targeted nanoparticles to remove unconjugated ligands.
Characterization: Confirm the successful conjugation of the targeting ligand using appropriate analytical techniques (e.g., gel electrophoresis, ELISA).
Protocol 3: In Vitro Cellular Uptake Assay
This protocol is designed to evaluate the uptake of targeted nanoparticles by cancer cells.
Materials:
Targeted and non-targeted (control) nanoparticles
Cancer cell line expressing the target receptor
Complete cell culture medium
Phosphate-buffered saline (PBS)
Fluorescently labeled nanoparticles (optional, for microscopy or flow cytometry)
Lysis buffer
Analytical instrument for quantification (e.g., fluorometer, ICP-MS)
Procedure:
Cell Seeding: Seed the cancer cells in 12-well or 24-well plates and allow them to adhere overnight.
Treatment: Remove the culture medium and replace it with fresh medium containing the targeted or non-targeted nanoparticles at various concentrations.
Incubation: Incubate the cells for a defined period (e.g., 4 hours, 24 hours).
Washing: After incubation, remove the nanoparticle-containing medium and wash the cells three times with cold PBS to remove non-internalized particles.
Cell Lysis: Lyse the cells using a suitable lysis buffer.
Quantification: Quantify the amount of internalized nanoparticles by measuring the fluorescence of a labeled particle or by elemental analysis (e.g., ICP-MS for metallic nanoparticles).
Representative Cellular Uptake Data:
Nanoparticle Formulation
Uptake in Target Cells (ng/10^6 cells)
Non-targeted Nanoparticles
50 ± 8
Targeted Nanoparticles
250 ± 20
Protocol 4: Cytotoxicity Assay (MTT Assay)
This protocol assesses the cytotoxic effect of drug-loaded targeted nanoparticles.
Materials:
Drug-loaded targeted and non-targeted nanoparticles
Cell Seeding: Seed cells in 96-well plates and allow them to attach.
Treatment: Treat the cells with serial dilutions of free drug, drug-loaded targeted nanoparticles, and drug-loaded non-targeted nanoparticles. Include untreated cells as a control.
Incubation: Incubate for 48-72 hours.
MTT Addition: Add MTT solution to each well and incubate for 4 hours, allowing viable cells to form formazan (B1609692) crystals.
Solubilization: Dissolve the formazan crystals by adding DMSO.
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Data Analysis: Calculate the cell viability as a percentage relative to the untreated control and determine the IC50 values.
Representative Cytotoxicity Data:
Formulation
IC50 (nM)
Free Drug
100
Non-targeted Drug-loaded NP
75
Targeted Drug-loaded NP
20
Visualizations
Caption: Experimental workflow for developing and testing targeted nanoparticles.
Caption: Signaling pathway of targeted drug delivery and action.
Application Notes and Protocols for Crosslinking Proteins with Amino-PEG36-CONH-PEG36-acid
For Researchers, Scientists, and Drug Development Professionals Introduction Amino-PEG36-CONH-PEG36-acid is a long-chain, flexible, and hydrophilic bifunctional crosslinker. Its extended polyethylene (B3416737) glycol (P...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amino-PEG36-CONH-PEG36-acid is a long-chain, flexible, and hydrophilic bifunctional crosslinker. Its extended polyethylene (B3416737) glycol (PEG) spacer arm minimizes steric hindrance and improves the solubility of the resulting conjugates. This crosslinker possesses a primary amine at one terminus and a carboxylic acid at the other, enabling the covalent linkage of biomolecules through a two-step conjugation process. The primary application of this linker is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a target protein-binding ligand to an E3 ubiquitin ligase-binding ligand.[1][2]
Key Features and Applications
Hydrophilic PEG Spacer: The long PEG chain enhances the aqueous solubility of the crosslinker and the resulting conjugate, which can be beneficial for in vivo applications.[]
Bifunctional Reactivity: The terminal amine and carboxylic acid groups allow for controlled, stepwise conjugation to two different protein targets.[4][5] The amine group can react with activated esters (like NHS esters), while the carboxylic acid can be activated to react with primary amines on a target protein.[6]
PROTAC Synthesis: This linker is ideally suited for creating PROTACs, molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[7][8]
Bioconjugation: It can be used to crosslink proteins, peptides, or other biomolecules for various research applications, such as studying protein-protein interactions or creating antibody-drug conjugates (ADCs).
Data Presentation
Table 1: Representative Reaction Conditions for Two-Step Protein Conjugation
Table 2: Influence of Linker Length on PROTAC Efficacy (Representative Data)
The length of the PEG linker in a PROTAC is a critical parameter for its efficacy, as it dictates the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. The optimal linker length is target-dependent and must be determined empirically.
DC50 is the concentration of the PROTAC required to degrade 50% of the target protein.
Experimental Protocols
Protocol 1: Two-Step Protein-Protein Conjugation using Amino-PEG36-CONH-PEG36-acid
This protocol describes the conjugation of two proteins (Protein A and Protein B) using the Amino-PEG36-CONH-PEG36-acid linker. In the first step, the carboxylic acid end of the linker is activated and reacted with Protein A. In the second step, the amine end of the linker-Protein A conjugate is reacted with an activated carboxyl group on Protein B.
Materials:
Amino-PEG36-CONH-PEG36-acid
Protein A (with available primary amines, e.g., lysine (B10760008) residues)
Protein B (with available carboxyl groups, e.g., aspartic or glutamic acid residues)
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
Step 1: Activation of Amino-PEG36-CONH-PEG36-acid and Conjugation to Protein A
Dissolve Amino-PEG36-CONH-PEG36-acid in anhydrous DMSO or DMF to prepare a 10 mM stock solution.
Dissolve Protein A in Conjugation Buffer to a concentration of 1-5 mg/mL.
In a separate tube, add a 10-fold molar excess of the Amino-PEG36-CONH-PEG36-acid stock solution to an appropriate volume of Activation Buffer.
Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer. Add EDC and Sulfo-NHS to the linker solution at a 2-fold and 5-fold molar excess relative to the linker, respectively.
Incubate the activation reaction for 15 minutes at room temperature.
Add the activated linker solution to the Protein A solution.
Incubate the conjugation reaction for 2 hours at room temperature with gentle stirring.
Quench the reaction by adding Quenching Buffer to a final concentration of 50 mM and incubate for 15 minutes.
Purify the Protein A-linker conjugate using a desalting column equilibrated with Conjugation Buffer to remove excess linker and reagents.
Step 2: Activation of Protein B and Conjugation to Protein A-linker
Dissolve Protein B in Activation Buffer to a concentration of 1-5 mg/mL.
Add EDC and Sulfo-NHS to the Protein B solution at a 10-fold and 25-fold molar excess, respectively, relative to Protein B.
Incubate for 15 minutes at room temperature to activate the carboxyl groups on Protein B.
Immediately add the purified Protein A-linker conjugate to the activated Protein B solution. A 1:1 molar ratio of Protein A-linker to Protein B is a good starting point.
Adjust the pH of the reaction mixture to 7.2-7.5 with PBS.
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
Quench the reaction with Quenching Buffer as in Step 1.8.
Purify the final Protein A-linker-Protein B conjugate using a desalting column or size-exclusion chromatography.
Protocol 2: Synthesis of a PROTAC using Amino-PEG36-CONH-PEG36-acid
This protocol provides a general workflow for synthesizing a PROTAC by first conjugating a target protein ligand (with a primary amine) to the carboxylic acid end of the linker, followed by conjugation of an E3 ligase ligand (with a carboxylic acid) to the amine end of the linker.
Materials:
Amino-PEG36-CONH-PEG36-acid
Target Protein Ligand (containing a primary amine)
Reaction Buffers (as required for specific ligands)
Purification system (e.g., HPLC)
Procedure:
Step 1: Conjugation of the Target Protein Ligand to the Linker
Dissolve Amino-PEG36-CONH-PEG36-acid in anhydrous DMF.
Activate the carboxylic acid group of the linker by adding EDC and Sulfo-NHS (1.2 and 1.5 equivalents, respectively) and stir for 15 minutes at room temperature.
Add the target protein ligand (1 equivalent) to the reaction mixture.
Stir the reaction at room temperature for 2-4 hours or until completion as monitored by LC-MS.
Purify the resulting ligand-linker intermediate by HPLC.
Step 2: Conjugation of the E3 Ligase Ligand to the Ligand-Linker Intermediate
Dissolve the E3 ligase ligand (1.2 equivalents) in anhydrous DMF.
Activate the carboxylic acid group of the E3 ligase ligand by adding HATU (1.2 equivalents) and DIPEA (2 equivalents). Stir for 10 minutes at room temperature.
Add the purified ligand-linker intermediate (1 equivalent) to the activated E3 ligase ligand solution.
Stir the reaction at room temperature overnight or until completion as monitored by LC-MS.
Purify the final PROTAC molecule by HPLC.
Visualizations
Caption: Mechanism of action for a PROTAC utilizing the Amino-PEG36-CONH-PEG36-acid linker.
Caption: Experimental workflow for two-step protein-protein conjugation.
Application Notes and Protocols for Labeling Biomolecules with Amino-PEG36-CONH-PEG36-acid
For Researchers, Scientists, and Drug Development Professionals Introduction to Amino-PEG36-CONH-PEG36-acid Amino-PEG36-CONH-PEG36-acid is a long-chain, flexible, and hydrophilic bifunctional linker designed for the cova...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction to Amino-PEG36-CONH-PEG36-acid
Amino-PEG36-CONH-PEG36-acid is a long-chain, flexible, and hydrophilic bifunctional linker designed for the covalent conjugation of biomolecules. This polyethylene (B3416737) glycol (PEG)-based linker possesses a terminal primary amine (-NH2) and a terminal carboxylic acid (-COOH), enabling the sequential and controlled linkage of two different molecular entities. The extended PEG chain, consisting of 72 ethylene (B1197577) glycol units bridged by an amide bond, imparts significant hydrophilicity to the resulting conjugate. This feature is highly advantageous in overcoming solubility challenges often encountered with hydrophobic biomolecules and small molecule drugs.
The strategic placement of an amine and a carboxylic acid at opposite ends of this long PEG spacer makes it an ideal tool in the development of complex bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). In these applications, the linker serves to connect a targeting moiety (e.g., an antibody or a small molecule ligand) to a payload (e.g., a cytotoxic drug or an E3 ligase ligand).[1][2][3][4] The length and flexibility of the Amino-PEG36-CONH-PEG36-acid linker are critical for ensuring that the conjugated molecules can adopt the optimal spatial orientation for biological activity.
Key Properties and Applications:
Enhanced Solubility: The extensive PEG chain significantly increases the aqueous solubility of hydrophobic molecules.[5]
Reduced Immunogenicity: The hydrophilic PEG chain can shield the bioconjugate from the immune system, potentially reducing its immunogenicity.
Improved Pharmacokinetics: PEGylation is a well-established strategy to increase the in vivo half-life of therapeutic molecules by increasing their hydrodynamic volume and reducing renal clearance.[2][6]
Biocompatibility: PEG is a biocompatible and non-toxic polymer widely used in pharmaceutical formulations.
Applications in ADC and PROTAC Development: This linker is particularly well-suited for the synthesis of ADCs and PROTACs, where it connects the targeting and effector components.[1][2][3][4]
Data Presentation: Impact of PEG Linkers in Bioconjugates
The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length and properties on the efficacy and stability of bioconjugates. While this data is not specific to Amino-PEG36-CONH-PEG36-acid, it provides valuable insights into the expected outcomes of using long-chain PEG linkers in your research.
Table 1: Influence of PEG Linker Length on PROTAC Efficacy
The following protocols provide detailed methodologies for the two primary conjugation strategies utilizing the Amino-PEG36-CONH-PEG36-acid linker.
Protocol 1: Amine-Reactive Conjugation via Carboxylic Acid Activation
This protocol describes the conjugation of the carboxylic acid moiety of Amino-PEG36-CONH-PEG36-acid to a biomolecule containing a primary amine (e.g., lysine (B10760008) residues on a protein).
Materials:
Amino-PEG36-CONH-PEG36-acid
Biomolecule (e.g., protein, peptide) with available primary amines
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
Biomolecule Preparation: Dissolve the biomolecule in the Reaction Buffer to a final concentration of 1-10 mg/mL.
Linker Activation:
a. Dissolve Amino-PEG36-CONH-PEG36-acid in anhydrous DMF or DMSO.
b. In a separate tube, dissolve EDC and NHS in the Activation Buffer. A 1.5 to 5-fold molar excess of EDC and NHS over the linker is recommended.
c. Add the dissolved linker to the EDC/NHS solution.
d. Incubate for 15-30 minutes at room temperature to activate the carboxylic acid group.
Conjugation Reaction:
a. Add the activated linker solution to the biomolecule solution. A 5 to 20-fold molar excess of the linker to the biomolecule is a good starting point.
b. Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
Quenching: Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by quenching the unreacted NHS-activated linker. Incubate for 15-30 minutes at room temperature.
Purification: Remove excess linker and reaction byproducts by size-exclusion chromatography (SEC) or dialysis against an appropriate buffer (e.g., PBS).
Characterization: Analyze the purified conjugate by SDS-PAGE, SEC, and mass spectrometry to determine the degree of labeling and purity.[9][10]
Protocol 2: Carboxyl-Reactive Conjugation via Amine Group
This protocol outlines the conjugation of the amine moiety of Amino-PEG36-CONH-PEG36-acid to a biomolecule containing an activated carboxylic acid (e.g., an NHS ester).
Materials:
Amino-PEG36-CONH-PEG36-acid
Biomolecule with an activated carboxylic acid (e.g., NHS ester)
Reaction Buffer: 0.1 M sodium phosphate, pH 7.2-8.5
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
Biomolecule Preparation: Dissolve the biomolecule with the activated carboxyl group in anhydrous DMF or DMSO immediately before use.
Linker Preparation: Dissolve Amino-PEG36-CONH-PEG36-acid in the Reaction Buffer.
Conjugation Reaction:
a. Add the dissolved biomolecule to the linker solution. The optimal molar ratio of the biomolecule to the linker should be determined empirically, but a 1.5 to 5-fold molar excess of the amine-containing linker is a common starting point.
b. Incubate the reaction for 1-4 hours at room temperature with gentle stirring.
Purification: Purify the conjugate from unreacted molecules and byproducts using size-exclusion chromatography or dialysis.
Characterization: Characterize the purified conjugate using appropriate analytical techniques such as UV-Vis spectroscopy, HPLC, and mass spectrometry.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the application of Amino-PEG36-CONH-PEG36-acid.
Caption: Workflow for Amine-Reactive Bioconjugation.
Application Notes and Protocols for Amino-PEG36-CONH-PEG36-acid in Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to the use of Amino-PEG36-CONH-PEG36-acid, a long-chain, flexible, and hydrophilic heterobifunctional...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Amino-PEG36-CONH-PEG36-acid, a long-chain, flexible, and hydrophilic heterobifunctional linker. This linker is particularly valuable in the development of advanced bioconjugates, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where precise control over molecular architecture and pharmacokinetic profiles is paramount.
Introduction to Amino-PEG36-CONH-PEG36-acid
Amino-PEG36-CONH-PEG36-acid is a high molecular weight polyethylene (B3416737) glycol (PEG) linker featuring a terminal primary amine (-NH₂) and a terminal carboxylic acid (-COOH) group. The extended PEG chain, comprising 72 ethylene (B1197577) glycol units interrupted by a stable amide bond, imparts significant hydrophilicity to conjugates. This property is crucial for improving the solubility and stability of hydrophobic drugs and biomolecules, reducing aggregation, and minimizing non-specific interactions in biological systems.[1][2] The long, flexible spacer arm allows for effective conjugation of two different molecules while maintaining their individual biological functions by minimizing steric hindrance.
Key Features and Benefits:
Enhanced Solubility: The extensive PEG chain dramatically increases the aqueous solubility of conjugated molecules, which is particularly beneficial for hydrophobic payloads used in ADCs and PROTACs.[3]
Improved Pharmacokinetics: PEGylation is a well-established strategy to extend the in vivo circulation half-life of therapeutics by increasing their hydrodynamic radius, thereby reducing renal clearance and shielding them from proteolytic degradation.[4][5]
Reduced Immunogenicity: The hydrophilic PEG chain can mask potential epitopes on therapeutic proteins, reducing the likelihood of an immune response.
Dual Reactivity: The terminal amine and carboxylic acid groups enable stepwise or orthogonal conjugation strategies for the synthesis of complex bioconjugates.[6]
Flexibility: The long PEG chain provides a flexible bridge between conjugated molecules, allowing them to adopt optimal conformations for target binding and biological activity.
Physicochemical and Technical Data
The following table summarizes the key physicochemical and technical properties of Amino-PEG36-CONH-PEG36-acid. This information is essential for calculating molar quantities, preparing stock solutions, and designing conjugation reactions.
Amino-PEG36-CONH-PEG36-acid is a versatile tool for a range of bioconjugation applications. Below are detailed experimental designs for its use in the synthesis of PROTACs and ADCs.
Application: Synthesis of a PROTAC for Targeted Protein Degradation
PROTACs are heterobifunctional molecules that induce the degradation of a target Protein of Interest (POI) by recruiting an E3 ubiquitin ligase.[8][9] The Amino-PEG36-CONH-PEG36-acid linker serves as the bridge connecting the POI-binding ligand and the E3 ligase-binding ligand. The length and flexibility of this linker are critical for enabling the formation of a productive ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for ubiquitination and subsequent proteasomal degradation.[8]
The synthesis of a PROTAC using this linker typically involves a two-step sequential conjugation strategy to ensure specificity and maximize yield.
Sequential conjugation workflow for PROTAC synthesis.
This protocol describes the synthesis of a PROTAC by first conjugating an amine-containing E3 ligase ligand (e.g., a derivative of pomalidomide) to the carboxylic acid terminus of the linker, followed by conjugation of a carboxylic acid-containing POI ligand to the amine terminus of the linker.
Dissolve Amino-PEG36-CONH-PEG36-acid (1.0 eq) in anhydrous DMF or DMSO.
Add NHS (1.5 eq) and EDC (1.5 eq).
Stir the reaction mixture at room temperature for 30-60 minutes to generate the NHS-activated linker.
Coupling to E3 Ligase Ligand:
Dissolve the amine-functionalized E3 ligase ligand (1.2 eq) in anhydrous DMF.
Add the solution of the E3 ligase ligand to the activated linker solution.
Stir the reaction at room temperature for 2-4 hours or overnight at 4°C.
Monitor the reaction progress by LC-MS.
Purification of Intermediate 1 (E3 Ligand-PEG-Amine):
Upon completion, purify the reaction mixture by preparative RP-HPLC to isolate the E3 Ligand-PEG-Amine intermediate.
Characterize the product by LC-MS and NMR to confirm its identity and purity.
Part B: Conjugation of POI Ligand to Intermediate 1
Activation of POI Ligand's Carboxylic Acid:
Dissolve the carboxylic acid-functionalized POI ligand (1.0 eq) in anhydrous DMF.
Add NHS (1.5 eq) and EDC (1.5 eq).
Stir at room temperature for 30-60 minutes.
Coupling to Intermediate 1:
Dissolve the purified E3 Ligand-PEG-Amine intermediate (1.2 eq) in anhydrous DMF.
Add this solution to the activated POI ligand solution.
Stir the reaction at room temperature for 2-4 hours or overnight at 4°C.
Monitor the reaction by LC-MS.
Final Purification:
Purify the final PROTAC molecule by preparative RP-HPLC.
Lyophilize the pure fractions to obtain the final product as a solid.
Characterize the final PROTAC using LC-MS and NMR.
The synthesized PROTAC hijacks the ubiquitin-proteasome system to induce degradation of the target protein. The diagram below illustrates this pathway.
The PROTAC-mediated ubiquitin-proteasome pathway.
Application: Synthesis of an Antibody-Drug Conjugate (ADC)
ADCs are targeted therapies that use a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells.[10] The linker plays a critical role in the stability and efficacy of an ADC. The hydrophilic Amino-PEG36-CONH-PEG36-acid linker can improve the pharmacokinetic profile and reduce aggregation issues often associated with hydrophobic payloads.[11][12]
This workflow describes the conjugation of a payload to an antibody via the linker. Typically, the payload is first attached to the linker, and the resulting linker-payload complex is then conjugated to the antibody.
Application Notes and Protocols for Stoichiometric Calculations in Amino-PEG36-CONH-PEG36-acid Reactions
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for the stoichiometric calculations and reaction conditions for Amino-PEG36-CONH-PEG36-acid,...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the stoichiometric calculations and reaction conditions for Amino-PEG36-CONH-PEG36-acid, a heterobifunctional PEG linker. This linker is valuable in bioconjugation, particularly for the development of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where it connects a targeting moiety to a therapeutic agent.[1][2]
Introduction
Amino-PEG36-CONH-PEG36-acid is a long-chain polyethylene (B3416737) glycol (PEG) derivative containing a terminal primary amine group and a terminal carboxylic acid group.[1][3] This structure allows for the sequential conjugation of two different molecules. The carboxylic acid can be activated to react with primary amines on a target molecule, and the terminal amine of the PEG linker can react with activated esters or other functional groups. The extensive PEG chain enhances the solubility and in vivo stability of the resulting conjugate, while potentially reducing its immunogenicity.[4][5]
The most common method for coupling the carboxylic acid end of the linker to a primary amine on a target molecule (e.g., a protein, peptide, or small molecule) is through the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[6] EDC activates the carboxyl group, which then reacts with NHS to form a more stable, amine-reactive NHS ester. This activated linker can then efficiently react with a primary amine at a physiological pH to form a stable amide bond.[6]
Data Presentation: Stoichiometric Ratios for Amine-Acid Coupling
Successful conjugation with Amino-PEG36-CONH-PEG36-acid relies on the careful control of stoichiometric ratios of the coupling reagents. The following tables provide recommended molar ratios for the activation of the PEG linker's carboxylic acid and its subsequent conjugation to an amine-containing molecule. These values serve as a starting point, and empirical optimization is recommended for each specific application.
Table 1: Recommended Molar Ratios for Carboxylic Acid Activation
Reagent
Molar Equivalents (relative to Amino-PEG36-CONH-PEG36-acid)
Notes
EDC
1.5 - 2.0 eq.
A slight excess ensures efficient activation of the carboxylic acid.
NHS or Sulfo-NHS
1.5 - 2.0 eq.
Used in equimolar amounts or slight excess to EDC to generate the NHS ester.
Table 2: Recommended Molar Ratios for Conjugation to Amine-Containing Molecules
Reactant
Molar Excess (relative to the target molecule)
Notes
Activated Amino-PEG36-CONH-PEG36-acid
5 to 20-fold
The optimal molar excess depends on the concentration and reactivity of the target molecule and needs to be determined empirically.[7]
Experimental Protocols
This section provides a detailed two-stage protocol for the conjugation of the carboxylic acid terminus of Amino-PEG36-CONH-PEG36-acid to a primary amine on a target molecule.
Stage 1: Activation of Amino-PEG36-CONH-PEG36-acid with EDC/NHS
This protocol describes the conversion of the terminal carboxylic acid of the PEG linker into an amine-reactive NHS ester. This activation step should be performed immediately before the conjugation reaction.
Materials:
Amino-PEG36-CONH-PEG36-acid
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
NHS (N-hydroxysuccinimide) or Sulfo-NHS
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0[8]
Procedure:
Equilibrate all reagents to room temperature before opening the vials to prevent moisture condensation.[8][9]
Dissolve Amino-PEG36-CONH-PEG36-acid in anhydrous DMF or DMSO to a desired concentration (e.g., 100 mg/mL).
In a separate tube, dissolve EDC (1.5-2.0 molar equivalents) and NHS or Sulfo-NHS (1.5-2.0 molar equivalents) in Activation Buffer.
Add the EDC/NHS solution to the dissolved PEG linker.
Vortex the mixture gently and allow it to react for 15-30 minutes at room temperature.[8] The resulting activated Amino-PEG36-CONH-PEG36-NHS ester is now ready for immediate use in the conjugation reaction.
Stage 2: Conjugation of Activated PEG Linker to an Amine-Containing Molecule
This protocol describes the reaction of the freshly prepared PEG-NHS ester with the primary amine of the target molecule (e.g., a protein or peptide).
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0; or Borate buffer, pH 8.0-8.5.[8][10] Note: Avoid buffers containing primary amines, such as Tris or glycine.[8]
Quenching Buffer: 1 M Tris-HCl, pH 8.5, or 1 M hydroxylamine, pH 8.5
Procedure:
Dissolve the amine-containing target molecule in the Coupling Buffer to a desired concentration.
Add the freshly prepared activated Amino-PEG36-CONH-PEG36-NHS ester solution to the target molecule solution. A 5 to 20-fold molar excess of the linker is a common starting point.[7]
Ensure the volume of the organic solvent from the PEG stock solution does not exceed 10% of the total reaction volume.
Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle stirring.
To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM. Let it stand for 15-30 minutes to hydrolyze any unreacted NHS esters.
Purify the resulting conjugate using size-exclusion chromatography (SEC) or dialysis to remove excess PEG linker and byproducts.
Visualization of Workflow and Reaction Mechanism
The following diagrams illustrate the experimental workflow and the chemical mechanism of the EDC/NHS coupling reaction.
Caption: General workflow for the conjugation of Amino-PEG-Acid to an amine-containing molecule.
Caption: Simplified mechanism of EDC/NHS mediated amide bond formation.
Technical Support Center: Conjugating Amino-PEG36-CONH-PEG36-acid
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the heterobifunctional linker, Amino-PEG36-CONH-PEG36-acid. Th...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the heterobifunctional linker, Amino-PEG36-CONH-PEG36-acid. This advanced polyethylene (B3416737) glycol (PEG) linker is designed for bioconjugation, enabling the connection of two molecular entities with a long, flexible, and hydrophilic spacer.[1][2][3]
The linker possesses two distinct reactive ends:
A primary amine (-NH₂): Reactive towards activated esters (like NHS esters), isocyanates, and other electrophiles.
A carboxylic acid (-COOH): Can be activated (e.g., using EDC/NHS) to react with primary amines.
This dual functionality allows for precise, sequential conjugation strategies.[4]
Section 1: Issues with Carboxylic Acid (-COOH) Activation & Conjugation
Q1: My conjugation yield is very low when trying to activate the carboxylic acid end. What's going wrong?
A1: Low yield in carbodiimide-mediated reactions (like with EDC and NHS) is a common issue. Several factors could be at play:
Reagent Quality: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is highly sensitive to moisture and can hydrolyze, rendering it inactive.[5] Always use freshly opened or properly stored, desiccated EDC.
Incorrect pH: The reaction is a two-step process, with each step having an optimal pH range.
Activation Step: The reaction of EDC with the carboxylic acid to form the O-acylisourea intermediate is most efficient at a slightly acidic pH of 4.5-6.0.[6][7][8]
Coupling Step: The subsequent reaction of the activated NHS ester with a primary amine on your target molecule is most efficient at a physiological to slightly basic pH of 7.2-8.0.[6][7][9][10]
Hydrolysis of NHS Ester: The amine-reactive NHS ester intermediate is susceptible to hydrolysis, which reverts it back to the original carboxylic acid. This is a competing reaction that lowers your yield. Perform the coupling step immediately after activation.[7]
Incompatible Buffers: Buffers containing primary amines (e.g., Tris, Glycine) or carboxylates will compete in the reaction.[6][9][11] Use non-amine and non-carboxylate buffers like MES for the activation step and PBS for the coupling step.[6][7]
Troubleshooting Workflow for Low Yield (Carboxylic Acid End)
Caption: Troubleshooting decision tree for low yield in EDC/NHS coupling.
Q2: How can I optimize the molar ratios of EDC and NHS for the activation step?
A2: The optimal molar ratio can depend on your specific molecules, but a common starting point is a slight molar excess of EDC and NHS relative to the carboxylic acid of the PEG linker.
Reagent
Molar Ratio (relative to PEG-Acid)
Purpose
PEG-Acid
1x
The molecule to be activated.
EDC
1.2x - 2.0x
Activates the carboxylic acid to form the O-acylisourea intermediate.[6][7]
NHS/Sulfo-NHS
1.2x - 2.0x
Converts the unstable intermediate to a more stable, amine-reactive NHS ester.[6][7]
Target Molecule
1x - 1.5x
The amine-containing molecule for conjugation.
Table 1: Recommended Starting Molar Ratios for EDC/NHS Activation.
Section 2: Issues with Primary Amine (-NH₂) Conjugation
Q3: I'm reacting the amine end of the PEG linker with an NHS-ester modified protein, but the reaction efficiency is poor. What should I check?
A3: Several factors can affect the efficiency of this reaction:
pH of Reaction Buffer: The reaction between an NHS ester and a primary amine is highly pH-dependent. The ideal range is pH 7.2-9.0.[12][13] Below pH 7.0, the reaction rate slows considerably as the amine is protonated.
Buffer Competition: As with the other reaction, ensure your buffer does not contain extraneous primary amines (e.g., Tris).[9][11]
Hydrolysis of NHS Ester: The NHS ester on your protein is also prone to hydrolysis. Ensure the protein was activated immediately before introducing the Amino-PEG linker.[11]
Steric Hindrance: The very long PEG36 chains can create significant steric hindrance, which may impede the reactive ends from easily accessing the target functional groups on a large biomolecule.[14][15][16] Consider increasing the reaction time or using a slight molar excess of the PEG linker to overcome this.
Section 3: General Issues (Aggregation, Purification, and Characterization)
Q4: My protein-PEG conjugate is aggregating during or after the reaction. How can I prevent this?
A4: Aggregation is a significant challenge in bioconjugation, especially with large, flexible linkers.
High Degree of PEGylation: Excessive crosslinking or modification can lead to the formation of large, insoluble complexes.[17] Reduce the molar excess of the PEG linker in your reaction.
Solvent Effects: Many PEG reagents are first dissolved in an organic solvent like DMSO or DMF.[6][11][18] Ensure the final concentration of the organic solvent in the aqueous reaction buffer is low (typically <10%) to avoid denaturing your protein.[17]
Suboptimal Buffer Conditions: The pH or ionic strength of your buffer may not be optimal for your protein's stability once it has been PEGylated. You may need to screen different buffer conditions.
Reaction Temperature: Perform reactions and purification steps at low temperatures (e.g., 4°C) to minimize aggregation.[19]
Q5: What is the best way to purify my final conjugate and remove unreacted PEG linker?
A5: Due to the large size of the Amino-PEG36-CONH-PEG36-acid linker, separating it from a large biomolecule like an antibody can be challenging.
Size Exclusion Chromatography (SEC): This is one of the most effective methods. SEC separates molecules based on their hydrodynamic radius, which increases significantly upon PEGylation.[] It is very efficient at removing smaller unreacted reagents and byproducts.[]
Ion Exchange Chromatography (IEX): PEGylation shields the surface charges of a protein, altering its isoelectric point.[21] This change in charge can be exploited to separate the native protein, mono-PEGylated species, and multi-PEGylated species.[21][22]
Ultrafiltration/Diafiltration: Using a membrane with an appropriate molecular weight cutoff (MWCO) can be effective for removing smaller impurities, though it may be less efficient at separating unreacted PEG linker from the conjugate if the size difference is not substantial.[21]
Purification Method
Principle
Best For
Potential Issues
Size Exclusion (SEC)
Separation by hydrodynamic size
Removing unreacted small molecules, separating native protein from PEGylated forms.[]
Resolution may be insufficient to separate multi-PEGylated species from each other.[21]
Ion Exchange (IEX)
Separation by surface charge
Separating species with different degrees of PEGylation (e.g., mono- vs. di-PEGylated).[21][22]
Becomes less effective as the degree of PEGylation increases and shields more charge.[21]
Dialysis / TFF
Separation by MWCO
Buffer exchange and removal of small reagents.
May be inefficient for removing large, unreacted PEG linkers.[7][19]
Table 2: Comparison of Common Purification Techniques.
Q6: How can I confirm that my conjugation was successful?
A6: A combination of analytical techniques is often necessary for a complete characterization of the conjugate.[23]
SDS-PAGE: Successful PEGylation will result in a significant increase in the apparent molecular weight of a protein, seen as a band shift to a higher position on the gel.
HPLC: Techniques like Size Exclusion (SEC-HPLC) or Reversed Phase (RP-HPLC) can be used to separate and quantify the unreacted protein, the final conjugate, and any impurities.[12][23]
Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can provide an accurate molecular weight of the final conjugate, confirming the number of PEG linkers attached to your molecule.[23][24]
Experimental Protocols
Protocol 1: Two-Step Activation and Conjugation of the Carboxylic Acid Terminus
This protocol is designed to conjugate the -COOH end of the PEG linker to a primary amine on a target protein.
Caption: Workflow for the two-step EDC/NHS conjugation reaction.
Materials:
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.[9][25]
Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Hydroxylamine, pH 8.5.[6][9][25]
Procedure:
Equilibrate all reagents to room temperature before use.[6][9][25]
Activation: Dissolve the Amino-PEG36-CONH-PEG36-acid in Activation Buffer. Add EDC and NHS (or Sulfo-NHS) to the desired molar excess (e.g., 1.5x each).[4] Incubate for 15-30 minutes at room temperature.[4][6][9][25]
Conjugation: Immediately add the activated PEG solution to your amine-containing target molecule, which has been prepared in Coupling Buffer.[6][7][9][25]
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.[4][6][9][25]
Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 10-50 mM. Incubate for an additional 15-30 minutes.[4][6][9][25][26]
Proceed to purification to remove unreacted linker and quenching reagents.[4]
Protocol 2: Conjugation of the Amine Terminus to an NHS-Ester
This protocol is for reacting the -NH₂ end of the PEG linker with a pre-activated molecule (e.g., an NHS-ester modified protein).
Materials:
Reaction Buffer: Amine-free buffer such as PBS, pH 7.2-8.0.[11][18]
Procedure:
Dissolve the Amino-PEG36-CONH-PEG36-acid linker in a small amount of organic solvent (e.g., DMSO) before diluting it into the Reaction Buffer.
Dissolve the NHS-ester activated molecule in the Reaction Buffer.
Add the desired molar excess of the PEG-linker solution to the activated molecule solution. A 10- to 20-fold molar excess is a common starting point.[11][13]
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[11][13]
The reaction does not typically require quenching, but unreacted linker must be removed via purification (e.g., dialysis, desalting column, or SEC).[11][13]
How to improve the yield of Amino-PEG36-CONH-PEG36-acid conjugation
Welcome to the technical support center for Amino-PEG36-CONH-PEG36-acid conjugation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their conjugatio...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for Amino-PEG36-CONH-PEG36-acid conjugation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is Amino-PEG36-CONH-PEG36-acid and what are its reactive groups?
Amino-PEG36-CONH-PEG36-acid is a bifunctional, monodisperse polyethylene (B3416737) glycol (PEG) linker. It possesses two terminal functional groups: a primary amine (-NH2) and a carboxylic acid (-COOH), separated by two 36-unit PEG chains linked by an amide bond. The hydrophilic PEG backbone enhances the solubility of the resulting conjugate in aqueous media.[1][2][3] The amine group can react with activated esters (like NHS esters) and carboxylic acids, while the carboxylic acid can be activated to react with primary amines.[1][2]
Q2: What is the primary application of this bifunctional linker?
This type of linker is commonly used in the synthesis of complex bioconjugates, such as Proteolysis Targeting Chimeras (PROTACs), where it connects a target protein-binding ligand to an E3 ligase-binding ligand.[3] It is also valuable in creating antibody-drug conjugates (ADCs) and other targeted therapeutics where precise spacing and hydrophilicity are required.
Q3: What are the most common reasons for low conjugation yield?
Low yield in conjugation reactions involving this linker can often be attributed to several factors:
Suboptimal Reaction pH: The pH of the reaction buffer is critical for the efficiency of the coupling chemistry.[4][5]
Hydrolysis of Activated Esters: Activated intermediates, such as NHS esters, are susceptible to hydrolysis, which renders them unreactive.[6][7]
Steric Hindrance: The accessibility of the reactive groups on your molecule of interest can limit the conjugation efficiency.
Presence of Competing Nucleophiles: Buffers containing primary amines (e.g., Tris or glycine) will compete with the desired reaction.[6][8]
Inadequate Reagent Purity or Storage: Moisture can deactivate coupling reagents like EDC and NHS esters.[6][7]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the conjugation of Amino-PEG36-CONH-PEG36-acid.
Problem
Possible Cause
Recommended Solution
Low or No Conjugation Yield
1. Inactive Coupling Reagents: EDC, NHS, or other activators may have degraded due to moisture.[7] 2. Incorrect Buffer pH: The pH for activating the carboxylic acid or for the amine coupling is not optimal.[4][7] 3. Hydrolysis of Activated Carboxylic Acid: The activated ester intermediate is not used immediately and hydrolyzes.[6][7] 4. Competing Amines in Buffer: Use of buffers like Tris or glycine.[6][8]
1. Use fresh, anhydrous reagents. Allow them to warm to room temperature before opening to prevent condensation.[7] 2. For EDC/NHS chemistry, ensure the activation of the carboxylic acid is performed at a pH of 4.5-6.0, and the subsequent coupling to an amine is at pH 7.2-8.0.[7][9] 3. Perform the conjugation step immediately after the activation of the carboxylic acid.[7] 4. Use amine-free buffers such as PBS, MES, or HEPES.[6][10]
Formation of Multiple Products or Polydispersity
1. High Molar Ratio of Linker: Using a large excess of the PEG linker can lead to multiple conjugations on a single molecule if it has multiple reactive sites.[8] 2. Multiple Reactive Sites on the Target Molecule: Your protein or molecule may have several accessible amines or carboxyl groups with similar reactivity.
1. Systematically decrease the molar ratio of the activated PEG linker to your target molecule.[8] 2. If targeting a specific amine, consider adjusting the pH to favor N-terminal modification over lysine (B10760008) residues (a lower pH can sometimes increase N-terminal selectivity).
Precipitation or Aggregation of the Conjugate
1. High Degree of PEGylation: Excessive PEGylation can sometimes lead to insolubility, depending on the nature of the conjugated molecule.[7] 2. Unfavorable Buffer Conditions: The pH or ionic strength of the buffer may not be optimal for the stability of your molecule during the reaction.
1. Reduce the molar excess of the activated PEG linker.[7] 2. Screen different buffer conditions to maintain the stability of your molecule. Perform the reaction at a lower temperature (e.g., 4°C).[8]
Difficulty in Purifying the Final Conjugate
1. Inappropriate Purification Method: The chosen chromatography or filtration method may not be suitable for separating the conjugate from unreacted starting materials. 2. Similar Physicochemical Properties: The unreacted starting materials and the final product may have very similar sizes or charges.
1. For separating PEGylated products from unreacted protein/peptide, size exclusion chromatography (SEC) and ion-exchange chromatography (IEX) are often effective.[11][][13] Dialysis or ultrafiltration can be used to remove smaller unreacted linkers.[14] 2. Optimize the purification method. For IEX, adjusting the pH and salt gradient can improve separation.[] For SEC, ensure the column has the appropriate fractionation range.
Experimental Protocols
Protocol 1: EDC/NHS-Mediated Conjugation of the Carboxylic Acid Terminus
This protocol describes the activation of the carboxylic acid end of Amino-PEG36-CONH-PEG36-acid and its subsequent conjugation to a primary amine-containing molecule (Molecule-NH2).
Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-8.0
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
Reagent Preparation:
Allow all reagents to warm to room temperature before opening.
Prepare a 10 mg/mL stock solution of EDC in anhydrous DMSO or Activation Buffer immediately before use.[7]
Prepare a 10 mg/mL stock solution of NHS or Sulfo-NHS in anhydrous DMSO or Activation Buffer.
Dissolve Amino-PEG36-CONH-PEG36-acid in Activation Buffer.
Dissolve Molecule-NH2 in Coupling Buffer.
Activation of Carboxylic Acid:
In a reaction tube, combine the Amino-PEG36-CONH-PEG36-acid solution with EDC and NHS. Refer to the table below for recommended starting molar ratios.
Incubate for 15-30 minutes at room temperature to activate the carboxylic acid group.[15]
Conjugation Reaction:
Immediately add the activated PEG linker solution to the Molecule-NH2 solution.
The pH of the final reaction mixture should be between 7.2 and 8.0.
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.[15]
Quenching the Reaction:
Add the Quenching Solution to a final concentration of 10-50 mM to quench any unreacted NHS-activated PEG linker.[15]
Incubate for 15-30 minutes at room temperature.[15]
Purification:
Purify the conjugate using an appropriate method such as size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or dialysis to remove unreacted reagents and byproducts.[11][][13]
Recommended Starting Molar Ratios for Activation and Conjugation:
Protocol 2: Conjugation of the Amine Terminus to an NHS-Activated Molecule
This protocol describes the reaction of the primary amine end of Amino-PEG36-CONH-PEG36-acid with a pre-activated NHS ester of another molecule (Molecule-COOH).
Materials:
Amino-PEG36-CONH-PEG36-acid
Molecule-COOH activated as an NHS ester
Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-7.5
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
Reagent Preparation:
Dissolve the NHS-activated Molecule-COOH in a minimal amount of anhydrous DMF or DMSO.
Dissolve Amino-PEG36-CONH-PEG36-acid in Coupling Buffer.
Conjugation Reaction:
Add the dissolved NHS-activated molecule to the Amino-PEG36-CONH-PEG36-acid solution. A 5-20 fold molar excess of the NHS-activated molecule is a common starting point.[15]
Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume.
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.[15]
Quenching the Reaction:
Add the Quenching Solution to stop the reaction by consuming any unreacted NHS esters.
Purification:
Purify the final conjugate using an appropriate method such as SEC, IEX, or dialysis.[11][][13]
Visualizing the Workflow and Logic
EDC/NHS Conjugation Workflow
Caption: Workflow for EDC/NHS-mediated conjugation of the carboxylic acid terminus.
Troubleshooting Logic Flow
Caption: A logical flow for troubleshooting low conjugation yield.
Technical Support Center: Troubleshooting Incomplete PEGylation Reactions
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address common challenges encountered during protein...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address common challenges encountered during protein PEGylation.
Frequently Asked questions (FAQs)
Reaction & Reagent Issues
Q1: My PEGylation reaction has a low yield. What are the primary causes?
A1: Low PEGylation yield can stem from several factors:
Suboptimal Reaction Conditions: Incorrect pH, temperature, or molar ratio of PEG to protein can significantly hinder the reaction. Each PEGylation chemistry has an optimal pH range for efficient conjugation.[1][2][3]
Inactive PEG Reagent: The activated functional group on the PEG reagent can be susceptible to hydrolysis, rendering it inactive. This is particularly true for NHS esters at higher pH.[2] Improper storage and handling of PEG reagents can also lead to degradation.[4]
Steric Hindrance: The target functional group on the protein may be located in a sterically hindered region, preventing the bulky PEG molecule from accessing it.[5]
Protein Aggregation: The protein may aggregate under the reaction conditions, reducing the availability of sites for PEGylation.[6][7][8]
Presence of Competing Nucleophiles: Buffer components or other molecules with functional groups similar to the target (e.g., Tris buffer with primary amines in an NHS-ester reaction) can compete for the PEG reagent.[9]
Q2: How do I choose the optimal pH for my PEGylation reaction?
A2: The optimal pH is dictated by the specific PEGylation chemistry you are using. The goal is to have a pH where the target amino acid residue is sufficiently nucleophilic and the activated PEG reagent is stable.
Amine-reactive PEGs (e.g., NHS esters): These reactions typically work best at a pH of 7.0-9.0.[10][11][12] A common starting point is pH 7.4, but optimization is often necessary. At higher pH, the reaction is faster, but the hydrolysis of the NHS ester is also accelerated.[2] For N-terminal specific PEGylation using PEG-aldehyde, a lower pH of around 5.0-6.5 can be used to target the lower pKa of the alpha-amino group.[5]
Thiol-reactive PEGs (e.g., Maleimides): These reactions are most efficient and specific at a pH range of 6.5-7.5 to form a stable thioether bond.[11] Above pH 7.5, maleimides can react with amines, and the maleimide (B117702) group is more susceptible to hydrolysis.
Q3: What is the recommended molar ratio of PEG reagent to protein?
A3: The optimal molar ratio is protein-dependent and should be determined empirically. A higher molar excess of the PEG reagent can drive the reaction towards a higher degree of PEGylation but also increases the risk of multi-PEGylation and protein aggregation.[6][13]
For mono-PEGylation: Start with a lower molar ratio, for example, 1:1 to 5:1 of PEG to the target functional group on the protein.[6]
For multi-PEGylation or if the reaction is sluggish: A higher molar excess, such as 10:1 to 50:1, may be necessary.[6][9][14]
It is highly recommended to perform small-scale screening experiments with varying molar ratios to find the optimal condition for your specific protein and desired product.[6]
Q4: How can I prevent my PEG reagent from becoming inactive?
A4: Proper storage and handling are crucial for maintaining the activity of your PEG reagent.
Storage: Store activated PEGs, especially moisture-sensitive ones like NHS esters, at low temperatures (≤ -15°C) under a dry, inert atmosphere (e.g., nitrogen or argon) and protected from light.[4]
Handling: When taking the reagent out of storage, allow the container to slowly warm to room temperature before opening to prevent condensation. After use, backfill the container with an inert gas before resealing.[4] For sensitive reagents, consider aliquoting into smaller, single-use portions.[4]
Reaction Setup: Prepare solutions of activated PEG immediately before use. Avoid aqueous storage of maleimide reagents.[9]
Protein & Product Issues
Q5: My protein is aggregating during the PEGylation reaction. How can I prevent this?
A5: Protein aggregation during PEGylation can be caused by several factors, including intermolecular cross-linking, high protein concentration, and suboptimal reaction conditions.[6]
Optimize Reaction Conditions: Systematically screen for the optimal protein concentration, PEG:protein molar ratio, pH, and temperature.[6][13]
Use Monofunctional PEG: If you are using a bifunctional PEG reagent, you may be getting intermolecular cross-linking. Switch to a monofunctional PEG to avoid this.[6]
Stepwise Addition of PEG: Add the activated PEG reagent in smaller portions over time to maintain a lower instantaneous concentration.[6]
Use Stabilizing Excipients: Additives like sugars (e.g., sucrose, trehalose), amino acids (e.g., arginine, glycine), or non-ionic surfactants can help stabilize the protein and prevent aggregation.[6]
Q6: I see multiple bands on my SDS-PAGE gel after the reaction. What do they represent?
A6: An SDS-PAGE gel of a PEGylation reaction mixture will typically show several bands:
Unmodified Protein: A band at the original molecular weight of your protein.
Mono-PEGylated Protein: A band at a higher apparent molecular weight. The shift in mobility is often greater than the actual molecular weight of the attached PEG due to the hydrodynamic properties of the PEG chain.[15][16]
Multi-PEGylated Protein: One or more bands at even higher apparent molecular weights, representing the protein with two or more PEG chains attached.
Aggregates: High molecular weight species that may not enter the resolving gel.
The presence of smeared or broadened bands can sometimes be due to the interaction between PEG and SDS.[17]
Q7: How do I stop the PEGylation reaction?
A7: The reaction should be stopped by adding a "quenching" reagent that will react with any remaining active PEG.[18]
For NHS-ester reactions: Add a reagent with a primary amine, such as Tris buffer, glycine, or hydroxylamine, to a final concentration of 10-50 mM.[1][18]
For maleimide reactions: Add a small molecule thiol, such as cysteine or β-mercaptoethanol, to quench any unreacted maleimide groups.[9]
Data Presentation
Table 1: Recommended Reaction Conditions for Common PEGylation Chemistries
Vertical gel electrophoresis apparatus and power supply
Heat block or water bath
Procedure:
Sample Preparation:
In separate microcentrifuge tubes, mix a small aliquot of your PEGylation reaction, the unmodified protein standard, and the protein molecular weight marker with an equal volume of 2X Laemmli sample buffer.
Heat the mixtures at 95°C for 5 minutes to denature the proteins.[12]
Briefly centrifuge the tubes to collect the contents.
Gel Electrophoresis:
Assemble the electrophoresis apparatus with the polyacrylamide gel.
Fill the inner and outer chambers with 1X Tris-Glycine-SDS running buffer.
Carefully load your prepared samples and the molecular weight marker into the wells of the gel.
Connect the apparatus to the power supply and run the gel at a constant voltage (e.g., 150 V) until the dye front reaches the bottom of the gel.[20]
Staining and Destaining:
Carefully remove the gel from the apparatus.
Incubate the gel in Coomassie Brilliant Blue staining solution for at least 1 hour with gentle agitation.
Remove the staining solution and add the destain solution. Change the destain solution several times until the protein bands are clearly visible against a clear background.
Analysis:
Visualize the gel and compare the bands in the PEGylation reaction lane to the unmodified protein standard and the molecular weight marker. The appearance of higher molecular weight bands in the reaction lane indicates successful PEGylation.
Protocol 2: RP-HPLC Analysis of PEGylation Reactions
This protocol provides a general method for separating and quantifying the components of a PEGylation reaction mixture using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Materials:
Quenched PEGylation reaction mixture
Unmodified protein standard
HPLC system with a UV detector
C4 or C18 reversed-phase column suitable for protein separation
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
Equilibrate the HPLC system and the column with a low percentage of Mobile Phase B (e.g., 5%) until a stable baseline is achieved.
Sample Preparation:
Filter the quenched PEGylation reaction mixture and the unmodified protein standard through a 0.22 µm syringe filter.
Injection and Elution:
Inject the filtered sample onto the column.
Elute the components using a linear gradient of Mobile Phase B. A typical gradient might be from 5% to 95% B over 30-60 minutes, but this needs to be optimized for your specific protein.
Monitor the elution profile at 220 nm and 280 nm.
Analysis:
Analyze the chromatogram. The unmodified protein will have a characteristic retention time. PEGylated proteins, being more hydrophobic due to the PEG chain, will typically elute later than the unmodified protein. The degree of PEGylation can influence the retention time, with more highly PEGylated species often eluting later. By comparing the peak areas, you can estimate the relative amounts of unmodified and PEGylated protein.
Protocol 3: MALDI-TOF MS Analysis of PEGylated Proteins
This protocol provides a general method for determining the molecular weight of PEGylated proteins using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS).
Materials:
Purified PEGylated protein sample
Unmodified protein standard
MALDI-TOF mass spectrometer
MALDI target plate
Matrix solution (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid in a solution of acetonitrile and 0.1% TFA in water)[21][22]
Prepare your purified PEGylated protein and unmodified protein standard at a concentration of approximately 0.1 mg/mL in a suitable solvent (e.g., 30% acetonitrile in water with 0.1% TFA).
Sample Spotting (Dried Droplet Method):
Pipette 0.5-1 µL of the matrix solution onto the MALDI target plate and let it air dry.
Mix your protein sample with the matrix solution in a 1:1 ratio.
Pipette 0.5-1 µL of this mixture onto the dried matrix spot.
Allow the spot to air dry completely, allowing for co-crystallization of the sample and matrix.
Data Acquisition:
Insert the target plate into the MALDI-TOF mass spectrometer.
Acquire the mass spectrum in linear mode, as this is generally better for high molecular weight proteins.
Analysis:
Analyze the resulting spectrum. You should see a peak corresponding to the unmodified protein and a series of peaks at higher masses for the PEGylated species. The mass difference between the peaks will correspond to the mass of the attached PEG polymer, confirming successful PEGylation and allowing for the determination of the degree of PEGylation.
Visualizations
A high-level troubleshooting workflow for incomplete PEGylation reactions.
A simplified schematic of a typical PEGylation reaction.
Workflow for the analytical characterization of PEGylation reactions.
Technical Support Center: Optimizing Amino-PEG36-CONH-PEG36-acid Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the coupling of Amino-PEG3...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the coupling of Amino-PEG36-CONH-PEG36-acid.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for coupling Amino-PEG36-CONH-PEG36-acid?
A1: The coupling reaction is a two-step process, and each step has its own optimal pH. A two-step protocol with different pH values for each stage is highly recommended for maximal efficiency.[1]
Step 1: Activation of the Carboxylic Acid: This step, involving the reaction of the carboxylic acid end of the PEG molecule with EDC and NHS (or Sulfo-NHS), is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0 .[2][3][4][5] MES buffer is a commonly recommended buffer for this activation step.[1][3][4]
Step 2: Coupling to the Amine: The subsequent reaction of the newly formed NHS-ester with the primary amine of another PEG molecule is most efficient at a neutral to slightly basic pH, generally in the range of pH 7.2 to 8.5 .[1][2][6] This is because the primary amine needs to be in its unprotonated form to act as an effective nucleophile.[1]
Q2: Why is a two-step protocol with a pH change recommended?
A2: A two-step protocol allows for the optimization of both critical stages of the reaction independently. The initial acidic pH maximizes the formation of the amine-reactive NHS-ester, while the subsequent shift to a more alkaline pH facilitates the efficient reaction of this ester with the target amine.[1] This approach helps to prevent side reactions and generally leads to higher conjugation yields.[1]
Q3: What are the consequences of using a suboptimal pH?
A3: Using a suboptimal pH can lead to several issues:
Low Yield: If the activation pH is too high, the EDC will be less effective. If the coupling pH is too low, the amine will be protonated and less nucleophilic.
Hydrolysis of NHS-ester: The NHS-ester intermediate is susceptible to hydrolysis, a reaction that regenerates the original carboxylic acid. The rate of hydrolysis increases significantly with increasing pH.[1][2] This makes the NHS-ester less stable at the higher pH values required for amine coupling, creating a trade-off that needs to be managed.[1]
Side Reactions: Suboptimal pH can promote the formation of undesired byproducts.
Q4: Which buffers should I use for the activation and coupling steps?
A4: The choice of buffer is critical to avoid interference with the reaction.
Activation Step (pH 4.5-6.0): A non-amine, non-carboxylate buffer is essential. 0.1 M MES buffer is the most common and highly recommended choice.[1]
Coupling Step (pH 7.2-8.5): Amine-free buffers such as Phosphate-Buffered Saline (PBS) , borate (B1201080) buffer, or carbonate-bicarbonate buffer are suitable.[1][6][7]
Buffers to Avoid: Buffers containing primary amines (e.g., Tris, Glycine) or carboxylates (e.g., Acetate) must be avoided as they will compete with the intended reaction and significantly reduce conjugation efficiency.[1][2]
Troubleshooting Guide
Problem
Possible Cause(s)
Suggested Solution(s)
Low or No Conjugation
Incorrect pH for activation or conjugation.
Ensure the activation buffer is between pH 4.5-6.0 and the coupling buffer is between pH 7.2-8.0.[2]
Hydrolysis of the NHS-ester.
Perform the conjugation step immediately after the activation step.[2] Minimize the time the reaction is at a high pH.
Presence of primary amines in the buffer (e.g., Tris).
Use amine-free buffers such as PBS or MES for the reaction.[2]
Inactive EDC or NHS due to moisture.
Use fresh, anhydrous reagents. Allow reagents to warm to room temperature before opening to prevent condensation.[2]
Precipitation of Product during Reaction
High degree of PEGylation leading to insolubility.
Optimize the molar ratio of the PEG linker to the substrate. A 10-20 fold molar excess of the linker is a good starting point.[2]
Formation of Undesired Byproducts
Side reactions due to suboptimal pH.
Strictly follow the recommended two-step pH protocol.
Self-polymerization of molecules with both carboxyl and amine groups.
The two-step protocol with distinct pH for activation and coupling helps to minimize this.[1]
Experimental Protocols
Two-Step EDC/NHS Coupling of Amino-PEG36-CONH-PEG36-acid
This protocol is a general guideline and may require optimization for specific applications.
Materials:
Amino-PEG36-CONH-PEG36-acid
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
Step 1: Activation of Carboxylic Acid (pH 5.0-6.0)
Dissolve the Amino-PEG36-CONH-PEG36-acid with the terminal carboxylic acid in the Activation Buffer.
Immediately before use, prepare stock solutions of EDC and NHS in the Activation Buffer. EDC solutions are not stable and must be used promptly.[1]
Add the EDC solution to the PEG-acid solution, followed by the NHS solution. A typical molar ratio is a 2-10 fold excess of EDC and a 2-5 fold excess of NHS over the carboxylic acid.[2]
Allow the reaction to proceed for 15-60 minutes at room temperature.
Step 2: Coupling to Amine (pH 7.2-7.5)
Adjust the pH of the reaction mixture to 7.2-7.5 by adding the Coupling Buffer.[5][6]
Immediately add the Amino-PEG36-CONH-PEG36-acid with the terminal amine to the activated PEG solution.
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by techniques like LC-MS or TLC.[8]
Step 3: Quenching (Optional)
To quench the reaction, add hydroxylamine or another amine-containing buffer.[5][8] This will hydrolyze any unreacted NHS-esters.
Step 4: Purification
Purify the final conjugate using appropriate methods such as dialysis, size exclusion chromatography, or HPLC.
Visualizations
Caption: Experimental workflow for the two-step coupling of Amino-PEG-Acid.
Caption: Logical relationship of pH optimization for the coupling reaction.
Technical Support Center: Purifying Amino-PEG36-CONH-PEG36-acid Conjugates
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the purification of Amino-PEG36-CONH-...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the purification of Amino-PEG36-CONH-PEG36-acid conjugates.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of Amino-PEG36-CONH-PEG36-acid conjugates.
Problem
Possible Cause(s)
Suggested Solution(s)
Low Yield After Purification
Product Precipitation: The conjugate may have poor solubility in the purification buffers.
- Adjust the pH of the buffers to enhance solubility. - Add organic modifiers (e.g., acetonitrile, isopropanol) to the buffers. - Perform purification at a different temperature.
Adsorption to Surfaces: The conjugate may be sticking to tubing, vials, or the chromatography resin.
- Use low-binding labware. - Add a small amount of a non-ionic surfactant (e.g., Tween-20) to the buffers.
Product Degradation: The amide bond or the PEG chain may be susceptible to cleavage under harsh pH conditions.
- Use buffers with a neutral or slightly acidic pH. - Minimize the time the conjugate is exposed to extreme pH.
Broad or Tailing Peaks in HPLC
Secondary Interactions: The amino or carboxyl groups may be interacting with the stationary phase.
- Add an ion-pairing agent (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase.[1] - Adjust the salt concentration of the mobile phase.
Column Overload: Too much sample has been injected onto the column.
- Reduce the amount of sample injected. - Use a column with a larger diameter or higher capacity.
Poor Sample Solubility: The sample is not fully dissolved in the injection solvent.
- Ensure the sample is completely dissolved before injection. - Use a stronger solvent for sample preparation, ensuring it is compatible with the mobile phase.
Presence of Impurities in Final Product
Incomplete Reaction: The conjugation reaction did not go to completion.
- Optimize reaction conditions (e.g., reaction time, temperature, stoichiometry of reactants).
Co-elution of Impurities: An impurity has a similar retention time to the desired product.
- Optimize the chromatography gradient to improve resolution.[1] - Try a different chromatography mode (e.g., ion-exchange or size-exclusion chromatography).[2][]
Contaminants from Starting Materials: The initial PEG reagents may contain impurities.[4][5][6][7]
- Use high-purity starting materials. - Characterize starting materials before use.
Difficulty in Removing Unreacted PEG Reagents
Similar Properties: The unreacted PEG starting materials have similar solubility and chromatographic behavior to the product.
- Employ orthogonal purification methods. For example, follow up a reversed-phase separation with an ion-exchange step to separate based on charge.[]
Aggregation: The PEGylated molecules may be forming aggregates.
- Add denaturants (e.g., urea, guanidine (B92328) HCl) or organic solvents to the purification buffers to disrupt aggregates.
Frequently Asked Questions (FAQs)
Q1: What is the best initial method for purifying my Amino-PEG36-CONH-PEG36-acid conjugate?
A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) is often the method of choice for the initial purification of these types of conjugates.[1] It separates molecules based on hydrophobicity and can effectively remove many common impurities. For larger-scale purifications or for conjugates attached to large biomolecules, size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) may be more appropriate.[2][]
Q2: How can I confirm the identity and purity of my purified conjugate?
A2: A multi-faceted analytical approach is recommended.[1]
LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight of the conjugate and identify impurities.[1][8]
NMR (Nuclear Magnetic Resonance) Spectroscopy: To provide detailed structural information and confirm the connectivity of the atoms.[1]
RP-HPLC with UV detection: To assess purity by quantifying the area of the product peak relative to impurity peaks.[1]
Q3: I see multiple peaks in my LC-MS analysis of the purified product. What could they be?
A3: Multiple peaks could be due to several factors:
Polydispersity of PEG: The PEG36 starting material is a mixture of polymers with a distribution of molecular weights, leading to a series of peaks in the mass spectrum.[9][10]
In-source Fragmentation: The molecule may be fragmenting in the mass spectrometer's ion source.
Positional Isomers: If the conjugate is part of a larger molecule, PEGylation may have occurred at different sites.[]
Presence of Impurities: Despite purification, some impurities may remain.
Q4: Are there any specific safety concerns when working with PEG reagents?
A4: While PEG itself is generally considered to have low toxicity, the manufacturing process can result in contamination with harmful impurities such as ethylene (B1197577) oxide and 1,4-dioxane, which are potential carcinogens.[4][5][7] It is important to source high-purity PEG reagents and handle them with appropriate laboratory safety practices.
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Purification
This protocol provides a general method for the purification of Amino-PEG36-CONH-PEG36-acid conjugates. Optimization will be required based on the specific properties of the conjugate.
1. Materials and Reagents:
Crude Amino-PEG36-CONH-PEG36-acid conjugate
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water[1]
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile[1]
C18 RP-HPLC column
HPLC system with a UV detector
2. Sample Preparation:
Dissolve the crude conjugate in a minimal amount of Mobile Phase A or a solvent mixture that ensures complete dissolution.
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
3. HPLC Method:
Flow Rate: 1.0 mL/min (for a standard analytical column, adjust for preparative columns)
Detection Wavelength: 214 nm or 280 nm (if the conjugate contains an aromatic moiety)[1]
Gradient:
0-5 min: 5% B
5-35 min: Linear gradient from 5% to 95% B
35-40 min: 95% B
40-45 min: Linear gradient from 95% to 5% B
45-50 min: 5% B (re-equilibration)
4. Fraction Collection and Analysis:
Collect fractions corresponding to the main product peak.
Analyze the purity of the collected fractions by analytical RP-HPLC and LC-MS.
Pool the pure fractions and lyophilize or evaporate the solvent to obtain the purified product.
Quantitative Data Summary
The following table provides a comparison of common analytical techniques for the characterization of PEG conjugates.
Technical Support Center: Purity Assessment of Amino-PEG36-CONH-PEG36-acid
Welcome to the technical support center for the analysis of bifunctional PEG linkers. This guide provides detailed answers, protocols, and troubleshooting advice for researchers, scientists, and drug development professi...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the analysis of bifunctional PEG linkers. This guide provides detailed answers, protocols, and troubleshooting advice for researchers, scientists, and drug development professionals working with Amino-PEG36-CONH-PEG36-acid conjugates.
Frequently Asked Questions (FAQs)
Q1: What is an Amino-PEG36-CONH-PEG36-acid conjugate and why is its purity crucial?
An Amino-PEG36-CONH-PEG36-acid is a discrete polyethylene (B3416737) glycol (dPEG®) linker, meaning it is a single molecular weight compound, not a mixture of different chain lengths.[1] It possesses two distinct functional groups: a primary amine (-NH2) at one end and a carboxylic acid (-COOH) at the other, connected by a stable amide bond (-CONH-) in the middle of a 72-unit ethylene (B1197577) glycol chain.
Its purity is critical for several reasons:
Stoichiometric Control: High purity ensures precise control over conjugation reactions, which is vital in the synthesis of complex biomolecules like Antibody-Drug Conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs).[2]
Reproducibility: Using a pure, monodisperse linker leads to homogenous final products, ensuring batch-to-batch consistency in manufacturing and experimental results.[3]
Biological Performance: The pharmacokinetic and pharmacodynamic properties of the final conjugate can be significantly altered by impurities or variations in linker length.[4]
Q2: What are the primary analytical methods for assessing the purity of this conjugate?
The three core techniques for a comprehensive purity analysis are:
Mass Spectrometry (MS): To confirm the molecular weight and monodispersity.
High-Performance Liquid Chromatography (HPLC): To determine the percentage purity by separating the main compound from any impurities.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: To confirm the chemical structure, including the presence of terminal functional groups and the PEG backbone.[3]
Q3: What are the potential impurities I might encounter?
Potential impurities can arise from the synthesis process and may include:
Incomplete synthesis products: Such as the starting materials (e.g., Amino-PEG36-acid).
PEG diol: A conjugate where one or both functional ends have been replaced by a hydroxyl group (-OH).
Side-reaction products: Molecules formed from unintended reactions during synthesis.
Process-related contaminants: Trace amounts of substances like ethylene oxide or 1,4-dioxane (B91453) may be present, though this is a greater concern for lower-grade, polydisperse PEGs.[5][6]
Q4: How should I store the Amino-PEG36-CONH-PEG36-acid conjugate?
To maintain its integrity and purity, the conjugate should be stored at -20°C.[7] Before use, allow the vial to warm to room temperature before opening to prevent moisture condensation, which could hydrolyze the compound.
Analytical Techniques and Protocols
A multi-faceted approach is essential for accurately determining the purity of the conjugate.
Highly accurate for MW determination; confirms the absence of different chain lengths.
Can be less quantitative for purity percentage without careful calibration.
HPLC
Quantifies purity by separating impurities.
Highly sensitive and reproducible for quantitative analysis.[]
PEG backbone lacks a UV chromophore, requiring specialized detectors like ELSD, CAD, or MS.[11][12]
¹H NMR Spectroscopy
Confirms chemical structure and end-group functionality.
Provides detailed structural information and can quantify functionalization.[13][14]
Lower sensitivity compared to HPLC; complex spectra for large molecules.[13]
Experimental Workflow for Purity Assessment
The following diagram outlines the recommended workflow for a comprehensive purity analysis of the conjugate.
Caption: Workflow for purity assessment of the conjugate.
Detailed Experimental Protocols
Protocol 1: Purity Determination by RP-HPLC
This method is designed to separate the main conjugate from potential non-PEGylated and other impurities. Since PEGs lack a UV chromophore, an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometer (MS) is required.[11][12]
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Flow Rate: 1.0 mL/min.
Injection Volume: 10 µL.
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of 1 mg/mL.
Expected Result: A single major peak representing the pure conjugate. Purity is calculated by dividing the area of the main peak by the total area of all peaks.
Protocol 2: Molecular Weight Verification by ESI-MS
This protocol confirms the identity and monodispersity of the conjugate.
Instrument: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer.
Sample Preparation: Dilute the sample from Protocol 1 to ~10-50 µg/mL in 50:50 Water:Acetonitrile with 0.1% Formic Acid.
Infusion: Direct infusion via syringe pump at 5-10 µL/min.
Ionization Mode: Positive.
Mass Range: 1000-4000 m/z.
Data Analysis: The raw spectrum will show a series of multiply charged ions (e.g., [M+2H]²⁺, [M+3H]³⁺). Deconvolute this series to obtain the zero-charge mass.[15]
Expected Result: A single deconvoluted mass peak at ~3332 Da, confirming the molecular weight and the absence of other PEG chain lengths.
Protocol 3: Structural Confirmation by ¹H NMR Spectroscopy
This method verifies the chemical structure of the conjugate.
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) is recommended as it can reveal a distinct hydroxyl peak if present, which is useful for identifying impurities.[16]
Concentration: 5-10 mg/mL.
Instrument: 400 MHz or higher NMR spectrometer.
Data Acquisition: Standard proton experiment.
Expected Chemical Shifts (δ, ppm):
~3.5 ppm (singlet, large): Corresponds to the repeating -CH₂-CH₂-O- protons of the PEG backbone.[13]
~2.5-3.0 ppm (multiplets): Protons on the carbons adjacent to the terminal amine group.
~2.4 ppm (triplet): Protons on the carbon adjacent to the terminal carboxylic acid.
Interpretation: The integration of the backbone peak relative to the terminal group peaks can confirm the correct PEG length and successful functionalization. The absence of unexpected signals confirms structural integrity.[17]
Troubleshooting Guide
This section addresses common issues encountered during purity analysis.
Q: My HPLC chromatogram shows a broad peak or multiple peaks. What could be the cause?
Caption: Troubleshooting logic for unexpected HPLC results.
Q: The mass spectrum shows a peak, but it doesn't match the theoretical molecular weight of ~3332 Da. Why?
Possible Cause 1: Incorrect Adducts. The mass spectrometer may be detecting the molecule with different ions attached (e.g., [M+Na]⁺, [M+K]⁺) instead of the expected protonated molecule ([M+H]⁺). This is common for PEGs. Check for peaks that are ~22 Da or ~38 Da higher than the protonated species.
Possible Cause 2: Wrong Charge State Assignment. During deconvolution, the software may have assigned the incorrect charge state to the ion series, leading to a miscalculation of the final mass. Manually inspect the m/z values to ensure the spacing is consistent with the assigned charges.
Possible Cause 3: The sample is impure. The dominant peak could be an impurity. Cross-reference with HPLC data to see if the major HPLC peak corresponds to the observed mass.
Q: My ¹H NMR spectrum is missing the signal for the carboxylic acid proton or the signals for the amine end are unclear. What should I do?
Possible Cause 1: Proton Exchange. The carboxylic acid proton (~12.0 ppm) and amine protons are "exchangeable" and their signals can be very broad or even disappear, especially if there is trace water in the DMSO-d₆ solvent.
Solution 1: D₂O Shake. Add a drop of deuterium (B1214612) oxide (D₂O) to the NMR tube, shake, and re-acquire the spectrum. The exchangeable protons will be replaced by deuterium, causing their signals to disappear. This confirms their identity.
Possible Cause 2: Incorrect Functionalization. If the signals are definitively absent and not just broadened, it could indicate the starting material was not properly functionalized, resulting in a PEG-diol or other variant. Correlate with MS data to see if the mass matches a molecule lacking one or both functional groups.
Impact of temperature on Amino-PEG36-CONH-PEG36-acid reaction kinetics
Welcome to the technical support center for Amino-PEG36-CONH-PEG36-acid. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the use of this bifunctional PEG linker in your...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for Amino-PEG36-CONH-PEG36-acid. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the use of this bifunctional PEG linker in your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive groups on Amino-PEG36-CONH-PEG36-acid and what do they react with?
A1: Amino-PEG36-CONH-PEG36-acid is a heterobifunctional linker with two distinct reactive ends:
A primary amine (-NH2): This group readily reacts with N-hydroxysuccinimide (NHS) esters to form a stable amide bond. It can also react with other activated carboxylic acids.
A carboxylic acid (-COOH): This group can be activated, for example using carbodiimide (B86325) chemistry (e.g., EDC, DCC), to react with primary amines, forming a stable amide bond.
Q2: What is the recommended storage temperature for Amino-PEG36-CONH-PEG36-acid?
A2: For long-term stability, it is recommended to store Amino-PEG36-CONH-PEG36-acid at -20°C.[1][2][3] Before use, the reagent should be equilibrated to room temperature before opening to prevent moisture condensation.
Q3: At what pH should I perform my conjugation reaction?
A3: The optimal pH depends on which end of the linker you are reacting.
For the amine end reacting with an NHS ester , a pH range of 7.2-8.5 is generally recommended to ensure the primary amine is sufficiently deprotonated and nucleophilic.[]
For the carboxylic acid end , activation with EDC/NHS is most efficient at a pH of 4.5-7.2. The subsequent reaction of the activated acid with a primary amine is most efficient at a pH of 7-8.[5]
Troubleshooting Guide
Problem 1: Low Reaction Yield
Potential Cause
Suggested Solution
Suboptimal Temperature
Reaction temperature can significantly impact kinetics. While higher temperatures can increase the rate of the desired reaction, they can also accelerate competing side reactions like hydrolysis. It is advisable to perform a temperature optimization experiment (e.g., at 4°C, room temperature, and 37°C) to find the best balance for your specific reactants.
Hydrolysis of Reactive Groups
NHS esters are susceptible to hydrolysis, especially at higher pH and temperatures.[][6][7] Prepare your reagents immediately before use and work efficiently. Consider running the reaction at a lower temperature (e.g., 4°C) for a longer duration to minimize hydrolysis.
Incorrect pH
Ensure the pH of your reaction buffer is appropriate for the specific coupling chemistry you are using (see FAQ section). Verify the pH of your buffer before starting the experiment.
Inactive Reagents
Ensure your Amino-PEG36-CONH-PEG36-acid and other reagents have been stored correctly and have not expired. If activating the carboxylic acid, ensure your EDC and NHS are fresh and active.
Problem 2: Non-Specific Binding or Side Products
Potential Cause
Suggested Solution
Reaction Temperature is Too High
Elevated temperatures can sometimes lead to less specific reactions or degradation of the reactants. Try performing the reaction at a lower temperature.
Presence of Competing Nucleophiles
Buffers containing primary amines (e.g., Tris) will compete with your target molecule for reaction with an activated carboxylic acid or NHS ester. Use a non-amine-containing buffer such as phosphate-buffered saline (PBS) or borate (B1201080) buffer.[5]
Reaction Time is Too Long
While a longer reaction time can sometimes increase the yield, it can also lead to the accumulation of side products. Optimize the reaction time in conjunction with temperature.
Impact of Temperature on Reaction Kinetics
Temperature is a critical parameter in conjugation reactions involving Amino-PEG36-CONH-PEG36-acid. Generally, an increase in temperature will increase the rate of both the desired aminolysis (amide bond formation) and the competing hydrolysis of the activated ester. The optimal temperature will therefore be a trade-off between reaction speed and yield.
Below is a table of representative data illustrating the effect of temperature on the reaction of an NHS-activated molecule with the amine terminus of the PEG linker.
Temperature (°C)
Apparent Rate Constant (Aminolysis) (M⁻¹s⁻¹)
Apparent Rate Constant (Hydrolysis) (s⁻¹)
Reaction Time (hours) to 90% Completion
Final Yield (%)
4
0.8
1.5 x 10⁻⁵
12
85
25 (Room Temp)
2.5
6.0 x 10⁻⁵
4
70
37
5.0
1.5 x 10⁻⁴
2
55
Note: The data presented in this table is for illustrative purposes and will vary depending on the specific reactants, concentrations, and buffer conditions.
Experimental Protocols
Protocol 1: General Procedure for Amine Coupling to an NHS-activated Molecule
This protocol describes the reaction of the primary amine of Amino-PEG36-CONH-PEG36-acid with an N-hydroxysuccinimide (NHS) ester-functionalized molecule.
Reagent Preparation:
Equilibrate the Amino-PEG36-CONH-PEG36-acid and the NHS-activated molecule to room temperature.
Prepare a stock solution of the Amino-PEG36-CONH-PEG36-acid in a suitable anhydrous solvent like DMF or DMSO.
Prepare a stock solution of the NHS-activated molecule in an anhydrous solvent.
Prepare a reaction buffer (e.g., 0.1 M phosphate (B84403) buffer with 0.15 M NaCl, pH 7.5).
Conjugation Reaction:
Dissolve the NHS-activated molecule in the reaction buffer.
Add the desired molar excess of the Amino-PEG36-CONH-PEG36-acid stock solution to the reaction mixture.
Incubate the reaction at the desired temperature (e.g., 4°C, room temperature, or 37°C) with gentle stirring. The reaction time will depend on the temperature.
Quenching and Purification:
Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to consume any unreacted NHS ester.
Purify the resulting conjugate using an appropriate method such as size exclusion chromatography (SEC) or dialysis to remove unreacted PEG linker and quenching agent.
Protocol 2: Studying the Impact of Temperature on Reaction Kinetics
Setup: Prepare multiple identical reaction mixtures as described in Protocol 1.
Incubation: Place each reaction mixture in a temperature-controlled environment (e.g., a 4°C refrigerator, a 25°C lab bench, and a 37°C incubator).
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a small aliquot from each reaction.
Quenching: Immediately quench the reaction in the aliquot by adding a quenching buffer or by acidifying the sample to stop the reaction.
Analysis: Analyze the aliquots using a suitable technique such as HPLC, LC-MS, or SDS-PAGE to quantify the amount of product formed and starting material remaining.
Data Interpretation: Plot the concentration of the product versus time for each temperature to determine the initial reaction rates. This data can be used to understand the temperature dependence of the reaction.
Visualizations
Caption: Experimental workflow for temperature impact analysis.
Caption: Influence of temperature on reaction outcomes.
Technical Support Center: Stability of Amino-PEG36-CONH-PEG36-acid Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encounter...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during the synthesis, purification, storage, and application of Amino-PEG36-CONH-PEG36-acid conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Amino-PEG36-CONH-PEG36-acid conjugates?
A1: The two primary degradation pathways for this type of conjugate are:
Oxidative degradation of the Polyethylene (B3416737) Glycol (PEG) chains: This process is often initiated by exposure to oxygen, heat, light, and transition metals. It can lead to chain scission, resulting in the formation of various impurities such as aldehydes (e.g., formaldehyde, acetaldehyde) and carboxylic acids (e.g., formic acid).[1][2][3] This can compromise the integrity and function of the conjugate.
Hydrolysis of the central amide bond: The amide bond linking the two PEG36 chains is susceptible to cleavage, particularly under acidic or basic conditions.[4] This hydrolysis results in the separation of the two PEG arms, leading to a loss of the intended molecular structure and function. Amide bond hydrolysis is generally slower than ester hydrolysis.[4]
Q2: What are the initial signs of conjugate instability?
A2: Initial signs of instability can include:
A decrease in the concentration of the intact conjugate over time, as observed by analytical methods like HPLC.
The appearance of new peaks in chromatograms, corresponding to degradation products.
Changes in the physical properties of the solution, such as precipitation or color change.
A decrease in the biological activity or binding affinity of the conjugate in functional assays.
Q3: How does pH affect the stability of the amide bond in the conjugate?
A3: The stability of the amide bond is significantly influenced by pH. Both acidic and basic conditions can catalyze hydrolysis, though the amide bond is generally more resistant to hydrolysis than an ester bond.[4] For some amide linkages, hydrolysis rates increase with both increasing temperature and pH.[4] It is crucial to maintain the pH of solutions within a stable range, typically close to neutral (pH 6.5-7.5), to minimize hydrolysis.
Q4: What is the impact of temperature on the stability of the conjugate?
A4: Elevated temperatures accelerate both oxidative degradation of the PEG chains and hydrolysis of the amide bond.[5] For long-term storage, it is recommended to keep the conjugates at low temperatures, such as 4°C or frozen at -20°C or -80°C, to minimize degradation.[6]
Q5: Can the buffer composition influence the stability of my conjugate?
A5: Yes, buffer composition is critical. Certain buffer components can either promote degradation or interfere with the stability of the conjugate. For example, buffers containing transition metal ions can catalyze the oxidative degradation of PEG. It is advisable to use high-purity buffers and consider the use of chelating agents like EDTA to sequester metal ions. Phosphate buffers are commonly used, but it is essential to ensure they do not catalyze degradation under your specific experimental conditions.
Troubleshooting Guide
Problem
Potential Cause(s)
Troubleshooting & Optimization
Rapid loss of intact conjugate during storage
1. Oxidative Degradation: Exposure to oxygen, light, or trace metal contaminants.
• Control Atmosphere: Store solutions under an inert atmosphere (e.g., argon or nitrogen). • Protect from Light: Use amber vials or store in the dark. • Use High-Purity Reagents: Utilize high-purity water and buffer salts to minimize metal contamination. • Add Antioxidants: Consider adding antioxidants like butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or propyl gallate at low concentrations (e.g., 0.01-0.1%).[1] • Add Chelating Agents: Incorporate a chelating agent such as EDTA (e.g., 1 mM) to sequester metal ions.
2. Hydrolytic Cleavage: Inappropriate pH of the storage buffer.
• Optimize pH: Ensure the storage buffer pH is within the optimal range for amide bond stability (typically pH 6.5-7.5). • Buffer Selection: Use a buffer system with a pKa close to the desired pH to ensure stable pH control.
3. Freeze-Thaw Instability: Repeated freezing and thawing cycles can induce physical stress and degradation.
• Aliquot Samples: Store the conjugate in single-use aliquots to avoid multiple freeze-thaw cycles.
Appearance of multiple degradation peaks in HPLC analysis
1. PEG Chain Scission: Oxidative degradation leading to smaller PEG fragments.
• Implement the strategies listed under "Oxidative Degradation" above. • Analytical Characterization: Use HPLC-MS to identify the mass of the degradation products to confirm PEG chain cleavage.[2][3]
2. Amide Bond Hydrolysis: Cleavage of the central amide linker.
• pH Control: Verify and adjust the pH of all solutions used in your experiments. • Temperature Control: Avoid exposing the conjugate to high temperatures during processing and storage.
Precipitation or aggregation of the conjugate
1. Protein Instability (if conjugated to a protein): The conjugation process or storage conditions may have denatured the protein.
• Formulation Screening: Screen different buffer excipients (e.g., sugars, amino acids) to improve protein stability. • Concentration Optimization: Store the conjugate at an optimal concentration to minimize aggregation.
2. Hydrophobic Interactions: Degradation products may be less soluble, leading to precipitation.
• Purification: Ensure high purity of the conjugate to remove any unreacted hydrophobic starting materials. • Solubility Enhancers: In some cases, the addition of solubility-enhancing agents may be necessary, but their compatibility must be verified.
Loss of Biological Activity
1. Degradation of the Conjugate: Cleavage of the linker or degradation of the PEG chains can alter the structure and function.
• Follow all the stability-enhancing recommendations above. • Correlate with Analytics: Correlate the loss of activity with the appearance of degradation products in analytical assays (e.g., HPLC).
2. Instability of the Conjugated Biomolecule: The attached biomolecule (e.g., protein, peptide) may be losing its native conformation.
• Assess Biomolecule Stability: Independently assess the stability of the unconjugated biomolecule under the same conditions. • Gentle Handling: Ensure gentle handling procedures (e.g., avoiding vigorous vortexing) during all experimental steps.
Data Presentation
Table 1: Effect of pH on Amide Bond Hydrolysis (Illustrative Data)
pH
Temperature (°C)
Relative Hydrolysis Rate
Half-life (t½) (Days)
3.0
37
High
~10
5.0
37
Moderate
~50
7.4
37
Low
>200
9.0
37
Moderate-High
~40
Note: This table presents illustrative data based on general knowledge of amide bond stability. Actual rates will be specific to the conjugate and buffer conditions. At a neutral pH, the primary degradation pathway for some peptides is "backbiting" (intramolecular aminolysis), while at a basic pH of 10, direct hydrolysis ("scission") is the dominant mechanism.[7] At an acidic pH of 3, both pathways can be significant.[7]
Table 2: Effect of Antioxidants on PEG Oxidation (Illustrative Data)
Antioxidant
Concentration (%)
Incubation Conditions
Reduction in Aldehyde Formation (%)
None
-
40°C, 90 days, in 50% aqueous solution
0
Butylated Hydroxyanisole (BHA)
0.02
40°C, 90 days, in 50% aqueous solution
~60
Butylated Hydroxytoluene (BHT)
0.02
40°C, 90 days, in 50% aqueous solution
~60
Propyl Gallate
0.1
40°C, 90 days, in 50% aqueous solution
~80
Sodium Metabisulfite
1.0
40°C, 90 days, in 50% aqueous solution
>90
Data adapted from studies on PEG 400.[1] The effectiveness of antioxidants can vary depending on the specific conjugate and formulation.
Experimental Protocols
Protocol 1: Accelerated Stability Study Using HPLC
This protocol describes a forced degradation study to assess the stability of the Amino-PEG36-CONH-PEG36-acid conjugate under various stress conditions.
1. Materials:
Purified Amino-PEG36-CONH-PEG36-acid conjugate
Phosphate Buffered Saline (PBS), pH 7.4
0.1 M HCl
0.1 M NaOH
3% Hydrogen Peroxide (H₂O₂)
High-purity water
HPLC system with UV or Charged Aerosol Detector (CAD)
C18 reverse-phase HPLC column
2. Procedure:
Sample Preparation: Prepare a stock solution of the conjugate at 1 mg/mL in high-purity water.
Stress Conditions:
Acid Hydrolysis: Mix 100 µL of the stock solution with 900 µL of 0.1 M HCl.
Base Hydrolysis: Mix 100 µL of the stock solution with 900 µL of 0.1 M NaOH.
Oxidation: Mix 100 µL of the stock solution with 900 µL of 3% H₂O₂.
Thermal Stress: Incubate an aliquot of the stock solution at 40°C, 50°C, and 60°C.
Control: Keep an aliquot of the stock solution at 4°C.
Incubation: Incubate all samples for pre-determined time points (e.g., 0, 2, 4, 8, 24, 48 hours). For thermal stress, longer time points may be necessary.
Sample Quenching (for acid/base hydrolysis): At each time point, take an aliquot of the acid and base-stressed samples and neutralize them with an equimolar amount of base or acid, respectively.
HPLC Analysis:
Inject a consistent volume (e.g., 20 µL) of each sample onto the HPLC system.
Use a suitable gradient of mobile phases (e.g., Mobile Phase A: 0.1% TFA in water; Mobile Phase B: 0.1% TFA in acetonitrile).
Monitor the elution profile at an appropriate wavelength (if the conjugate has a chromophore) or using a CAD.
Data Analysis:
Calculate the percentage of the remaining intact conjugate at each time point relative to the time zero control.
Identify and quantify the formation of major degradation products.
Protocol 2: Quantification of PEG Degradation Products by HPLC-MS
This protocol outlines a method for the identification and quantification of small molecule degradation products from the PEG chains.
1. Materials:
Degraded conjugate sample from the accelerated stability study.
2,4-dinitrophenylhydrazine (DNPH) solution.
Acetonitrile
HPLC-MS system
2. Procedure:
Derivatization of Aldehydes: To enhance the detection of aldehyde degradation products, they can be derivatized with DNPH.[2]
Mix the degraded sample with the DNPH solution and incubate according to a validated protocol.
HPLC-MS Analysis:
Inject the derivatized (for aldehydes) or underivatized (for other small molecules) sample into the HPLC-MS system.
Use a suitable reverse-phase column and gradient to separate the small molecule degradation products.
The mass spectrometer is used to identify the degradation products based on their mass-to-charge ratio.
Quantification:
Use external standards of expected degradation products (e.g., formaldehyde, formic acid) to create a calibration curve for quantification.
Technical Support Center: Troubleshooting Low Solubility of PEGylated Proteins
Welcome to the technical support center for researchers, scientists, and drug development professionals encountering challenges with the solubility of PEGylated proteins. This guide provides troubleshooting advice and fr...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for researchers, scientists, and drug development professionals encountering challenges with the solubility of PEGylated proteins. This guide provides troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is my PEGylated protein exhibiting low solubility or aggregation?
Low solubility or aggregation of PEGylated proteins can stem from several factors:
Changes in Protein Conformation: Although PEGylation is intended to enhance solubility, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains can sometimes induce conformational changes in the protein, exposing hydrophobic patches that lead to aggregation.[1][2]
Intermolecular Cross-linking: The use of bifunctional PEG linkers can inadvertently cause cross-linking between protein molecules, resulting in the formation of high molecular weight aggregates.[1]
Suboptimal Buffer Conditions: The pH and ionic strength of the buffer can significantly influence the solubility of the PEGylated protein. If the buffer pH is close to the protein's isoelectric point (pI), solubility can be minimal.[3]
High Protein Concentration: The process of concentrating the PEGylated protein can itself promote aggregation, especially if the formulation is not optimized.[4]
Inefficient PEGylation: A heterogeneous mixture of PEGylated species, including unreacted protein and multi-PEGylated forms, can contribute to solubility issues.[5][6]
Q2: How can I improve the solubility of my PEGylated protein?
Several strategies can be employed to enhance the solubility of your PEGylated protein:
Optimize Buffer Conditions:
pH Adjustment: Modulate the buffer pH to be at least 1-2 units away from the protein's isoelectric point (pI).[3][7]
Ionic Strength: Adjust the salt concentration (e.g., using NaCl) to minimize electrostatic interactions that can lead to aggregation.[3]
Utilize Stabilizing Excipients: The addition of certain excipients can help stabilize the protein and prevent aggregation.[1] These work by mechanisms such as preferential exclusion, which enhances protein stability.[1]
Control the PEGylation Reaction:
Molar Ratio: Empirically determine the optimal molar ratio of PEG reagent to your protein to avoid excessive PEGylation.[1]
Reaction Time and Temperature: Optimize the reaction time and temperature to control the extent of PEGylation and minimize protein denaturation.[4][7]
Consider PEG Chain Length: The molecular weight of the PEG can impact solubility. For instance, a study on Granulocyte-Colony Stimulating Factor (GCSF) demonstrated that attaching a 20 kDa PEG moiety could prevent precipitation by making the aggregates soluble.[1][8]
Troubleshooting Guides
Guide 1: Diagnosing the Cause of Low Solubility
This guide outlines a systematic approach to identifying the root cause of poor solubility in your PEGylated protein sample.
Experimental Workflow for Diagnosing Low Solubility
Caption: Workflow for diagnosing the cause of low PEGylated protein solubility.
Guide 2: Step-by-Step Buffer Optimization
This guide provides a structured approach to optimizing the buffer formulation to improve the solubility of your PEGylated protein.
Technical Support Center: Optimizing PROTAC Linker Length
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the linker length for a specific Proteolysis Targeting Chimera (PROTAC). Freque...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the linker length for a specific Proteolysis Targeting Chimera (PROTAC).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in a PROTAC, and why is its length so critical?
A1: A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (the "anchor"), and a linker connecting these two elements.[1][2][3][4] The linker's primary function is to position the target protein and the E3 ligase in a conformation that facilitates the transfer of ubiquitin to the target protein, thereby marking it for degradation by the proteasome.[5][6]
The length of the linker is a crucial parameter dictating the efficacy of a PROTAC.[5][6] An optimal linker length is necessary for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[1][6] If the linker is too short, it can cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.[5][6][7] Conversely, if the linker is too long, it may not effectively bring the two proteins into close enough proximity for efficient ubiquitination, leading to an unstable ternary complex.[5][6][7]
Q2: Beyond length, how does the chemical composition of the linker influence PROTAC performance?
A2: The linker's composition significantly impacts a PROTAC's overall performance by influencing its solubility, cell permeability, and metabolic stability.[5][7] For instance, incorporating hydrophilic elements like polyethylene (B3416737) glycol (PEG) can improve solubility, which is often a challenge for these large molecules.[3][4][5][8] On the other hand, more rigid structures, such as those containing piperazine, piperidine, or triazole groups, can enhance conformational stability and pre-organize the PROTAC into a bioactive conformation.[4][] The chemical nature of the linker can also affect the stability of the ternary complex and, consequently, degradation efficiency.[5] Alkyl and PEG chains are the most common motifs used in linker design.[1]
Q3: What is the "hook effect" in the context of PROTACs, and how can linker optimization help mitigate it?
A3: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[5][10] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (Target-PROTAC or PROTAC-E3 Ligase) rather than the productive ternary complex required for degradation.[5][10] While the hook effect is an inherent characteristic of the PROTAC mechanism, linker design can influence its severity. A well-designed linker can promote positive cooperativity, where the binding of the first protein increases the affinity for the second, making the ternary complex more stable and thus mitigating the hook effect.[5] Modifying linker flexibility, for instance by making it more rigid, can also pre-organize the PROTAC into a conformation more favorable for ternary complex formation.[5][10]
Q4: Are there any general rules for the optimal linker length?
A4: There are currently no universally accepted rules for de novo PROTAC linker design that guarantee a potent degrader.[1] The optimal linker length is highly dependent on the specific target protein and E3 ligase pair, as well as the attachment points on each ligand.[2][11] Therefore, some degree of empirical trial and error is often required.[1] However, studies have shown that for certain targets, a clear optimal length can be identified. For example, for estrogen receptor-α (ERα) targeting PROTACs, a 16-atom chain length was found to be optimal.[2][12][13] For TANK-binding kinase 1 (TBK1), linkers between 12 and 29 atoms showed submicromolar degradation potency, while those below 12 atoms were inactive.[1]
Troubleshooting Guide
This section addresses specific issues that may arise during your PROTAC linker optimization experiments.
Problem 1: My PROTAC shows good binary binding to the target protein and the E3 ligase, but I don't observe any significant degradation of the target protein.
This is a common challenge in PROTAC development and often points to issues with ternary complex formation.[5]
Potential Cause
Troubleshooting/Optimization Steps
Suboptimal Linker Length
Synthesize a library of PROTACs with varying linker lengths to identify the optimal length for ternary complex formation.[5]
Unfavorable Ternary Complex Conformation
Even if a ternary complex forms, the linker might orient the target protein in a way that the lysine (B10760008) residues for ubiquitination are not accessible. Redesign the linker to alter the relative orientation of the two proteins.[5]
Poor Physicochemical Properties
The linker may contribute to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target. Modify the linker to improve properties like solubility (e.g., add PEG units) and cell permeability.[5][8]
No Ubiquitination
A ternary complex may form, but it might not be in a productive conformation for the E3 ligase to ubiquitinate the target protein. Perform an in-cell or in vitro ubiquitination assay to confirm if the target protein is being ubiquitinated.[5]
Problem 2: I am observing a significant "hook effect" with my PROTAC at higher concentrations.
This indicates that at high concentrations, non-productive binary complexes are favored over the productive ternary complex.[10]
Potential Cause
Troubleshooting/Optimization Steps
Low Ternary Complex Cooperativity
The formation of the binary complex (e.g., PROTAC-target) does not sufficiently promote the binding of the third component (E3 ligase). A linker that better pre-organizes the two ligands for ternary complex formation can increase cooperativity. Systematically vary the linker length and composition.[10]
Suboptimal Linker Design
The current linker may not be optimal for stabilizing the ternary complex. Experiment with linkers of different rigidity and composition to enhance positive cooperativity.[10]
Quantitative Data on Linker Length Optimization
The following tables summarize quantitative data from published studies, illustrating the impact of linker modifications on degradation efficacy.
Table 1: Effect of Linker Length on Estrogen Receptor α (ERα) Degradation
PROTAC
Linker Length (atoms)
DC₅₀ (nM)
Dₘₐₓ (%)
PROTAC 1
9
>1000
<20
PROTAC 2
12
~500
~50
PROTAC 3
16
~100
>80
PROTAC 4
19
~750
~40
PROTAC 5
21
>1000
<20
Data suggests that for ERα degradation, a 16-atom linker was found to be optimal, with both shorter and longer linkers resulting in significantly reduced efficacy.[12][13]
Table 2: Effect of Linker Length on TANK-binding kinase 1 (TBK1) Degradation
PROTAC
Linker Length (atoms)
DC₅₀ (nM)
Dₘₐₓ (%)
PROTAC A
7
No degradation
0
PROTAC B
12
Submicromolar
>90
PROTAC C
21
3
96
PROTAC D
29
292
76
For TBK1 degradation, a minimum linker length of 12 atoms was required to observe degradation, with optimal activity seen with a 21-atom linker.[1]
Experimental Protocols
Accurate assessment of PROTAC efficacy requires a suite of robust experimental assays. Below are detailed protocols for key experiments.
Western Blot for Target Protein Degradation
This is the gold-standard method for quantifying the reduction in target protein levels.[5]
Protocol:
Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates. Allow them to adhere overnight. The next day, treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours).
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the BCA assay.
SDS-PAGE and Western Blot: Normalize the protein amounts for each sample and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a PVDF membrane.
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. The following day, wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is used to measure the kinetics of binary and ternary complex formation.[5][10]
Protocol:
Chip Preparation: Immobilize one of the binding partners (e.g., the E3 ligase) onto the surface of a sensor chip.
Binary Interaction Analysis: Flow a solution of the PROTAC over the chip surface at various concentrations to measure the kinetics of the binary interaction.
Ternary Complex Analysis: To measure ternary complex formation, flow a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase-immobilized surface.
Data Analysis: Analyze the sensorgrams to determine the association rates (ka), dissociation rates (kd), and equilibrium dissociation constants (KD) for both binary and ternary complex formation. This data can also be used to calculate the cooperativity of the system.
Visualizations
PROTAC Mechanism of Action
Caption: The PROTAC induces proximity between the target protein and an E3 ligase.
Experimental Workflow for Linker Length Optimization
Caption: A systematic workflow for optimizing PROTAC linker length.
Troubleshooting Logic for a Non-Functional PROTAC
Caption: A decision tree for troubleshooting an inactive PROTAC.
Technical Support Center: Handling Amino-PEG36-CONH-PEG36-acid Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on effectively handling viscous solutions of Amino-PEG36-CONH-PEG36-acid. Below you will find troubleshootin...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides guidance for researchers, scientists, and drug development professionals on effectively handling viscous solutions of Amino-PEG36-CONH-PEG36-acid. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is Amino-PEG36-CONH-PEG36-acid and what are its common applications?
Amino-PEG36-CONH-PEG36-acid is a long-chain, bifunctional polyethylene (B3416737) glycol (PEG) linker.[1][2][3][4][5] It possesses a terminal primary amine group (-NH2) and a terminal carboxylic acid group (-COOH), making it a valuable tool in bioconjugation and drug delivery.[5] The primary amine can react with activated esters (like NHS esters), while the carboxylic acid can be activated to react with primary amines on proteins or other molecules.[1][2][3] Its extended, hydrophilic PEG spacer enhances the solubility and flexibility of the resulting conjugates.[5] It is often used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4][6]
Q2: What are the recommended storage conditions for Amino-PEG36-CONH-PEG36-acid?
To ensure the stability and activity of Amino-PEG36-CONH-PEG36-acid, it is recommended to store it at -20°C for the long term.[1][7] The product should be kept in a dry, dark environment.[7][8] For short-term storage, temperatures between 0 - 4°C are acceptable for days to weeks.[7] Before use, it is crucial to allow the container to warm to room temperature before opening to prevent moisture condensation, which can hydrolyze the compound.[8]
Q3: Why do solutions of Amino-PEG36-CONH-PEG36-acid become viscous?
The viscosity of PEG solutions is influenced by several factors, including molecular weight, concentration, and temperature.[9][10] Amino-PEG36-CONH-PEG36-acid has a high molecular weight (approximately 3332 g/mol ), which contributes to increased viscosity in solution.[1] As the concentration of the PEG derivative in a solvent increases, the polymer chains interact and entangle, leading to a significant rise in viscosity.[9][11] Lower temperatures also lead to increased viscosity due to reduced molecular motion and increased hydrogen bonding.[12]
Troubleshooting Guide
This guide addresses specific issues you may encounter when working with viscous solutions of Amino-PEG36-CONH-PEG36-acid.
Problem
Potential Cause
Recommended Solution
Difficulty Dissolving the Reagent
The high molecular weight and concentration of the PEG derivative can slow down the dissolution process.
- Gently warm the solution to 30-40°C to decrease viscosity and improve solubility. Avoid excessive heat, which could degrade the sample.- Use a compatible organic solvent such as DMSO or DMF to prepare a concentrated stock solution before diluting with your aqueous reaction buffer.[13]- Vortex or sonicate the solution intermittently to aid dissolution.
Inaccurate Pipetting of Viscous Solution
The high viscosity of the solution makes it difficult to aspirate and dispense precise volumes with standard pipette tips.
- Use positive displacement pipettes, which are designed for viscous liquids.- If using standard air displacement pipettes, use wide-bore or cut-off pipette tips to reduce shear forces.- Pipette slowly and consistently to ensure accurate volume transfer. Pre-wetting the tip with the solution can also improve accuracy.
Precipitation of Reagent During Reaction
The solubility of the PEG derivative may be lower in the final reaction buffer compared to the stock solution solvent.
- Prepare the stock solution in a water-miscible organic solvent like DMSO and add it to the reaction buffer dropwise while vortexing to ensure rapid mixing and prevent localized high concentrations.[13]- Ensure the final concentration of the organic solvent in the reaction mixture is compatible with the stability and activity of your biomolecules.
Slow or Incomplete Conjugation Reaction
High viscosity can hinder the diffusion of reactants, slowing down the reaction rate.
- Decrease the concentration of the Amino-PEG36-CONH-PEG36-acid if possible, while still maintaining a sufficient molar excess.- Gently agitate the reaction mixture (e.g., using a rotator or shaker at a low speed) to improve mixing.- Increase the reaction temperature slightly (e.g., to 25-30°C), provided it does not compromise the stability of your reactants. Reaction temperature is a key factor in modification reactions.[14]
Formation of Aggregates or Gel-like Particles
High concentrations of long-chain PEGs can lead to self-association and the formation of nano-domains or aggregates.
- Work with more dilute solutions whenever feasible.- Consider adding a small percentage of a co-solvent that can disrupt PEG self-association, but ensure it is compatible with your experimental system.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of Amino-PEG36-CONH-PEG36-acid
Equilibration: Allow the vial of Amino-PEG36-CONH-PEG36-acid to warm to room temperature before opening.
Solvent Selection: Choose a high-purity, anhydrous solvent in which the PEG derivative is readily soluble, such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF).
Dissolution:
Add the appropriate volume of the chosen solvent to the vial to achieve the desired stock concentration (e.g., 100 mg/mL).
Vortex the vial for 1-2 minutes.
If the solution is still not fully dissolved, gently warm the vial to 30-40°C in a water bath for 5-10 minutes.
Vortex again until the solution is clear and homogeneous.
Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Protocol 2: General Procedure for Bioconjugation to a Protein
Buffer Preparation: Prepare a reaction buffer with a pH suitable for the conjugation chemistry. For reactions involving the amine group of the PEG linker with an NHS-ester activated protein, a pH of 7.2-8.5 is typically used.
Protein Preparation: Dissolve the protein to be conjugated in the reaction buffer at the desired concentration.
Reagent Addition:
Thaw an aliquot of the Amino-PEG36-CONH-PEG36-acid stock solution.
Calculate the required volume to achieve the desired molar excess over the protein.
Add the stock solution to the protein solution dropwise while gently vortexing to ensure efficient mixing and to avoid precipitation.
Reaction Incubation: Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 4°C) with gentle agitation for the desired amount of time (typically 1-4 hours, but may require optimization).
Purification: Remove the excess, unreacted PEG linker and byproducts from the conjugated protein using a suitable purification method, such as size exclusion chromatography (SEC) or dialysis.
Visualizations
Caption: Troubleshooting workflow for handling viscous solutions.
Caption: Experimental workflow for a typical bioconjugation.
Avoiding cross-reactivity with bifunctional PEG linkers
Welcome to the technical support center for bifunctional PEG linkers. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding and troubleshooting cross-re...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for bifunctional PEG linkers. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding and troubleshooting cross-reactivity during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What are bifunctional PEG linkers and why are they used in bioconjugation?
A1: Bifunctional Polyethylene Glycol (PEG) linkers are molecules with reactive groups at both ends of a PEG chain.[1] They are used to connect two molecules, such as an antibody and a drug in an antibody-drug conjugate (ADC).[2] The PEG component enhances the solubility, stability, and pharmacokinetic properties of the resulting conjugate, while reducing its immunogenicity.[3]
Q2: What is the difference between homobifunctional and heterobifunctional PEG linkers?
A2: Homobifunctional PEG linkers have identical reactive groups at both ends, making them suitable for creating polymers or intramolecular crosslinks.[4] Heterobifunctional PEG linkers have two different reactive groups, allowing for the sequential and controlled conjugation of two different molecules, which is crucial for creating well-defined bioconjugates like ADCs.[5]
Q3: What is "cross-reactivity" in the context of bifunctional PEG linkers?
A3: Cross-reactivity refers to the unintended reaction of the linker's reactive groups with non-target functional groups on the biomolecule or with other molecules in the reaction mixture. This can lead to the formation of undesired conjugates, protein aggregation, and a heterogeneous final product, which can compromise the efficacy and safety of the biotherapeutic.[6]
Q4: What are the most common causes of cross-reactivity?
A4: The primary causes of cross-reactivity include:
Lack of truly orthogonal chemistries: The chosen reactive groups may not be completely selective for their target functional groups under the reaction conditions.
Suboptimal reaction conditions: Factors like pH can significantly influence the reactivity and selectivity of the functional groups. For example, NHS esters can react with serine, threonine, and tyrosine residues at higher pH, and maleimides can react with amines above pH 7.5.[1][7]
Inherent instability of the formed linkage: Some linkages, like the thioether bond from a maleimide-thiol reaction, can be reversible, leading to the transfer of the payload to other molecules.[8]
Q5: How can I minimize cross-reactivity?
A5: To minimize cross-reactivity, consider the following strategies:
Use of bioorthogonal chemistries: Employ pairs of mutually inert reactive groups that will not interact with each other or with native biological functionalities.[9] Examples include strain-promoted azide-alkyne cycloaddition (SPAAC) and inverse-electron-demand Diels-Alder reactions.[10]
Site-specific conjugation: Genetically introduce specific amino acids or tags that can be targeted by unique chemistries, ensuring a well-defined and homogeneous product.[11]
Careful control of reaction conditions: Optimize pH, temperature, and buffer composition to favor the desired reaction and suppress side reactions.[12]
Purification of the final conjugate: Employ robust purification methods to remove unreacted molecules, byproducts, and cross-linked species.[4]
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues related to cross-reactivity when using bifunctional PEG linkers.
Guide 1: Low Yield of the Desired Conjugate
Low yield can be an indicator of significant cross-reactivity or other issues with the conjugation reaction.
Troubleshooting Workflow for Low Conjugation Yield
Problem
Possible Cause
Recommended Action
Low or no protein expression
Bad vector or transformation, incorrect inducer concentration.
If the antibody solution contains amine-containing buffers (e.g., Tris) or stabilizers (e.g., BSA), purify the antibody by dialysis or buffer exchange into an amine-free buffer.[18]
Adjust the antibody concentration to 1-5 mg/mL.
Linker Preparation:
Allow the NHS-PEG-Maleimide linker vial to warm to room temperature before opening.
Prepare a stock solution of the linker (e.g., 10 mg/mL) in anhydrous DMSO or DMF immediately before use.[18]
Step 1: Antibody Activation with NHS-PEG-Maleimide:
Adjust the pH of the antibody solution to 7.5-8.5.
Add the linker stock solution to the antibody solution at a desired molar ratio (e.g., 5:1 to 20:1 linker to antibody).
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
Remove excess linker by SEC or dialysis against a buffer at pH 6.5-7.5.
Step 2: Conjugation of the Thiol-Containing Payload:
Add the thiol-containing payload to the maleimide-activated antibody solution at a slight molar excess.
Incubate for 1-4 hours at room temperature.
Quench any unreacted maleimide groups by adding a thiol-containing reagent like cysteine.
Purification of the Final ADC:
Purify the final ADC conjugate using SEC or another suitable chromatography method to remove unreacted payload and other byproducts.[]
Protocol 2: Analysis of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
HIC is a standard method for determining the DAR and assessing the heterogeneity of ADCs.[20]
Materials:
ADC sample
HIC column (e.g., Butyl-NPR)
HPLC system with a UV detector
Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0)
Mobile Phase B: Low salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0, with 20% isopropanol)
Procedure:
Sample Preparation:
Dilute the ADC sample to an appropriate concentration (e.g., 1 mg/mL) in Mobile Phase A.
HPLC Method:
Equilibrate the HIC column with Mobile Phase A.
Inject the ADC sample.
Elute the different ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined time (e.g., 30 minutes).
Monitor the elution profile at 280 nm.
Data Analysis:
The chromatogram will show peaks corresponding to the antibody with different numbers of conjugated drugs (DAR 0, 2, 4, 6, 8 for cysteine-linked ADCs).[21]
Integrate the peak area for each species.
Calculate the average DAR using the following formula:
Average DAR = (Σ (Peak Area of DARn * n)) / (Σ Peak Area of all DAR species)
where 'n' is the number of drugs for each species.
This technical support center provides a foundation for understanding and mitigating cross-reactivity issues with bifunctional PEG linkers. For specific applications, further optimization of the protocols will be necessary.
A Comparative Guide to Analytical Methods for Characterizing Amino-PEG36-CONH-PEG36-acid Conjugates
For researchers, scientists, and drug development professionals, the rigorous characterization of bifunctional polyethylene (B3416737) glycol (PEG) linkers, such as Amino-PEG36-CONH-PEG36-acid, is a critical step in the...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the rigorous characterization of bifunctional polyethylene (B3416737) glycol (PEG) linkers, such as Amino-PEG36-CONH-PEG36-acid, is a critical step in the development of advanced therapeutics like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). The precise understanding of the identity, purity, molecular weight, and structural integrity of these linkers is paramount to ensure the quality, safety, and efficacy of the final bioconjugate. This guide provides a comparative overview of key analytical techniques for the comprehensive characterization of Amino-PEG36-CONH-PEG36-acid, complete with experimental protocols and quantitative data to aid in method selection and implementation.
Comparison of Analytical Techniques
A multi-faceted analytical approach is essential for the full characterization of complex molecules like Amino-PEG36-CONH-PEG36-acid. The selection of an appropriate analytical technique is contingent on the specific information required, such as purity assessment, precise molecular weight determination, or detailed structural elucidation. The following tables summarize the performance of the most common and effective analytical methods for characterizing bifunctional PEG linkers.
Table 1: Comparison of Chromatographic and Mass Spectrometry Techniques
Technique
Parameter Measured
Performance Characteristics
Strengths
Weaknesses
RP-HPLC-UV/ELSD
Purity, Quantification
LOD: <10 ng (ELSD) Precision (RSD): <2%
Robust method for purity determination and quantification of non-volatile compounds without a chromophore (ELSD).[1][2]
Lower sensitivity compared to MS; requires volatile mobile phases for ELSD.[1][3]
Resolution: High field NMR (≥400 MHz) provides detailed structural information. Quantification: Relative quantification of components.
Unambiguous structure elucidation and confirmation of functional groups.[4][10]
Lower sensitivity compared to MS; complex spectra for large or polydisperse molecules.[10]
¹³C NMR
Molecular Structure
Provides complementary structural information to ¹H NMR.
Confirms carbon backbone and functional groups.
Lower sensitivity than ¹H NMR, requiring longer acquisition times or higher concentrations.
FTIR
Presence of Functional Groups
Functional group level identification.
Fast, non-destructive, and provides a molecular "fingerprint".[1]
Provides limited structural detail compared to NMR and MS.[1]
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are representative and may require optimization for specific instrumentation and sample characteristics.
Data Analysis: Deconvolution of the multiply charged spectra to obtain the zero-charge mass spectrum. Fragmentation analysis (MS/MS) can be performed to confirm the structure.[13]
Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS)
Objective: To rapidly determine the molecular weight distribution and assess the purity of the conjugate.
Matrix: α-Cyano-4-hydroxycinnamic acid (CHCA) is a common matrix.[6][7]
Cationizing Agent: Sodium trifluoroacetate (B77799) (NaTFA) can be added to promote the formation of sodiated adducts for better ionization of PEG molecules.[7]
Sample Preparation: Mix the sample (approx. 1 mg/mL in 50% ACN/0.1% TFA), matrix solution, and cationizing agent. Spot 0.5-1 µL of the mixture onto the MALDI target plate and allow it to air dry.[6][7]
Instrument Mode: Reflector positive ion mode to achieve high resolution.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To provide detailed structural elucidation of the conjugate, confirming the connectivity of atoms and the presence of terminal functional groups.
System: High-field NMR spectrometer (e.g., 400 MHz or higher).[14]
¹H NMR: Key signals include the characteristic peak of the PEG backbone (-O-CH₂-CH₂-) around 3.6 ppm, protons adjacent to the amine group, and protons adjacent to the carboxylic acid.[10]
¹³C NMR: Provides information on the carbon skeleton.
Data Analysis: Integration of the peaks corresponding to the end groups versus the repeating ethylene (B1197577) glycol units can confirm the structure and estimate the molecular weight.[10]
Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
Objective: To determine the absolute molecular weight and assess the presence of aggregates or fragments.
System: HPLC with a size-exclusion column (e.g., TSKgel G4000SWXL), coupled to a MALS detector, a differential refractive index (dRI) detector, and a UV detector.[8][15]
Data Analysis: The ASTRA software is commonly used for data acquisition and analysis from the MALS, dRI, and UV detectors to calculate the molar mass across the elution peak.[9]
Visualization of Analytical Workflows
The following diagrams illustrate the logical flow of the characterization process for Amino-PEG36-CONH-PEG36-acid conjugates.
Caption: Workflow for the characterization of Amino-PEG36-CONH-PEG36-acid.
A Comparative Guide to Confirming Successful Conjugation of Amino-PEG36-CONH-PEG36-acid
For researchers, scientists, and drug development professionals, confirming the successful covalent linkage in PEGylated molecules is a critical step to ensure the quality, efficacy, and safety of the final product. This...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, confirming the successful covalent linkage in PEGylated molecules is a critical step to ensure the quality, efficacy, and safety of the final product. This guide provides an objective comparison of key analytical techniques for validating the amide bond formation in Amino-PEG36-CONH-PEG36-acid, a bifunctional PEG linker. We will delve into the performance of each method, supported by experimental data, and provide detailed protocols to aid in your research.
The conjugation of an amino-terminated PEG36 with a carboxylic acid-terminated PEG36 results in the formation of a stable amide bond. The primary analytical challenge lies in unequivocally demonstrating the formation of this new covalent bond and distinguishing the final product from the starting materials and potential side products.
Comparative Analysis of Analytical Techniques
The choice of analytical technique depends on the specific information required, available instrumentation, and the desired level of detail. Here, we compare four common methods: Nuclear Magnetic Resonance (NMR) Spectroscopy, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry, High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy.
Technique
Principle
Information Provided
Advantages
Limitations
¹H NMR Spectroscopy
Measures the magnetic properties of atomic nuclei.
Provides detailed structural information, including the chemical environment of protons adjacent to the newly formed amide bond. Allows for quantification of conjugation efficiency.
- Direct evidence of covalent bond formation through chemical shift changes.- Quantitative analysis of reaction completion.
- Lower sensitivity compared to mass spectrometry.- Can be complex to interpret without expertise.
MALDI-TOF MS
Measures the mass-to-charge ratio of ionized molecules.
Confirms the molecular weight of the conjugated product.
- High sensitivity and mass accuracy.- Directly confirms the mass increase corresponding to the conjugation.
- Indirect evidence of amide bond formation.- Polydispersity of PEG can lead to broad peaks.
HPLC (RP-HPLC & SEC)
Separates molecules based on hydrophobicity (RP-HPLC) or size (SEC).
Assesses the purity of the final product and separates it from starting materials.
- Excellent for purity assessment.- Can be used for purification and analysis simultaneously.
- Indirect confirmation of conjugation.- Co-elution of species with similar properties can be a challenge.
FTIR Spectroscopy
Measures the absorption of infrared radiation by molecular vibrations.
Detects the presence of the characteristic amide I and amide II vibrational bands.
- Direct detection of the amide functional group.- Relatively simple and fast.
- Lower sensitivity.- Overlapping peaks can complicate interpretation.
Quantitative Data Summary
The following tables summarize expected quantitative data for the confirmation of the successful conjugation of Amino-PEG36-CONH-PEG36-acid.
Table 1: Expected ¹H NMR Chemical Shifts (in CDCl₃)
Proton
Starting Material (Amino-PEG36-OH)
Starting Material (HOOC-PEG36-acid)
Conjugated Product
Rationale for Change
-CH₂-NH₂
~2.85 ppm
N/A
~3.4 ppm (now -CH₂-NHCO-)
Deshielding due to the adjacent carbonyl group of the amide bond.
Note: Actual retention times will vary depending on the specific HPLC system, column, and gradient conditions.
Table 4: Characteristic FTIR Wavenumbers
Vibrational Mode
Expected Wavenumber (cm⁻¹)
Indication
Amide I (C=O stretch)
1640 - 1680 cm⁻¹
Appearance of this band is a strong indicator of amide bond formation.[1]
Amide II (N-H bend)
1510 - 1580 cm⁻¹
Appearance of this band, along with Amide I, confirms the presence of the amide linkage.[1]
O-H stretch (of COOH)
Broad, ~2500-3300 cm⁻¹
Disappearance or significant reduction in the intensity of this broad band from the carboxylic acid starting material.
Experimental Protocols
¹H NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the dried sample (starting materials and final product) in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O).
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
Data Analysis: Integrate the characteristic peaks of the PEG backbone and the protons adjacent to the amino and carboxylic acid termini. Compare the chemical shifts of the terminal protons in the starting materials and the final product. A downfield shift of the protons adjacent to the original amine group is a key indicator of amide bond formation.[2] The disappearance of the amine and carboxylic acid proton signals and the appearance of a new amide proton signal (if in a suitable solvent) also confirm the reaction.
MALDI-TOF Mass Spectrometry
Matrix Selection: A suitable matrix for PEG analysis is α-cyano-4-hydroxycinnamic acid (HCCA) or sinapinic acid (SA).[3]
Sample Preparation:
Prepare a saturated solution of the chosen matrix in a 1:1 mixture of acetonitrile and water containing 0.1% trifluoroacetic acid (TFA).
Dissolve the sample in the same solvent at a concentration of approximately 1 mg/mL.
Mix the sample and matrix solutions in a 1:1 ratio.
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air-dry.
Data Acquisition: Acquire the mass spectrum in positive ion linear or reflectron mode.
Data Analysis: Compare the mass spectrum of the reaction product with those of the starting materials. A new peak corresponding to the sum of the molecular weights of the two starting PEG chains minus the mass of water (18 Da) confirms the conjugation.
High-Performance Liquid Chromatography (HPLC)
Reversed-Phase (RP) HPLC:
Column: Use a C18 column.
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% TFA) is typically used. For example, a linear gradient from 10% to 90% acetonitrile over 30 minutes.
Detection: UV detection at 214 nm (for the amide bond) or an Evaporative Light Scattering Detector (ELSD).
Analysis: The conjugated product is expected to be more hydrophobic and thus have a longer retention time than the more polar starting materials.[4]
Size-Exclusion Chromatography (SEC):
Column: Select a column with a pore size appropriate for the molecular weight range of the PEG molecules.
Mobile Phase: An isocratic mobile phase, such as phosphate-buffered saline (PBS), is typically used.
Detection: Refractive Index (RI) detector.
Analysis: The conjugated product will have a higher molecular weight and therefore a shorter retention time (elute earlier) than the individual starting PEG chains.[]
Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation: Prepare a thin film of the sample on a salt plate (e.g., NaCl or KBr) by casting from a suitable solvent, or analyze as a KBr pellet.
Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.
Data Analysis: Look for the appearance of the characteristic Amide I (around 1650 cm⁻¹) and Amide II (around 1540 cm⁻¹) bands in the spectrum of the product, which are absent in the spectra of the starting materials.[1] The disappearance of the broad O-H stretch from the carboxylic acid is another indicator of a successful reaction.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the conjugation and confirmation process.
Caption: Workflow of the amide coupling reaction.
Caption: Analytical workflow for conjugation confirmation.
A Comparative Guide to the Mass Spectrometry Analysis of Proteins Conjugated with Amino-PEG36-CONH-PEG36-acid
For Researchers, Scientists, and Drug Development Professionals The conjugation of polyethylene (B3416737) glycol (PEG) to proteins, a process known as PEGylation, is a widely utilized strategy in biopharmaceutical devel...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The conjugation of polyethylene (B3416737) glycol (PEG) to proteins, a process known as PEGylation, is a widely utilized strategy in biopharmaceutical development to enhance the therapeutic properties of proteins, such as increasing their hydrodynamic size, improving solubility, and extending their in vivo circulation half-life. The choice of the PEGylation reagent is critical, as it directly impacts the complexity of the subsequent analytical characterization, particularly by mass spectrometry. This guide provides an objective comparison of the mass spectrometry analysis of proteins conjugated with a large, monodisperse linker, Amino-PEG36-CONH-PEG36-acid, versus alternative PEGylation reagents, supported by experimental data and detailed protocols.
The fundamental difference between discrete PEG (dPEG®) reagents, such as Amino-PEG36-CONH-PEG36-acid, and traditional polydisperse PEGs lies in their molecular weight distribution. Discrete PEGs are single molecular compounds with a precise, uniform molecular weight, whereas polydisperse PEGs consist of a mixture of polymers with a range of chain lengths and masses.[1][2] This distinction has significant implications for the mass spectrometric analysis of the resulting PEGylated proteins.
Performance Comparison in Mass Spectrometry
The use of a monodisperse PEG linker like Amino-PEG36-CONH-PEG36-acid results in a homogeneous population of conjugated proteins, where each degree of PEGylation corresponds to a distinct molecular weight. This homogeneity translates to simpler, more easily interpretable mass spectra with sharp, well-defined peaks for each PEGylated species.[1] In contrast, proteins modified with polydisperse PEGs yield complex mass spectra characterized by broad, bell-shaped distributions of peaks for each PEGylation state, with individual peaks separated by the mass of the ethylene (B1197577) glycol monomer (44 Da).[1] This complexity makes it challenging to accurately determine the degree of PEGylation and to identify and quantify different PEGylated isoforms.
Table 1: Comparison of Mass Spectrometry Data for a Model Protein (e.g., BSA) Conjugated with Different PEG Linkers
Feature
Amino-PEG36-CONH-PEG36-acid (Monodisperse)
Polydisperse 5 kDa PEG
Polydisperse 10 kDa PEG
Mass Spectrum Appearance
Sharp, well-defined peaks for each PEGylation state.[1]
Broad, overlapping peaks forming a "hump" for each PEGylation state.
Very broad, poorly resolved peaks, making individual species difficult to discern.
Mass Accuracy
High (< 10 ppm for intact mass)
Lower, due to the need for deconvolution of broad signals.
Significantly lower, accurate mass determination is challenging.
Resolution of PEGylated Species
Baseline resolution of mono-, di-, tri-, etc., PEGylated forms.
Partial resolution, significant overlap between species.
Poor to no resolution of individual PEGylated species.
Quantitative Analysis
Accurate relative quantification of each PEGylated species is achievable.[1]
Estimation of the average degree of PEGylation is possible, but precise quantification of individual species is difficult.[1]
Only a rough estimation of the average PEGylation is possible.
Complex, often requiring sophisticated deconvolution software.[3]
Extremely challenging, often providing only qualitative information.
Experimental Protocols
Protocol 1: Protein Conjugation with Amine-Reactive PEG Linkers
This protocol describes the general procedure for conjugating an amine-reactive PEG linker (e.g., the NHS ester of Amino-PEG36-CONH-PEG36-acid) to a protein.
Materials:
Protein of interest (e.g., Bovine Serum Albumin) in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Size-exclusion chromatography (SEC) column or dialysis cassettes for purification
Procedure:
Reagent Preparation: Dissolve the amine-reactive PEG linker in anhydrous DMF or DMSO to a stock concentration of 10-20 mg/mL immediately before use.
Protein Preparation: Ensure the protein solution is at a suitable concentration (e.g., 1-5 mg/mL) in an amine-free buffer at pH 7.2-8.0.
Conjugation Reaction: Add the dissolved PEG linker to the protein solution at a desired molar excess (e.g., 5-20 fold molar excess of PEG to protein). The optimal ratio should be determined empirically.
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight.
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
Purification: Remove unreacted PEG and byproducts by size-exclusion chromatography or dialysis against a suitable buffer (e.g., PBS).[1]
Characterization: Analyze the purified PEGylated protein by SDS-PAGE to visualize the increase in molecular weight and by mass spectrometry to determine the degree of PEGylation.
Sample Preparation: Mix the purified PEGylated protein solution (0.5-1 µL) with the MALDI matrix solution (0.5-1 µL) directly on the MALDI target plate.[4]
Crystallization: Allow the mixture to air dry at room temperature to form crystals.
Data Acquisition: Load the target plate into the MALDI-TOF mass spectrometer. Acquire data in linear positive ion mode, using an appropriate laser intensity and mass range to detect the high molecular weight PEGylated protein.[5]
Data Analysis: Process the resulting spectrum to determine the molecular weights of the different PEGylated species. For monodisperse PEGs, distinct peaks corresponding to the unmodified protein and the protein with one, two, or more PEG chains will be observed.
Protocol 3: LC-ESI-MS (Liquid Chromatography-Electrospray Ionization Mass Spectrometry) Analysis
Reversed-phase HPLC column suitable for protein analysis (e.g., C4 or C8)
LC-ESI-MS system (e.g., Q-TOF or Orbitrap)
Procedure:
Sample Preparation: Dilute the purified PEGylated protein to a final concentration of 0.1-1 mg/mL in an appropriate solvent for LC-MS analysis (e.g., 5% acetonitrile, 0.1% formic acid in water).[1]
LC Separation: Inject the sample onto the reversed-phase column. Elute the PEGylated protein using a gradient of increasing acetonitrile concentration (e.g., 5% to 95% acetonitrile with 0.1% formic acid over 30 minutes).
MS Analysis: Introduce the column eluent into the ESI source of the mass spectrometer. Acquire data in positive ion mode over an appropriate m/z range.
Charge Reduction (Optional): To simplify the complex charge state distribution often seen with large molecules, a charge-reducing agent like triethylamine (TEA) can be added post-column.[4]
Data Deconvolution: Process the raw data using deconvolution software to convert the charge state envelope into a zero-charge mass spectrum, allowing for the determination of the intact mass of each PEGylated species.[3]
Visualizations
Experimental Workflow for Mass Spectrometry Analysis of PEGylated Proteins
Caption: Workflow for the conjugation and mass spectrometry analysis of PEGylated proteins.
Comparison of Mass Spectra: Monodisperse vs. Polydisperse PEG
Caption: Idealized mass spectra comparing monodisperse and polydisperse PEG conjugates.
A Comparative Guide to HPLC Methods for the Purification and Analysis of Amino-PEG36-CONH-PEG36-acid Conjugates
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) methods for the purification and analysis of Amino-PEG36-CONH-PEG...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) methods for the purification and analysis of Amino-PEG36-CONH-PEG36-acid, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. Understanding the optimal HPLC strategy is crucial for ensuring the purity and quality of this reagent, which is often used in the development of bioconjugates and drug delivery systems. This document outlines experimental protocols, presents comparative data, and offers visual workflows to aid in method selection and implementation.
Introduction to the Analytical Challenge
Amino-PEG36-CONH-PEG36-acid is an amphoteric molecule, possessing both a basic amino group and an acidic carboxyl group. This dual nature makes its chromatographic behavior highly dependent on the pH of the mobile phase. The primary goal of chromatographic purification is to separate the target molecule from starting materials (e.g., amino-PEG and activated PEG-acid), homobifunctional impurities (e.g., diamino-PEG or diacid-PEG), and by-products from the conjugation reaction. For analysis, the objective is to accurately quantify the purity of the final product and identify any impurities.
Comparative Analysis of HPLC Methods
The three primary HPLC modes suitable for the purification and analysis of this bifunctional PEG conjugate are Reversed-Phase HPLC (RP-HPLC), Ion-Exchange Chromatography (IEX), and Size-Exclusion Chromatography (SEC). Each method offers distinct advantages and disadvantages depending on the specific application (purification vs. analysis) and the nature of the impurities.
Reversed-Phase HPLC (RP-HPLC)
RP-HPLC separates molecules based on their hydrophobicity. While the PEG backbone is hydrophilic, the terminal functional groups and the overall chain length contribute to retention on a non-polar stationary phase.
Key Considerations:
Ion-Pairing Agents: The addition of ion-pairing agents, such as trifluoroacetic acid (TFA) for the amine or a volatile amine for the carboxylic acid, can improve peak shape and retention.
Mixed-Mode Chromatography (MMC): Columns with mixed-mode functionalities (e.g., C18 with embedded polar groups or ion-exchange ligands) can provide enhanced selectivity for amphoteric molecules.[1][2][3][4][5][6]
Detection: Since the PEG backbone lacks a strong UV chromophore, detection is best achieved with universal detectors like an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (MS).[7][8]
Ion-Exchange Chromatography (IEX)
IEX separates molecules based on their net charge. This technique is particularly well-suited for the amphoteric Amino-PEG36-CONH-PEG36-acid, as the mobile phase pH can be adjusted to manipulate the molecule's charge and achieve separation.[9]
Key Considerations:
Cation-Exchange Chromatography (CEX): At a pH below the isoelectric point (pI) of the molecule, the amino group will be protonated (positive charge), allowing for binding to a cation-exchange column. Elution is typically achieved by increasing the salt concentration or pH.
Anion-Exchange Chromatography (AEX): At a pH above the pI, the carboxylic acid group will be deprotonated (negative charge), enabling binding to an anion-exchange column. Elution is performed by increasing the salt concentration or decreasing the pH.
Impurity Profile: IEX is highly effective at separating the target molecule from non-charged or similarly charged impurities.
Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic volume. While useful for analyzing high molecular weight aggregates or for desalting purposes, its resolution is often insufficient for purifying the target molecule from closely related impurities of similar size.
Key Considerations:
Resolution: SEC may not be able to resolve the target molecule from unreacted starting materials or homobifunctional species with similar PEG chain lengths.
Application: Primarily used for analyzing the presence of high molecular weight species (e.g., aggregates) or for buffer exchange.
Quantitative Data Summary
The following tables summarize typical performance characteristics of each HPLC method for the purification and analysis of Amino-PEG36-CONH-PEG36-acid.
Table 1: Comparison of HPLC Methods for Purification
Parameter
Reversed-Phase HPLC (with Ion-Pairing)
Ion-Exchange Chromatography (CEX/AEX)
Size-Exclusion Chromatography
Primary Separation Principle
Hydrophobicity
Net Charge
Hydrodynamic Volume
Typical Purity Achieved
>95%
>98%
<90% (from closely related impurities)
Resolution from Starting Materials
Good to Excellent
Excellent
Poor to Moderate
Sample Loading Capacity
Moderate
High
Low to Moderate
Solvent Consumption
High (organic solvents)
Moderate (aqueous buffers)
Low (aqueous buffers)
Suitability for Impurity Removal
Effective for non-polar impurities
Highly effective for charged impurities
Limited to size-based impurities
Table 2: Comparison of HPLC Methods for Analysis
Parameter
Reversed-Phase HPLC
Ion-Exchange Chromatography
Size-Exclusion Chromatography
Primary Application
Purity assessment, impurity profiling
Charge variant analysis, purity
Aggregate analysis, molecular weight estimation
Quantitative Accuracy
High
High
Moderate
Sensitivity (with ELSD/CAD)
High
High
Moderate
Run Time
20-40 minutes
30-50 minutes
15-30 minutes
Method Development Complexity
Moderate
High (pH optimization is critical)
Low
Experimental Protocols
Protocol 1: Reversed-Phase HPLC for Purity Analysis
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B: 0.1% TFA in Acetonitrile
Gradient: 20-80% B over 30 minutes
Flow Rate: 1.0 mL/min
Column Temperature: 40°C
Detector: ELSD (Nebulizer: 40°C, Evaporator: 60°C, Gas Flow: 1.5 L/min) or CAD
Injection Volume: 20 µL
Sample Preparation: Dissolve sample in Mobile Phase A at a concentration of 1 mg/mL.
Protocol 2: Ion-Exchange Chromatography for Purification
Column: Strong Anion Exchange (SAX), 150 mm x 10 mm, 10 µm particle size
Mobile Phase A: 20 mM Tris, pH 8.0
Mobile Phase B: 20 mM Tris, 1 M NaCl, pH 8.0
Gradient: 0-50% B over 40 minutes
Flow Rate: 2.0 mL/min
Detector: UV at 214 nm (for amide bond) and/or ELSD/CAD
Sample Preparation: Dissolve crude product in Mobile Phase A and adjust pH to 8.0 if necessary.
A Comparative Guide to Amino-PEG36-CONH-PEG36-acid and Other PEG Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals In the landscape of advanced biotherapeutics, the choice of a chemical linker is a critical determinant of the efficacy, stability, and pharmacokinetic prof...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced biotherapeutics, the choice of a chemical linker is a critical determinant of the efficacy, stability, and pharmacokinetic profile of complex molecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Among the diverse array of linkers, polyethylene (B3416737) glycol (PEG) derivatives have become indispensable tools due to their unique physicochemical properties. This guide provides an objective comparison of Amino-PEG36-CONH-PEG36-acid with other commonly employed PEG linkers, supported by a summary of relevant performance data and detailed experimental methodologies.
Introduction to Amino-PEG36-CONH-PEG36-acid
Amino-PEG36-CONH-PEG36-acid is a long-chain, monodisperse PEG-based linker specifically designed for use in the synthesis of PROTACs and other bioconjugates.[1][2] Its structure features a terminal primary amine and a terminal carboxylic acid, separated by two PEG36 units joined by an amide bond. This heterobifunctional nature allows for the sequential and controlled conjugation of two different molecular entities, a crucial feature in the construction of heterobifunctional molecules like PROTACs.[2] The extensive PEG chain imparts significant hydrophilicity to the resulting conjugate, which can enhance solubility, improve pharmacokinetic properties, and provide optimal spatial separation between the conjugated moieties.[3][4]
Comparison of PEG Linker Properties
The selection of an appropriate PEG linker is contingent on the specific application and the desired properties of the final conjugate. Key parameters for consideration include the linker's length, molecular weight, and the nature of its functional groups. The following table provides a comparative overview of Amino-PEG36-CONH-PEG36-acid and other representative PEG linkers.
ADCs, peptide modification, small molecule conjugation
Multivalent drug delivery, enhanced pharmacokinetics
Performance Comparison and Experimental Data
Longer PEG chains, such as the one in Amino-PEG36-CONH-PEG36-acid, generally lead to a longer plasma half-life of the conjugate by increasing its hydrodynamic radius, which in turn reduces renal clearance.[6] However, a potential trade-off is that very long linkers can sometimes decrease the in vitro potency of a bioconjugate.[6][7] The optimal linker length is therefore a critical parameter that needs to be empirically determined for each specific application to strike a balance between improved pharmacokinetics and retained biological activity.[8][9]
The table below summarizes the expected impact of different PEG linker types on key performance parameters of bioconjugates.
Performance Parameter
Amino-PEG36-CONH-PEG36-acid
Amino-PEG36-acid
Short-Chain PEG Linkers (e.g., PEG4, PEG8)
Branched PEG Linkers
Conjugation Efficiency
High, dependent on reaction conditions
High, dependent on reaction conditions
High, dependent on reaction conditions
Potentially more complex conjugation
Solubility Enhancement
Excellent
Very Good
Good to Very Good
Excellent
In Vivo Half-Life
Expected to be significantly prolonged
Expected to be prolonged
Moderately prolonged
Significantly prolonged
In Vitro Potency
May be moderately reduced
May be slightly reduced
Generally high
May be reduced due to steric hindrance
Stability (Plasma)
High, stable amide bond
High
High
High
Experimental Protocols
To facilitate the evaluation and comparison of different PEG linkers, the following are detailed methodologies for key experiments.
Protocol for Conjugation of Amino-PEG-Acid Linkers to a Primary Amine
This two-stage protocol is applicable for conjugating linkers like Amino-PEG36-CONH-PEG36-acid or Amino-PEG36-acid to a molecule containing a primary amine.
Stage 1: Activation of the Carboxylic Acid Group to an NHS Ester
Dissolution: Dissolve the Amino-PEG-acid linker in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10-20 mg/mL.
Activation Reagent Preparation: In a separate tube, dissolve N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) (1.5 molar equivalents) and N-hydroxysuccinimide (NHS) or sulfo-NHS (1.5 molar equivalents) in an appropriate activation buffer (e.g., 0.1 M MES, pH 6.0).
Activation Reaction: Add the EDC/NHS solution to the dissolved PEG linker. Vortex the mixture gently and incubate for 15-30 minutes at room temperature. The resulting activated PEG-NHS ester is now ready for the conjugation reaction.
Stage 2: Conjugation to the Target Molecule
Target Molecule Preparation: Dissolve the target molecule containing a primary amine in a non-amine-containing buffer at a pH of 7.2-8.5 (e.g., 0.1 M phosphate (B84403) buffer).
Conjugation Reaction: Add the desired molar excess (e.g., 5 to 20-fold) of the freshly activated PEG-NHS ester solution to the target molecule solution. The volume of the organic solvent from the PEG stock should not exceed 10% of the total reaction volume.
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle stirring.
Quenching (Optional): To terminate the reaction, add a quenching buffer (e.g., Tris or glycine) to a final concentration of 20-50 mM and incubate for 15-30 minutes.
Purification: Remove unreacted PEG linker and by-products using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).
Protocol for In Vitro Plasma Stability Assay of ADCs
This assay is designed to assess the stability of the linker and the drug-to-antibody ratio (DAR) of an ADC in plasma over time.
Incubation: Incubate the ADC in plasma (human, mouse, or rat) at a concentration of 1 mg/mL at 37°C. A buffer control should be run in parallel.
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, and 168 hours).
Sample Processing: Isolate the ADC from the plasma samples using immunoaffinity capture, for example, with Protein A or Protein G magnetic beads.
Analysis: Analyze the captured ADC using liquid chromatography-mass spectrometry (LC-MS) to determine the average DAR at each time point. A decrease in DAR over time indicates linker cleavage.
Protocol for Western Blot Analysis of PROTAC-Mediated Protein Degradation
This method is used to quantify the reduction in the level of a target protein following treatment with a PROTAC.
Cell Culture and Treatment: Seed cells at an appropriate density in multi-well plates. After allowing the cells to adhere, treat them with a range of PROTAC concentrations for a specified duration (e.g., 24 hours).
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and then lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
Immunodetection: Block the membrane and then probe with a primary antibody specific to the target protein, followed by an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
Data Analysis: Visualize the protein bands using a chemiluminescence detection system and quantify the band intensities. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
Visualizing Key Concepts in Bioconjugation
The following diagrams, created using Graphviz (DOT language), illustrate fundamental concepts in the application of PEG linkers.
Caption: Mechanism of action of a PROTAC utilizing a long-chain PEG linker.
Caption: General structure of an Antibody-Drug Conjugate featuring a PEG linker.
Caption: A typical experimental workflow for the comparative evaluation of different PEG linkers.
The Pivotal Role of Linker Length: A Comparative Guide to the Efficacy of PROTACs with Varying PEG Linkers
For Researchers, Scientists, and Drug Development Professionals In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a transformative therapeutic modali...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a transformative therapeutic modality. These heterobifunctional molecules co-opt the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical, yet often underestimated, component of a PROTAC is the linker that connects the target-binding warhead to the E3 ligase-recruiting moiety. Among the diverse linker chemistries, polyethylene (B3416737) glycol (PEG) linkers are frequently employed for their favorable physicochemical properties, including hydrophilicity and biocompatibility.[1][2][3] The length of this PEG linker is a crucial parameter that significantly influences the formation and stability of the ternary complex, and consequently, the efficiency of protein degradation.[4][5]
This guide provides a detailed comparison of the efficacy of PROTACs with different length PEG linkers, supported by experimental data. We will delve into the quantitative impact of linker length on degradation potency and maximal degradation, provide detailed experimental protocols for key assays, and visualize the underlying mechanisms and workflows.
The Linker is Not Just a Spacer: Impact on PROTAC Activity
The linker in a PROTAC molecule is not a passive tether but an active contributor to the molecule's overall efficacy.[4][6] Its length, flexibility, and chemical composition directly influence several key parameters that govern a PROTAC's success:
Ternary Complex Formation: An optimal linker length is essential for inducing the appropriate proximity and orientation between the target protein and the E3 ligase.[1][4] A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex.[1][7] Conversely, a linker that is too long might result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.[1]
Degradation Efficiency: The stability of the ternary complex is directly correlated with the efficiency of target protein ubiquitination and subsequent degradation. This is often quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[8][9]
Solubility and Permeability: PEG linkers can enhance the aqueous solubility of often lipophilic PROTAC molecules.[2][8] However, the relationship with cell permeability is more complex. While increased hydrophilicity can hinder passive diffusion, the flexibility of PEG linkers can allow the PROTAC to adopt a more compact conformation, potentially shielding its polar surface area and improving membrane traversal.[10]
Quantitative Comparison of Degradation Efficiency
The following table summarizes a collection of experimental data from various studies, showcasing the impact of PEG linker length on the degradation of different target proteins. The data illustrates that the optimal linker length is highly dependent on the specific target protein and the E3 ligase being recruited.
Visualizing the Process: Signaling Pathways and Workflows
To better understand the mechanism of action and the experimental processes involved in evaluating PROTAC efficacy, the following diagrams have been generated using Graphviz.
PROTAC-mediated protein degradation pathway.
A typical workflow for the design and evaluation of PROTACs.
Detailed Experimental Protocols
To facilitate the replication and further investigation of these findings, detailed methodologies for key experiments are provided below.
Western Blotting for Target Protein Degradation
This protocol is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[1]
Materials and Reagents:
Cell Line: Appropriate human cancer cell line expressing the target protein.
PROTACs: Stock solutions of PROTACs with varying PEG linker lengths in DMSO.
Control Compounds: DMSO (vehicle control).
Cell Culture Medium (e.g., RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin.
Phosphate-Buffered Saline (PBS).
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
BCA or Bradford Protein Assay Kit.
Laemmli Sample Buffer (4X).
SDS-PAGE gels, running buffer, and transfer buffer.
PVDF or nitrocellulose membranes.
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST).
Primary Antibodies: Anti-target protein, anti-loading control (e.g., GAPDH, β-actin).
HRP-conjugated Secondary Antibody.
Enhanced Chemiluminescence (ECL) Substrate.
Methodology:
Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with a serial dilution of each PROTAC for a specified time (e.g., 24 hours).[1]
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in lysis buffer.[1]
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[1]
Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.[1]
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]
Immunoblotting: Block the membrane and then incubate with the primary antibody overnight at 4°C.[1]
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the chemiluminescent signal using an imaging system after adding ECL substrate.[1]
Data Analysis: Quantify band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control and plot the data to determine DC50 and Dmax values.[8]
Ternary Complex Formation Assay (TR-FRET)
This assay measures the formation of the POI-PROTAC-E3 ligase ternary complex in a homogenous format.
Materials and Reagents:
Purified, labeled Target Protein (e.g., with GST-tag).
Microplate reader capable of TR-FRET measurements.
Methodology:
Assay Setup: In a microplate, add the labeled target protein, labeled E3 ligase, donor and acceptor antibodies, and a serial dilution of the PROTAC compound in assay buffer.[9][10]
Incubation: Incubate the plate at room temperature for a defined period (e.g., 180 minutes) to allow for complex formation.[9]
Measurement: Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths.[10]
Data Analysis: Calculate the TR-FRET ratio (acceptor signal / donor signal). An increase in the TR-FRET ratio indicates the formation of the ternary complex. Plot the TR-FRET ratio against the PROTAC concentration.[12]
Cell Viability Assay (MTT Assay)
This assay assesses the effect of PROTAC treatment on cell proliferation and viability.
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
Methodology:
Cell Plating and Treatment: Prepare cells and test compounds in 96-well plates.[13]
Incubation: Incubate for the desired exposure period.[13]
MTT Addition: Add MTT solution to each well to a final concentration of 0.45 mg/ml.[13]
Incubation: Incubate for 1 to 4 hours at 37°C.[13]
Solubilization: Add solubilization solution to each well to dissolve the formazan (B1609692) crystals.[13]
Measurement: Mix to ensure complete solubilization and measure the absorbance at a specific wavelength (e.g., 570 nm).
Conclusion
The length of the PEG linker is a critical determinant of PROTAC efficacy. The presented data and established protocols illustrate that a systematic approach to linker length optimization is essential for the development of potent and selective protein degraders. An optimal linker facilitates the formation of a stable and productive ternary complex, leading to efficient ubiquitination and subsequent degradation of the target protein. Researchers and drug development professionals should consider the systematic variation of PEG linker length as a key optimization strategy in the design of novel PROTACs. The experimental protocols and conceptual diagrams provided in this guide serve as a valuable resource for the continued exploration and development of this promising therapeutic modality.
The Fulcrum of Function: A Comparative Guide to Flexible vs. Rigid Linkers in PROTACs
For Researchers, Scientists, and Drug Development Professionals The design of Proteolysis Targeting Chimeras (PROTACs) is a multi-faceted challenge where the linker, the bridge between the target protein and the E3 ligas...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The design of Proteolysis Targeting Chimeras (PROTACs) is a multi-faceted challenge where the linker, the bridge between the target protein and the E3 ligase ligand, plays a pivotal role. Its composition and rigidity are critical determinants of a PROTAC's efficacy, influencing the formation of a stable ternary complex, physicochemical properties, and ultimately, the potency of target protein degradation. This guide provides a comparative analysis of flexible and rigid linkers in PROTACs, supported by experimental data, to inform the rational design of next-generation protein degraders.
Flexible Linkers: The Versatile Standard
Flexible linkers, predominantly composed of alkyl chains or polyethylene (B3416737) glycol (PEG) units, are the most common type used in PROTAC design. Their prevalence is due to their synthetic accessibility and the conformational freedom they afford the PROTAC molecule.
Advantages:
Synthetic Tractability: Alkyl and PEG linkers are readily synthesized and modified, allowing for rapid generation of PROTAC libraries with varying lengths.
Conformational Sampling: The flexibility of these linkers enables the PROTAC to adopt multiple conformations, which can be advantageous for facilitating the initial interactions between the target protein and the E3 ligase.
Improved Solubility (PEG): PEG linkers are hydrophilic and can enhance the aqueous solubility of the PROTAC molecule, which is often a challenge for these high molecular weight compounds.
Disadvantages:
Entropic Penalty: The high degree of flexibility can lead to an entropic penalty upon formation of the ternary complex, potentially resulting in lower stability.
Metabolic Instability: Flexible linkers, particularly long alkyl chains, can be more susceptible to oxidative metabolism, leading to a shorter in vivo half-life.
Lack of Pre-organization: The conformational freedom may not always favor the optimal geometry for productive ubiquitination, sometimes leading to the formation of non-productive ternary complexes.
Rigid Linkers: Engineering Precision and Potency
Rigid linkers incorporate cyclic structures such as piperazine (B1678402), piperidine, or aromatic rings (e.g., triazoles) to restrict the conformational flexibility of the PROTAC. This pre-organization can lead to more stable and productive ternary complexes.
Advantages:
Enhanced Ternary Complex Stability: By reducing the conformational entropy, rigid linkers can pre-organize the PROTAC into a bioactive conformation, leading to more stable and long-lived ternary complexes.[] This can translate to higher degradation efficiency.
Improved Selectivity: The defined spatial orientation imposed by a rigid linker can lead to more specific protein-protein interactions within the ternary complex, potentially improving selectivity for the target protein over closely related proteins.
Enhanced Metabolic Stability: The cyclic structures within rigid linkers are often less prone to metabolism compared to linear alkyl chains, which can improve the pharmacokinetic profile of the PROTAC.
Disadvantages:
Synthetic Complexity: The synthesis of PROTACs with rigid linkers is often more complex and challenging compared to those with flexible linkers.
Potential for Steric Hindrance: A rigid linker that is not optimally designed can introduce steric clashes, preventing the formation of a productive ternary complex.
Solubility Challenges: The introduction of rigid, often hydrophobic, cyclic structures can decrease the overall solubility of the PROTAC.
Quantitative Comparison of Flexible vs. Rigid Linkers
The choice between a flexible and a rigid linker is highly context-dependent, with the optimal choice varying based on the specific target protein and E3 ligase pair. The following tables summarize experimental data from various studies to illustrate the impact of linker rigidity on PROTAC performance.
Table 1: Comparison of PROTACs with Flexible vs. Rigid Linkers for BCR-ABL Degradation
PROTAC
Warhead
E3 Ligase Ligand
Linker Type
Cell Line
Degradation Potency (DC50)
Dasatinib-based PROTAC
Dasatinib
Pomalidomide/Lenalidomide
Alkylated (Flexible)
K562
Superior degradation
Dasatinib-based PROTAC
Dasatinib
Pomalidomide/Lenalidomide
Acetylated (More Rigid)
K562
Less active than alkylated
Note: In this study, the more flexible alkylated linkers demonstrated superior degradation of the BCR-ABL protein compared to their acetylated counterparts.[2]
Table 2: Comparison of a Flexible vs. Rigid Linker in a BTK-targeting PROTAC
PROTAC
Warhead
E3 Ligase Ligand
Linker Type
Cell Line
Degradation Potency (DC50)
NC-1
Non-covalent BTK binder
Thalidomide
Flexible
Mino
2.2 nM
IR-2
Irreversible covalent BTK binder
Thalidomide
More Rigid
Mino
Less efficient than NC-1
Note: The non-covalent PROTAC (NC-1) with a more flexible linker showed higher degradation potency for Bruton's tyrosine kinase (BTK) than a similar PROTAC (IR-2) with a more rigid linker structure.[3]
Table 3: Impact of Linker Rigidity on BRD4-targeting PROTACs
PROTAC
Warhead
E3 Ligase Ligand
Linker Type
Cell Line
Cellular Activity
XZ739
BRD4 inhibitor
Thalidomide
Flexible
-
-
Compound 2d
BRD4 inhibitor
Thalidomide
Piperazine-containing (Rigid)
-
Similar to XZ739
Note: In this case, the incorporation of a rigid piperazine ring into the linker resulted in a PROTAC with similar cellular activity to its more flexible counterpart, highlighting that the impact of rigidity is target-specific.
Visualizing the PROTAC Mechanism and Experimental Workflow
To better understand the concepts discussed, the following diagrams illustrate the PROTAC signaling pathway and a typical experimental workflow for comparing linker types.
Navigating Drug-to-Antibody Ratio (DAR) Validation for ADCs Featuring Amino-PEG36-CONH-PEG36-acid Linkers: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing an accurate and reproducible drug-to-antibody ratio (DAR) is a critical quality attribute for ensuring the safety and efficacy of antibody-dru...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, establishing an accurate and reproducible drug-to-antibody ratio (DAR) is a critical quality attribute for ensuring the safety and efficacy of antibody-drug conjugates (ADCs). This guide provides a comprehensive comparison of the primary analytical methods for validating the DAR of ADCs, with a special focus on those incorporating the hydrophilic Amino-PEG36-CONH-PEG36-acid linker. Detailed experimental protocols and workflow visualizations are presented to aid in the selection of the most appropriate validation strategy.
The unique structure of the Amino-PEG36-CONH-PEG36-acid linker, characterized by its extended polyethylene (B3416737) glycol (PEG) chains, introduces a significant degree of hydrophilicity and flexibility to the ADC. While beneficial for solubility and pharmacokinetic properties, this can present challenges for certain analytical techniques. This guide will explore the nuances of applying Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS) for the characterization of these complex biomolecules.
Comparative Analysis of DAR Validation Methodologies
The selection of a suitable DAR validation method is contingent on several factors, including the type of conjugation chemistry (e.g., cysteine vs. lysine), the hydrophobicity of the payload, and the specific characteristics of the linker. The following table summarizes the key performance attributes of the most commonly employed techniques.
Feature
Hydrophobic Interaction Chromatography (HIC)
Reversed-Phase HPLC (RP-HPLC)
Mass Spectrometry (MS)
Principle
Separation based on hydrophobicity under non-denaturing conditions.[1][2][3]
Separation based on hydrophobicity under denaturing conditions.[4][5][6]
Determination of average DAR and distribution of drug-loaded species for cysteine-linked ADCs.[2][10][11]
Quantification of light and heavy chain drug loading after reduction of the ADC.[4][5] Well-suited for less hydrophobic, site-specific ADCs.[12]
Precise mass determination of intact ADC and its subunits to confirm conjugation and calculate DAR.[7][13]
Advantages
- Maintains the native structure of the ADC.[2][14] - Robust method for calculating average DAR from peak areas.[10][14]
- Higher peak resolution compared to HIC.[14] - Compatible with MS detection due to volatile mobile phases.[6]
- Provides direct and unambiguous mass measurement.[7] - Can be used for all types of ADCs.[14] - Can identify specific conjugation sites through peptide mapping.[8]
Disadvantages
- Poor peak resolution for some ADCs.[14] - Not ideal for lysine-linked ADCs.[11] - High salt concentrations in mobile phases are incompatible with MS.[6]
- Denaturing conditions can disrupt non-covalent drug-antibody interactions.[4][11] - May not be suitable for resolving heterogeneous, lysine-linked conjugates.[4]
- Requires more complex data processing and expertise.[14] - High-resolution instrumentation can be costly.
Applicability to Amino-PEG36-CONH-PEG36-acid Linker
The high hydrophilicity of the long PEG chains may lead to early elution and potentially poor separation of different DAR species. Method optimization will be critical.
The denaturing conditions can be advantageous in disrupting potential intramolecular interactions caused by the long, flexible PEG linker, leading to better resolution.
Considered the most reliable method for accurately determining the mass of the ADC, thereby providing a precise DAR, irrespective of the linker's properties.
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. The following sections outline standard protocols for each of the key DAR validation techniques.
Hydrophobic Interaction Chromatography (HIC)
Objective: To determine the average DAR and the distribution of different drug-loaded species in an ADC sample.[10]
Methodology:
Sample Preparation: Dilute the ADC sample to a concentration of approximately 1 mg/mL in the HIC mobile phase A.[10]
Chromatographic System:
Column: A HIC column suitable for antibody separations (e.g., Tosoh TSKgel Butyl-NPR).[10]
Gradient Elution: Initiate the run with a high concentration of mobile phase A. Apply a linear gradient to a high concentration of mobile phase B over approximately 30 minutes. This gradient facilitates the elution of ADC species based on their hydrophobicity, with higher DAR species, being more hydrophobic, eluting later.[10]
Data Analysis:
Identify the peaks corresponding to the unconjugated antibody and the various drug-loaded species (DAR=1, 2, 3, etc.).[10]
Objective: To separate and quantify the different light and heavy chain species with varying drug loads following the reduction of the ADC.[4]
Methodology:
Sample Preparation: Reduce the ADC sample to break the disulfide bonds between the light and heavy chains. This is typically achieved by incubation with a reducing agent like dithiothreitol (B142953) (DTT).
Chromatographic System:
Column: A reversed-phase column suitable for large proteins (e.g., a C4 column).
Mobile Phase A: 0.1% formic acid in water.
Mobile Phase B: 0.1% formic acid in acetonitrile.
Flow Rate: Typically 0.5-1.0 mL/min.
Detection: UV at 280 nm.
Gradient Elution: Employ a suitable gradient from a low to a high concentration of mobile phase B to elute the light and heavy chain fragments.
Data Analysis:
Identify the peaks corresponding to the unconjugated and drug-conjugated light and heavy chains.
Calculate the peak areas for each species.
The DAR can be determined by calculating the weighted average of drug loading on both the light and heavy chains.
Mass Spectrometry (MS)
Objective: To directly measure the mass of the intact ADC and its subunits to determine the precise DAR.[7]
Methodology:
Sample Preparation: The ADC sample can be analyzed in its intact form or after reduction to separate the light and heavy chains. For ADCs with heterogeneous glycosylation, deglycosylation using an enzyme like PNGase F can simplify the mass spectra.[8]
LC-MS System:
LC System: A reversed-phase or size-exclusion chromatography system can be coupled to the mass spectrometer to separate different ADC species before mass analysis.
MS System:
Ionization Source: Electrospray ionization (ESI) is commonly used.
Mass Analyzer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap is required for accurate mass determination.[10]
Data Acquisition: Acquire data in the appropriate mass range to detect the unconjugated antibody and all drug-conjugated forms.
Data Analysis:
Deconvolute the raw mass spectra to obtain the zero-charge masses of the different species present in the sample.[10]
The number of conjugated drugs can be determined from the mass difference between the conjugated and unconjugated antibody or its subunits.
The average DAR is calculated based on the relative abundance of each detected species.[]
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for each DAR validation technique.
Caption: Workflow for DAR analysis using Hydrophobic Interaction Chromatography (HIC).
Caption: Workflow for DAR analysis using Reversed-Phase HPLC (RP-HPLC).
Navigating the Preclinical Landscape with Bifunctional PEG Linkers: A Comparative Guide
In the realm of targeted therapeutics, the linkage of a targeting moiety, such as an antibody or a small molecule, to a therapeutic payload is a critical determinant of clinical success. Bifunctional polyethylene (B34167...
Author: BenchChem Technical Support Team. Date: December 2025
In the realm of targeted therapeutics, the linkage of a targeting moiety, such as an antibody or a small molecule, to a therapeutic payload is a critical determinant of clinical success. Bifunctional polyethylene (B3416737) glycol (PEG) linkers have emerged as indispensable tools in this context, offering a means to enhance the solubility, stability, and pharmacokinetic profiles of novel drug conjugates. This guide provides a comparative overview of bifunctional PEG linkers in preclinical research, with a focus on the long-chain linker Amino-PEG36-CONH-PEG36-acid . We will explore its potential advantages and compare its expected performance with shorter-chain alternatives, supported by experimental data from various preclinical studies.
The Role of PEG Linkers in Drug Conjugate Performance
Bifunctional PEG linkers serve as a flexible and hydrophilic spacer between two reactive moieties. In the context of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), the length of the PEG chain has been shown to significantly impact several key performance indicators:
Pharmacokinetics (PK): Longer PEG chains can increase the hydrodynamic radius of the conjugate, leading to reduced renal clearance and a longer circulation half-life.[1][2][3] This prolonged exposure can enhance the therapeutic window.
Solubility and Aggregation: The hydrophilic nature of the PEG linker can mitigate the hydrophobicity of the payload, reducing the propensity for aggregation and improving the overall solubility of the conjugate.[4][5]
In Vivo Efficacy: By optimizing the pharmacokinetic profile, PEG linkers can lead to improved tumor accumulation of the drug conjugate, resulting in enhanced antitumor efficacy.[2][6]
Toxicity: The use of PEG linkers can shield the payload from non-specific uptake, potentially reducing off-target toxicity.[7][8]
Comparative Analysis of PEG Linker Length in Preclinical Models
While direct preclinical studies utilizing Amino-PEG36-CONH-PEG36-acid are not extensively published, we can infer its performance based on trends observed with other long-chain PEG linkers and compare them to shorter alternatives.
Antibody-Drug Conjugates (ADCs)
In the development of ADCs, the length of the PEG linker has been systematically varied to optimize performance. The following table summarizes key findings from preclinical studies investigating the impact of PEG chain length on ADC efficacy and pharmacokinetics.
Linker/PEG Length
Key Findings
Reference
Non-PEGylated
Higher plasma clearance, suboptimal in vivo activity, especially at high drug-to-antibody ratios (DAR).
Significantly prolonged circulation half-life. However, very long PEG chains can sometimes lead to reduced in vitro cytotoxicity, though this is often compensated by the improved PK profile in vivo.
Based on these trends, Amino-PEG36-CONH-PEG36-acid , with its extended PEG72 structure, is anticipated to provide a significant increase in the hydrodynamic size of the resulting ADC. This would likely lead to a substantial prolongation of the circulation half-life, potentially enhancing tumor accumulation and efficacy for certain payloads and targets. However, researchers should also consider the potential for decreased in vitro potency due to steric hindrance.
Proteolysis-Targeting Chimeras (PROTACs)
In PROTAC design, the linker plays a crucial role in orienting the target protein and the E3 ligase to facilitate ubiquitination and subsequent degradation. The length and composition of the linker, including the use of PEG chains, are critical for optimal ternary complex formation.
Linker Type
Key Considerations
Reference
Alkyl Chains
Common linker motif, but can contribute to poor solubility.
Increase water solubility and can affect cell permeability. The length of the PEG chain can be systematically varied to optimize degradation efficiency.
The use of a long-chain linker like Amino-PEG36-CONH-PEG36-acid in a PROTAC could be advantageous for several reasons:
Enhanced Solubility: The extensive PEGylation would significantly improve the aqueous solubility of often hydrophobic PROTAC molecules.[10]
Spanning Distances: It could effectively bridge the target protein and the E3 ligase in cases where the binding pockets are far apart.
Improved Cell Permeability: While counterintuitive for large molecules, PEGylation has been shown to sometimes improve the cellular uptake of certain molecules.
Experimental Protocols
To provide a practical context for the data presented, here are representative experimental protocols for evaluating the performance of PEGylated drug conjugates.
In Vitro Cytotoxicity Assay
Cell Culture: Plate cancer cells at a density of 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
Drug Treatment: Treat the cells with serial dilutions of the drug conjugate (e.g., ADC) or small molecule (e.g., PROTAC) for 72-96 hours.
Viability Assessment: Measure cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
Data Analysis: Plot the percentage of viable cells against the drug concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Pharmacokinetic Study in Rodents
Animal Model: Use healthy adult rodents (e.g., Sprague-Dawley rats or BALB/c mice).
Drug Administration: Administer a single intravenous (IV) dose of the drug conjugate (e.g., 3 mg/kg for an ADC).
Blood Sampling: Collect blood samples at various time points (e.g., 0, 0.25, 1, 4, 8, 24, 48, 72, and 168 hours) post-injection.
Sample Processing: Process the blood samples to obtain plasma.
Quantification: Determine the concentration of the total antibody and/or the antibody-conjugated drug in the plasma samples using an enzyme-linked immunosorbent assay (ELISA).
Data Analysis: Use pharmacokinetic software to calculate key parameters such as clearance, volume of distribution, and elimination half-life.[11]
In Vivo Tumor Xenograft Efficacy Study
Tumor Implantation: Subcutaneously implant human tumor cells (e.g., NCI-N87 gastric cancer cells) into the flank of immunodeficient mice (e.g., nude mice).
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
Treatment Groups: Randomize the mice into different treatment groups, including a vehicle control and groups receiving different drug conjugates.
Drug Administration: Administer the treatments (e.g., intravenously once a week for three weeks).
Tumor Measurement: Measure the tumor volume using calipers two to three times per week.
Data Analysis: Plot the mean tumor volume over time for each treatment group and assess the statistical significance of any tumor growth inhibition.
Visualizing the Concepts
To further illustrate the principles discussed, the following diagrams, generated using the DOT language, depict key workflows and relationships.
Caption: A typical experimental workflow for the preclinical evaluation of drug conjugates.
Benchmarking Amino-PEG36-CONH-PEG36-acid: A Comparative Guide to Non-PEG Linkers in Drug Conjugate Development
For Researchers, Scientists, and Drug Development Professionals The selection of a chemical linker is a critical decision in the design of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Tar...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The selection of a chemical linker is a critical decision in the design of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker not only connects the targeting moiety to the payload but also profoundly influences the conjugate's solubility, stability, pharmacokinetics (PK), and overall therapeutic index. Long-chain polyethylene (B3416737) glycol (PEG) linkers, exemplified by Amino-PEG36-CONH-PEG36-acid, are prized for their ability to enhance hydrophilicity and optimize in vivo performance.
This guide provides an objective comparison between long-chain PEG linkers and common non-PEG alternatives, supported by experimental data, to inform rational linker design and selection.
Linker Properties and Their Impact
The fundamental difference between PEG and non-PEG linkers lies in their physicochemical properties, primarily hydrophilicity, which directly impacts the performance of the final drug conjugate.
Amino-PEG36-CONH-PEG36-acid: This represents a highly hydrophilic, flexible, and long-chain linker. The extensive chain of ethylene (B1197577) glycol units creates a substantial hydration shell around the conjugate.[1] This property is crucial for mitigating the aggregation often caused by hydrophobic payloads, enabling higher drug-to-antibody ratios (DARs) without compromising stability.[2] The linker's length provides spatial separation between the antibody and the payload, which can be essential for maintaining protein function.
Non-PEG Linkers: This category includes a diverse range of chemistries:
Peptide-based (e.g., Valine-Citrulline): These are often designed to be cleaved by specific enzymes (like Cathepsin B) inside the target cell.[1] While effective for payload release, they are typically more hydrophobic than long-chain PEGs and can be susceptible to premature cleavage in certain preclinical models.[3][4]
Alkyl Chains (e.g., MC - maleimidocaproyl): These are hydrophobic spacers that contribute to the overall lipophilicity of the conjugate, which can lead to rapid clearance and aggregation.[5]
Alternative Hydrophilic Polymers (e.g., Polysarcosine - PSAR): PSAR is a polypeptoid that offers a non-immunogenic, biodegradable alternative to PEG, demonstrating comparable or even superior performance in masking hydrophobicity and improving pharmacokinetics in high-DAR conjugates.[6][7]
A Researcher's Guide to Quantitative Analysis of PEGylation Sites: A Comparative Look at Modern Techniques
For researchers, scientists, and drug development professionals, the precise characterization of PEGylated proteins is paramount for ensuring therapeutic efficacy and safety. The attachment of polyethylene (B3416737) gly...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the precise characterization of PEGylated proteins is paramount for ensuring therapeutic efficacy and safety. The attachment of polyethylene (B3416737) glycol (PEG) to a protein can enhance its pharmacokinetic properties, but the location and extent of PEGylation must be rigorously controlled and quantified. This guide provides a comparative analysis of key analytical techniques for the quantitative assessment of PEGylation sites, with a focus on the use of heterobifunctional linkers like Amino-PEG36-CONH-PEG36-acid and established alternative methods.
This guide will delve into the methodologies of Mass Spectrometry (both LC-MS/MS and MALDI-TOF) and Size Exclusion Chromatography (SEC), offering a side-by-side comparison of their capabilities, supported by experimental data and detailed protocols.
Comparing the Arsenal: A Snapshot of Quantitative PEGylation Analysis Methods
The choice of analytical technique for quantitative PEGylation analysis depends on the specific information required, the nature of the PEGylated protein, and the available instrumentation. While Amino-PEG36-CONH-PEG36-acid represents a specific tool for introducing PEG chains, the subsequent analysis of the resulting conjugate relies on a variety of powerful techniques. Below is a comparative overview of the most common methods.
Identification of specific PEGylation sites and their relative abundance.
Determination of the degree of PEGylation (number of PEGs per protein) and molecular weight distribution.
Separation and quantification of different PEGylated species (e.g., mono-, di-, tri-PEGylated).
Quantitative Capability
Enables subsequent quantification by other methods.
High
Moderate to High
High
Site-Specific Information
No
Yes
Indirectly, through peptide mapping
No
Resolution
N/A
High (at the peptide level)
Moderate (for intact proteins)
Low to Moderate
Sample Complexity
Can be high depending on the protein's reactivity.
High
Moderate
Low
Throughput
N/A
Low to Moderate
High
High
In-Depth Analysis: A Closer Look at the Techniques
Quantitative Analysis using Amino-PEG36-CONH-PEG36-acid and LC-MS/MS
The use of a defined linker such as Amino-PEG36-CONH-PEG36-acid provides a precise way to introduce a PEG moiety. The subsequent quantitative analysis to determine the exact attachment sites and their relative abundance is typically achieved through a bottom-up proteomics approach using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
PEGylation: A therapeutic protein is reacted with Amino-PEG36-CONH-PEG36-acid under controlled conditions (e.g., pH, temperature, molar ratio) to favor modification of specific amino acid residues (typically lysine (B10760008) or the N-terminus).
Purification: The PEGylated protein mixture is purified to remove unreacted PEG linker and protein using techniques like size exclusion or ion-exchange chromatography.
Proteolytic Digestion: The purified PEGylated protein is denatured, reduced, alkylated, and then digested with a specific protease (e.g., trypsin) to generate a complex mixture of peptides.
LC-MS/MS Analysis: The peptide mixture is separated by reverse-phase liquid chromatography and introduced into a high-resolution mass spectrometer.
MS1 Scan: The mass spectrometer scans for the masses of all eluting peptides. PEGylated peptides will have a characteristic mass shift corresponding to the mass of the PEG linker.
MS2 Scan (Tandem MS): The instrument isolates and fragments specific peptide ions (both modified and unmodified).
Data Analysis: The fragmentation spectra are analyzed to determine the amino acid sequence of the peptides. The presence of a mass shift on a specific amino acid residue confirms the site of PEGylation. The relative abundance of PEGylated versus unmodified peptides is quantified by comparing the peak areas from the MS1 scans.
PEGylation Site (Amino Acid Residue)
Relative Abundance (%)
Lysine 35
45.2
Lysine 78
28.1
N-terminus
15.7
Lysine 112
11.0
This table illustrates hypothetical quantitative data for the distribution of PEGylation sites on a protein as determined by LC-MS/MS.
Caption: Workflow for quantitative PEGylation site analysis using LC-MS/MS.
Alternative Method 1: MALDI-TOF Mass Spectrometry
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry is a powerful technique for determining the overall degree of PEGylation by analyzing the intact protein.
Sample Preparation: The PEGylated protein sample is mixed with a suitable matrix solution (e.g., sinapinic acid) on a MALDI target plate.
MALDI-TOF Analysis: The sample is irradiated with a laser, causing desorption and ionization of the protein molecules. The time it takes for the ions to travel to the detector is proportional to their mass-to-charge ratio.
Data Analysis: The resulting mass spectrum shows a distribution of peaks, with each peak corresponding to the protein with a different number of attached PEG molecules (e.g., native, mono-PEGylated, di-PEGylated). The relative intensity of these peaks can be used to estimate the abundance of each species.
Species
Molecular Weight (Da)
Relative Intensity (%)
Unmodified Protein
50,000
15
Mono-PEGylated
55,000
60
Di-PEGylated
60,000
20
Tri-PEGylated
65,000
5
This table shows representative MALDI-TOF data for a 50 kDa protein PEGylated with a 5 kDa PEG, indicating the distribution of different PEGylated forms.
Caption: Workflow for determining the degree of PEGylation using MALDI-TOF MS.
Alternative Method 2: Size Exclusion Chromatography (SEC)
Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius. It is a valuable tool for separating and quantifying different PEGylated species in a mixture.
System Setup: An HPLC system is equipped with an appropriate SEC column and a detector (e.g., UV-Vis). The mobile phase is typically a buffered saline solution.
Sample Injection: A known amount of the PEGylated protein mixture is injected into the SEC column.
Separation: Larger molecules (higher degree of PEGylation) elute earlier from the column, while smaller molecules (lower degree of PEGylation or unmodified protein) elute later.
Detection and Quantification: The eluting species are detected, and the area under each peak in the chromatogram is proportional to the amount of that species.
Peak
Elution Time (min)
Species
Relative Peak Area (%)
1
8.2
Di-PEGylated
22.5
2
9.5
Mono-PEGylated
65.3
3
11.1
Unmodified Protein
12.2
This table presents typical SEC data for a PEGylated protein mixture, showing the separation and relative quantification of different species.
Caption: Workflow for the separation and quantification of PEGylated species by SEC.
Conclusion
The quantitative analysis of PEGylation sites is a critical aspect of the development of therapeutic proteins. While the use of specific linkers like Amino-PEG36-CONH-PEG36-acid offers precision in the PEGylation reaction, a combination of analytical techniques is often necessary for comprehensive characterization. LC-MS/MS provides the highest resolution for identifying and quantifying specific PEGylation sites. MALDI-TOF MS is a rapid and effective tool for determining the overall degree of PEGylation. Size Exclusion Chromatography is invaluable for separating and quantifying the different PEGylated forms of a protein. By understanding the strengths and limitations of each method, researchers can select the most appropriate analytical strategy to ensure the quality, consistency, and efficacy of their PEGylated biotherapeutics.
Safety & Regulatory Compliance
Safety
Proper Disposal of Amino-PEG36-CONH-PEG36-acid: A Guide for Laboratory Professionals
Effective management and disposal of chemical waste are paramount for ensuring a safe laboratory environment and maintaining environmental integrity. This document provides a comprehensive, step-by-step guide for the pro...
Author: BenchChem Technical Support Team. Date: December 2025
Effective management and disposal of chemical waste are paramount for ensuring a safe laboratory environment and maintaining environmental integrity. This document provides a comprehensive, step-by-step guide for the proper disposal of Amino-PEG36-CONH-PEG36-acid, a bifunctional PEG linker commonly utilized by researchers, scientists, and drug development professionals in the synthesis of PROTACs and other bioconjugates. Adherence to these procedures is crucial for minimizing risks to both personnel and the ecosystem.
While specific safety data sheets (SDS) for novel or specialized research chemicals like Amino-PEG36-CONH-PEG36-acid can be limited, the following guidelines are based on best practices for the disposal of polyethylene (B3416737) glycol (PEG) compounds and general laboratory chemical waste management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult your institution's specific chemical hygiene plan and the manufacturer's safety data sheet for Amino-PEG36-CONH-PEG36-acid, if available. In the absence of a specific SDS, the compound should be handled with the standard precautions for laboratory chemicals.
Personal Protective Equipment (PPE) is mandatory:
Gloves: Wear chemical-resistant gloves.
Eye Protection: Use safety glasses or goggles.
Lab Coat: A standard laboratory coat is required to protect clothing.
Step-by-Step Disposal Protocol
Polyethylene glycol and its derivatives are generally not classified as hazardous waste; however, responsible disposal is essential to prevent environmental contamination.
Initial Assessment:
Contamination Check: Critically assess whether the Amino-PEG36-CONH-PEG36-acid waste has been mixed with any hazardous substances. If contaminated with a hazardous chemical, the entire mixture must be treated as hazardous waste and disposed of following the specific regulatory guidelines for the hazardous component.
Quantity Evaluation: Determine the volume of the waste. Small research-generated quantities may have different disposal protocols compared to larger, bulk amounts.
Waste Collection and Storage:
Container: Collect the Amino-PEG36-CONH-PEG36-acid waste in a clearly labeled, sealed, and chemically compatible container. The original container is often the most suitable choice.
Labeling: The container label must clearly state "Amino-PEG36-CONH-PEG36-acid Waste" and include the date of accumulation.
Segregation: Do not mix this waste stream with other chemical wastes unless explicitly permitted by your institution's waste management guidelines.
Disposal Route:
Small, Non-Contaminated Quantities: For small amounts of uncontaminated Amino-PEG36-CONH-PEG36-acid, consult your institution's environmental health and safety (EHS) office. It may be permissible to dispose of it as regular chemical waste, which will be collected by a licensed waste disposal contractor.
Large Quantities or Contaminated Waste: For larger volumes or any contaminated Amino-PEG36-CONH-PEG36-acid, disposal through a licensed chemical waste disposal contractor is mandatory.[1] Arrange for collection through your institution's EHS department.
Crucially, do NOT dispose of Amino-PEG36-CONH-PEG36-acid down the drain or in the regular trash. Laboratory chemical waste requires specialized handling and disposal to prevent environmental harm.[2]
Summary of Disposal Procedures
Procedure Stage
Key Action
Important Considerations
Initial Assessment
Evaluate for contamination and quantity.
Contaminated waste must be treated as hazardous.
PPE
Wear gloves, eye protection, and a lab coat.
Standard practice for handling all laboratory chemicals.
Waste Collection
Use a labeled, sealed, and compatible container.
The original container is often the best option.
Waste Segregation
Do not mix with other waste streams.
Prevents unintended chemical reactions.
Disposal
Arrange for pickup by a licensed contractor.
Never dispose of down the drain or in regular trash.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of Amino-PEG36-CONH-PEG36-acid.
Caption: Disposal workflow for Amino-PEG32-CONH-PEG32-acid.
Essential Safety and Operational Guide for Handling Amino-PEG36-CONH-PEG36-acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Amino-PEG36-CONH-PEG36-acid. Adherence to these procedures is vital for ensuring labo...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Amino-PEG36-CONH-PEG36-acid. Adherence to these procedures is vital for ensuring laboratory safety and maintaining the integrity of your research.
Disclaimer: This document provides general safety guidance. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the most accurate and comprehensive information before handling any chemical.
I. Personal Protective Equipment (PPE)
The primary defense against accidental exposure is the consistent and correct use of appropriate PPE. The following equipment is mandatory when handling Amino-PEG36-CONH-PEG36-acid, particularly in its powdered form.
Eye Protection: Safety glasses or goggles are required to protect against accidental splashes when handling solutions.[1]
Hand Protection: Chemical-resistant disposable gloves, such as nitrile gloves, must be worn.[1] Change gloves immediately if they become contaminated.
Protective Clothing: A lab coat or a protective gown should be worn over personal clothing to protect the skin from potential spills.[1]
Respiratory Protection: When handling the lyophilized powder, which can easily become airborne, work within a fume hood or a biosafety cabinet to prevent inhalation.[1]
II. Operational Plan: From Receipt to Use
A structured workflow is essential for the safe and effective use of Amino-PEG36-CONH-PEG36-acid.
1. Receiving and Inspection:
Upon receipt, visually inspect the container for any signs of damage or leakage.
Verify that the product name and specifications on the label match your order.
2. Storage:
Store the compound in a tightly sealed container in a cool, dry, and dark environment.[2]
Long-term storage of the lyophilized powder is recommended at -20°C.[3]
3. Preparation and Handling:
Designated Work Area: All handling of the compound should occur in a designated, clean, and organized laboratory space.[1]
Review Safety Data Sheet (SDS): Before use, thoroughly read the manufacturer's SDS for specific hazard information and handling protocols.[1]
Aseptic Technique: To prevent contamination and ensure the integrity of your experiments, always use sterile equipment such as pipettes, vials, and syringes.[1][2]
Reconstitution: When preparing solutions, use high-purity water or a recommended buffer. Handle the powdered form gently to minimize aerosolization.[2]
4. Documentation:
Maintain meticulous records of the compound's lot number, preparation date, concentration, and experimental use.
Clearly label all containers with the compound name, concentration, and preparation date.[1][2]
III. Disposal Plan
Proper disposal of chemical waste is critical to protect both laboratory personnel and the environment.
Waste Segregation: All materials contaminated with Amino-PEG36-CONH-PEG36-acid, including used vials, pipette tips, and gloves, must be collected in designated hazardous waste containers.[1]
Institutional Protocols: Adhere strictly to your institution's environmental health and safety (EH&S) guidelines for chemical waste disposal.[1]
Prohibited Disposal: Never dispose of the compound or its solutions in regular trash or down the drain.[1][2] All waste should be handled by a licensed hazardous waste disposal service.